2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)5-11-4-3-10-1-2-13(4)12-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODZNIVAQJSKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(F)(F)F)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693873 | |
| Record name | 2-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681249-56-9 | |
| Record name | 2-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681249-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine (CAS 681249-56-9): A Pivotal Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine, CAS number 681249-56-9. This heterocyclic compound has emerged as a critical building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Fluzoparib. This guide delves into its chemical identity, physicochemical properties, a detailed industrial-scale synthesis protocol, and its significant application in the development of targeted cancer therapeutics. Furthermore, it explores the broader biological context of the triazolo[1,5-a]pyrazine scaffold, a privileged structure in drug discovery, to provide a holistic understanding of its importance and potential.
Introduction: The Strategic Importance of a Fluorinated Heterocycle
The landscape of modern drug discovery is increasingly focused on the development of highly specific, targeted therapies. Within this paradigm, the design and synthesis of novel heterocyclic compounds play a central role. 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine is a prime example of a molecule whose strategic importance far outweighs its complexity. Its core, a[1][2][3]triazolo[1,5-a]pyrazine system, is a nitrogen-rich scaffold known to confer a range of biological activities, from anticancer and antimicrobial to adenosine A2A receptor antagonism.[4][5]
The true value of this specific compound, however, lies in the deliberate incorporation of a trifluoromethyl (-CF3) group. This functionalization is a well-established strategy in medicinal chemistry to enhance key pharmacokinetic properties. The electron-withdrawing nature of the -CF3 group can significantly improve metabolic stability by blocking potential sites of oxidation, and it can increase lipophilicity, thereby enhancing membrane permeability and penetration of the blood-brain barrier.[1] It is this combination of a biologically relevant core and a pharmacokinetically advantageous functional group that has positioned 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine as a crucial intermediate, particularly in the synthesis of next-generation oncology drugs like Fluzoparib.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use in process development and scale-up.
| Property | Value | Source(s) |
| CAS Number | 681249-56-9 | [6] |
| Molecular Formula | C₆H₃F₃N₄ | [1][6] |
| Molecular Weight | 188.11 g/mol | [1][6] |
| Appearance | Solid (likely white to light yellow) | [2] |
| Density (Predicted) | 1.69 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | -2.12 ± 0.30 | [1] |
| Solubility | Low in water; moderate to high in common organic solvents (e.g., dichloromethane, chloroform, DMF, DMSO). | [1][2] |
| InChI | InChI=1S/C6H3F3N4/c7-6(8,9)5-11-4-3-10-1-2-13(4)12-5/h1-3H | [1] |
| SMILES | C1=CN2C(=NC(=N2)C(F)(F)F)C=N1 | [1][6] |
The predicted low pKa is indicative of the strong electron-withdrawing effect of the trifluoromethyl group, which influences the electronic distribution within the heterocyclic ring system and its reactivity.[1]
Synthesis and Mechanistic Insights
The synthesis of 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine can be efficiently achieved on an industrial scale. The process involves an acid-catalyzed cyclodehydration reaction.
Industrial-Scale Synthesis Protocol
The following protocol describes a robust and scalable method for the preparation of the title compound.[1]
Starting Material: 2,2,2-Trifluoro-N'-hydroxy-N-pyrazin-2-yl acetimidamide
Reagents and Solvents:
-
Toluene-4-sulfonic acid
-
Trifluoroacetic anhydride
-
Toluene
-
Aqueous sodium bicarbonate
-
Ethyl acetate
-
n-hexane
Experimental Procedure:
-
Combine the starting material, 2,2,2-Trifluoro-N'-hydroxy-N-pyrazin-2-yl acetimidamide (e.g., 2.06 kg, 10 mol), with toluene (10 L) in a suitable reactor.
-
Add toluene-4-sulfonic acid (2.10 kg, 11 mol) and trifluoroacetic anhydride (10.5 kg, 50 mol) to the mixture.
-
Heat the reaction mixture to 90°C and maintain stirring for 48 hours.
-
After the reaction is complete, cool the mixture and adjust the pH to 8 using an aqueous solution of sodium bicarbonate.
-
Perform an extraction with ethyl acetate.
-
Crystallize the product from the ethyl acetate solution by the addition of n-hexane to yield 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine.
Under optimized conditions, this process can achieve a yield of approximately 87.8%.[1]
Mechanistic Rationale
The synthesis proceeds via an acid-catalyzed cyclodehydration mechanism. The toluene-4-sulfonic acid acts as a catalyst to facilitate the cyclization of the imidamide intermediate. Trifluoroacetic anhydride serves a dual purpose: it acts as a powerful dehydrating agent to drive the reaction to completion and may also contribute to the reaction environment.[1]
Caption: Synthetic workflow for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
Application in Drug Discovery: The Synthesis of Fluzoparib
The primary and most significant application of 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine is as a pivotal intermediate in the synthesis of Fluzoparib, a potent PARP inhibitor used in oncology.[1] PARP inhibitors are a class of targeted therapies that exploit deficiencies in DNA repair mechanisms in certain cancers, such as those with BRCA mutations.
The trifluoromethyl-substituted triazolopyrazine core is a key pharmacophore in Fluzoparib. The strategic inclusion of the -CF3 group enhances the drug's metabolic stability and its ability to penetrate the blood-brain barrier, which is critical for treating cancers that may have metastasized to the central nervous system.[1]
Caption: Role as a key intermediate in the synthesis of Fluzoparib.
The[1][2][3]Triazolo[1,5-a]pyrazine Scaffold: A Privileged Structure
While specific biological activity data for 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine itself is not widely available in public literature, likely due to its primary role as a synthetic intermediate, the core scaffold is recognized as a "privileged structure" in medicinal chemistry. This means the triazolopyrazine and the closely related triazolopyrimidine frameworks are recurrent motifs in a wide array of biologically active compounds.[4][7]
Derivatives of this scaffold have been investigated and have shown potent activity in various therapeutic areas:
-
Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[8]
-
Adenosine A2A Receptor Antagonists: This class of compounds has been explored for the treatment of neurodegenerative disorders like Parkinson's disease.[5]
-
Antimicrobial and Antiviral Agents: The scaffold is present in compounds with demonstrated antibacterial, antifungal, and antiviral properties.[4]
-
Agrochemicals: Derivatives are also used as herbicides and fungicides, often by targeting essential enzymes in the target organisms.[1]
The versatility of the triazolo[1,5-a]pyrazine core allows for extensive functionalization at various positions, enabling chemists to fine-tune the pharmacological properties and target specificity of the resulting molecules. The subject of this guide, with its trifluoromethyl substitution, is a testament to this tailored approach.
Conclusion
2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine (CAS 681249-56-9) represents a confluence of strategic molecular design and practical synthetic utility. While it may not be an end-product therapeutic itself, its role as a key intermediate in the synthesis of Fluzoparib underscores its critical importance to the pharmaceutical industry. The trifluoromethyl group imparts desirable pharmacokinetic properties, and the underlying triazolopyrazine scaffold provides a proven foundation for biological activity. This guide has provided a detailed look into its chemical properties, a robust synthesis protocol, and its pivotal application, offering researchers and drug development professionals a comprehensive resource for understanding and utilizing this valuable chemical entity.
References
- Pipzine Chemicals. (n.d.). 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine: Properties, Applications, Safety Data & Supplier Info.
- CHEMFISH TOKYO CO.,LTD. (n.d.). 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE.
- ZaiQi Bio-Tech. (n.d.). 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE| CAS No:681249-56-9.
- Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., Pessôa, J. C., Cadorini, M. A., & Greco, S. J. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1751–1776.
- Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 864935.
- Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813.
- Pinheiro, S., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1751-1776.
Sources
- 1. 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine (681249-56-9) for sale [vulcanchem.com]
- 2. This compound: Properties, Applications, Safety Data & Supplier Info | China Manufacturer [pipzine-chem.com]
- 3. This compound | 681249-56-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound| CAS No:681249-56-9|ZaiQi Bio-Tech [chemzq.com]
- 7. Biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs [ouci.dntb.gov.ua]
- 8. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine (CAS No. 681249-56-9), a critical heterocyclic intermediate in modern pharmaceutical synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's characteristics to optimize its use in synthetic routes and formulation development. We will explore its chemical identity, lipophilicity, solubility, acidity, and thermal stability, grounding the discussion in both predicted data and established analytical methodologies. The guide emphasizes the causal relationships between the molecule's distinct structural features—notably the trifluoromethyl group and the fused heterocyclic system—and its observed properties, providing field-proven insights and robust, self-validating experimental protocols for in-house verification.
Introduction: Strategic Importance in Medicinal Chemistry
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine has emerged as a high-value building block in contemporary drug discovery, primarily due to its role as a key intermediate in the synthesis of advanced therapeutic agents. Its most prominent application is in the industrial-scale production of Fluzoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor investigated in oncology.[1]
The incorporation of the trifluoromethyl (-CF₃) group is a deliberate strategic choice in medicinal chemistry. This powerful electron-withdrawing group significantly modulates the physicochemical profile of the parent triazolopyrazine scaffold. It is known to enhance metabolic stability by blocking potential sites of oxidative metabolism and can improve membrane permeability and blood-brain barrier penetration, which is critical for targeting central nervous system cancers.[1] Understanding the precise physicochemical parameters of this intermediate is therefore not merely an academic exercise; it is a prerequisite for ensuring efficiency, scalability, and reproducibility in the synthesis of life-saving therapeutics.
Chemical Identity and Structural Features
A precise understanding of the molecule's identity is the foundation for all subsequent analysis. The key identifiers and structural details are summarized below.
| Parameter | Value | Source(s) |
| IUPAC Name | 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine | |
| CAS Number | 681249-56-9 | [4][5][6] |
| Molecular Formula | C₆H₃F₃N₄ | [2][4][5] |
| Molecular Weight | 188.11 g/mol | [2][4][6] |
| Canonical SMILES | C1=CN2C(=NC(=N2)C(F)(F)F)C=N1 | [4] |
| InChI Key | PODZNIVAQJSKBB-UHFFFAOYSA-N | [4] |
| Appearance | White to light yellow solid | [7] |
The structure consists of a fused bicyclic system: a pyrazine ring and a 1,2,4-triazole ring. The potent electron-withdrawing trifluoromethyl group is attached at the 2-position of the triazolo ring, which profoundly influences the electron distribution across the entire heterocyclic system and, consequently, its chemical reactivity and physical properties.
Core Physicochemical Properties: A Synthesized View
The utility of a pharmaceutical intermediate is dictated by its physicochemical profile. This section consolidates the known properties of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, distinguishing between predicted values and qualitative experimental observations.
| Property | Predicted/Observed Value | Significance & Causality | Source(s) |
| Density | 1.69 ± 0.1 g/cm³ (Predicted) | The high density is typical for fluorinated heterocycles, resulting from increased molecular mass and efficient crystal packing. | [1][4][8] |
| pKa | -2.12 ± 0.30 (Predicted) | The extremely low pKa indicates that the molecule is a very weak base. The -CF₃ group strongly withdraws electron density from the N-heterocyclic rings, drastically reducing the basicity of the nitrogen atoms. | [1][7] |
| logP | ≈ 2.5 (Estimated) | This value suggests moderate lipophilicity. The hydrophobic -CF₃ group is the primary contributor, balanced by the polar N-atoms in the rings. This property is critical for solubility and membrane permeability. | [1] |
| Solubility | Low in water; High in DMF, DMSO; Moderate in DCM, Chloroform | The low aqueous solubility is a direct consequence of its moderate lipophilicity and lack of easily ionizable groups. Its solubility in polar aprotic and chlorinated solvents makes it suitable for a wide range of synthetic reactions. | [1][2] |
| Thermal Stability | Stable under ambient conditions. Analogous structures are stable up to 200°C. | The fused aromatic ring system and the strong C-F bonds contribute to high thermal stability, a favorable trait for industrial synthesis which may involve elevated temperatures. | [1] |
Experimental Determination Protocols
To ensure scientific integrity, predicted values must be confirmed by empirical data. The following section details robust, step-by-step protocols for determining the key physicochemical properties of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine. These methods are designed to be self-validating and reflect standard practices in pharmaceutical development.
Protocol: Determination of Lipophilicity (logP) by RP-HPLC
Rationale: The partition coefficient (logP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A reverse-phase high-performance liquid chromatography (RP-HPLC) method provides a rapid and reliable determination of logP by correlating a compound's retention time with that of known standards. The C18 stationary phase mimics the lipophilic environment of a cell membrane.
Step-by-Step Methodology:
-
Preparation of Standards: Prepare 1 mg/mL stock solutions of a series of well-characterized logP standards (e.g., uracil, toluene, naphthalene) in acetonitrile.
-
Preparation of Analyte Solution: Prepare a 1 mg/mL stock solution of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine in acetonitrile.
-
HPLC System Configuration:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25°C.
-
-
Calibration Curve Generation: Inject each logP standard and record its retention time (t_R). Plot the known logP values of the standards against their corresponding log k' values, where k' = (t_R - t_0) / t_0 (t_0 is the column dead time, determined by injecting uracil).
-
Analyte Analysis: Inject the analyte solution and record its retention time. Calculate its log k'.
-
logP Calculation: Using the linear regression equation from the calibration curve, calculate the logP of the analyte from its log k' value.
Workflow for logP Determination by RP-HPLC
Caption: Workflow for logP determination using RP-HPLC.
Protocol: Determination of pKa by Potentiometric Titration
Rationale: The pKa value governs the ionization state of a molecule at a given pH, which directly impacts its solubility, permeability, and target binding. Given the predicted low basicity, a titration in a non-aqueous solvent is necessary to observe a clear inflection point. A solvent like N,N-dimethylformamide (DMF) is suitable due to its high dielectric constant and ability to dissolve the analyte.
Step-by-Step Methodology:
-
System Calibration: Calibrate a pH meter equipped with a glass electrode for non-aqueous measurements using standard buffers.
-
Titrant Preparation: Prepare a standardized 0.1 M solution of a strong acid suitable for non-aqueous titration, such as perchloric acid in dioxane.
-
Analyte Preparation: Accurately weigh and dissolve a known amount of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine in a measured volume of DMF to create a ~0.1 M solution.
-
Titration Procedure:
-
Place the analyte solution in a titration vessel and immerse the calibrated electrode.
-
Add the titrant in small, precise increments (e.g., 0.05 mL).
-
Record the potential (mV) or pH reading after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded potential/pH versus the volume of titrant added.
-
Determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Implications for Synthesis and Drug Development
The physicochemical profile of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine has direct and practical consequences for its application.
-
Synthesis Route Optimization: Its high solubility in common organic solvents facilitates its use in a variety of reaction conditions.[1][2] The industrial synthesis, which involves heating in toluene for an extended period, is viable due to the compound's high thermal stability.[1] The final step often involves a pH adjustment and extraction, where knowledge of its pKa and solubility is crucial for maximizing yield and purity.[1]
-
Role in Final API Properties: As a core fragment of Fluzoparib, its properties are inherited by the final drug molecule. The moderate lipophilicity (logP ≈ 2.5) conferred by this intermediate is key to achieving the desired balance of aqueous solubility for formulation and lipid permeability for absorption and distribution to target tissues.[1]
-
Formulation Challenges: The low aqueous solubility necessitates careful consideration during the formulation of any final drug product. Strategies such as salt formation (though challenging with its low basicity), amorphous solid dispersions, or lipid-based formulations may be required to ensure adequate bioavailability.
Relationship between Physicochemical Properties and Development Viability
Caption: Interplay of core properties and their impact on development.
Conclusion
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is more than a simple intermediate; it is an enabling fragment whose specific physicochemical characteristics are pivotal to the success of the final active pharmaceutical ingredient. Its profile—defined by moderate lipophilicity, very low basicity, poor aqueous solubility, and high thermal stability—presents both opportunities and challenges. A thorough, data-driven understanding of these properties allows for the rational design of robust synthetic processes and effective drug formulation strategies, ultimately accelerating the journey from chemical entity to clinical candidate. The experimental protocols provided herein offer a clear pathway for researchers to validate these critical parameters and build a foundation of scientific integrity for their development programs.
References
- 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine - Vulcanchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW8xso14C-OZSvFDKZRKRwkKFEAx-fCtwIkTIjl-KYjdAdqPNGxRQl8mx6EvQh67MKOVcE0qSFT0V0DXrFqVduclpplhfjTOgbFhB52gpd1dsbjVjvkrxLd5agNCS0dMqOUJcVfrw=]
- 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine - Pipzine Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn0h-XQDTNixyrWlqPYxorOdtTfcYmlH49VoqFfC2hkj7Ngsi1MjLqwk4KE8UnBT1k066f_qjm6hTINiIacbszw5FVyugoXUNZ4Wf1EMp23H2wEPu6UCYTwAUituu1vuG6PF38eSLioKmvd5XzCfTQZBfh1Xn2DbkbJXEPs57TqvFlvX5cwpLy6JLTA-Z7WOqsfj6k-Oky73SQrH6u]
- 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE(681249-56-9) 1H NMR spectrum - ChemicalBook. [URL: https://vertexaisearch.cloud.google.
- 5,6,7,8-Tetrahydro-2-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrazine - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRgQTuIyP-Dyajuz7_UUBs9BJ9vePTiAbV7LtsllTtjBry87DKRCm8lYDd3uBZGKyoRR44SJfIU74LA6DohC5-zIzZqW8tcLvX9Cj4CXl9kxFdjxkzW7HdZLsFvd9lC5fV5lIzqpu8n3FYj8Q=]
- 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE| CAS No:681249-56-9 - ZaiQi Bio-Tech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7oLL_4_tdavfCgJ4njgBu7z-eRSpd4cpdaJHS_58vnicEBVrfqrQM0m1tR-pGJ0ghMKIj_INutGK8JxUym8mFV9O9ItJjGbUF-qAr2jXfDX7__7OsJ660PqC89tzTHKMh7pEKCXcNnJQEaWTb9aQ=]
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine(486460-21-3) 1H NMR spectrum - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeQLnb0PJAXieYIvMyFoFAEexMsbpvjnNpY7CbwtcjLrDcngbacnnwR508fPGrgFNVETXaAH2aUrgQmYYxHYneEsjOiE-ZIJ4UK0kObmf0SDwBWyN3rrzd8nJNk7TPcnCo2Uu0Ulq97hSvlFnytb4Omm-x7XuABw==]
- 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE - Edu Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4abC7CetDHKSZoatdCauUsuAmM6HC94E5ffRptVqSEsnmvIEs6VDAoZsGa6fPS_Lr4mIazf3_mz8npNyUuRdb5tvvLSy60slpE2Zpd1Yb41flyZZl8GknDjlT1Qk7prbc3BQQdoW6ROjRcfymtjBNzQ==]
- 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE - CHEMFISH TOKYO CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgqdBnFqFi8jqK5kLfSwTN3s11JLjttqO6S0efk3FVvI-Zng5tbEHDtw41v67L5ZigSvMVK97Dgl-k605r9CkXPW9AWScFGIXePIZy5660ThUcMZtl81mBiSZCK2mlmjsRE_RM40M=]
- [1][2][3]Triazolo[1,5-a]pyrazine | C5H4N4 | CID 136241 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYX4FOaMnjUxfsS06x-olP1S1DwFu1D0I1FIgG3OYeEXGx6H9uHAnF4qMSwBAJYeA5LPIzDgNig5nQ8M9W0zQnGfF7rv7LRS8CMS-ydbAALHmbOzP5w7RdHbVl3md4etOLiYk_eu7c317y]
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLENsFhSLTo6M4V0Qs9qP3uia8wW2VZhI1n4d3VunfVJuNhpW9yhpZjzTpMbzRTYh_mJp32uOuWDpB4pSPfByapWElYMXqZuIQrTiLTdMTKylbKYzmfvW0rhz8TGOjAvn8kiFlvOR7QOlGPvo=]
- 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNR-VyaaftwIOaBjRGNuFXcbg1kih47T3OtlQUwzuHlN7QYg1uH0ng1Yqox1oUwfFjof23Vp-g1m3qeQ4CarZrmmAR9qfeCIsbxYnKeneQy_oJluMO-yh2dsuZStS0fng27ecHdzensJGTB0xXH4zW_nrcEl3EPwuWBcDY8Avs9ZaZQMTxijCm6QkN_CGB8PSxP1HwjlBxnQ==]
- Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjZMKP7nNPqf3IRQ0mA2AsmzKy5AhJsTB62KLSlN1seIeyDM1lr5zQy207HEeZrfRCc_fWxZxspKNDqlFDPI6VNQZgSnzaXuZROrABoa7xbVkfULDK7xtp1cS9mwROChDM9q2tc7H0RNsTCA==]
- 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE - ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD6wSzaLQ0UuFmVfzF_hS7YLlS55lFBnqQeRo2YhamvEO4epVnlKG0_FvVckpLXg5pv5XxCIJ-vBft8W_MBza7Wjr5EB6lZTHKehw-dDKzTCfmtcB8UPHkLi2B92LiuDLaH7mRLqR5Jvqw7I4ub_SeIgjpGy6M0HbN3_cLV7Je81SCX0m5Pz8=]
- Determination of pKa of Triazolo[5,1-c][1][2][3]triazines in Non-Aqueous Media by Potentiometric Titration. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHriuHZByvxDVOlDh2OAjIL2dPeED99TGk7nGIEnPAJcbdq8KXJpe9sU6CmN3bT8gXIjubgcAfMPJEklmw1lE6EcjiozlbTEk8BuRcQrvlgZuTVbEWwxoyOd3W9RYPQYKgRDuc5HeqdQkbER4TgTvSzjEMveN-jEpvf]
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzwjzq5INBvZTkqVuQVU-TAgdoydQ4zSgWc_km7M4oiYh8pfS1Ujmk47bVqZjgfA8UrtPZRsro8KUiKba7u49dqrniI_qywFiYgch-Dx0OEehSex6jw5uiVP7odRKwmbcCKq_AeHTz0Dal-HE=]
- Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-OF9oUzhPbgO4bvHDpK3GGf1tM9EV2hqkI2a8BbXfQ6RcNMpvpErOkzZubZJCESVALUAj2wh1MzXHeV1V3b5watsQVEsUpArAGrSI6TyIWLxd-1sp__j17GouaLg7cfKOzFQd6buiWhHtOctWNa7dNONfycJ6qkPct54Ksl5RpXUW_jRtdQzOBF0p7budsYVFs91OE0gBUYhNSE1ln0TQWf7HiZ9DDFUtY7Ff7mxdUpO0ic3YAMLo-ld9Z64FLlSZU3TA0ARtnRO8sXt3ru6u4rTxpcGu]
- Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiUF2Yrcye4kbXi_GCveQQfkFoSztMi_Ztm1OIUfY6Qag3PEubpwvs_f2LKEX8b578yswm50isJ0tol_hYX--bNKB0_eFDQaUXIX3Fomltvb45gOw0ybi-4PglJj4gEUx50SiR6TLPJaqzLw==]
- 2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLDPI7mUKLD4tZp7RqI-jNLtZavwFEsiAdIVz8RP9fRPM67nZGfu3jWYvFCcNy-28tGYzeZSUAV7Trst5YbtfXr_b4suI3vI8MoY25uJT2CPJzvFhdzNtMhuxgdWEv3IcRv9Xnl51Th-j62zQWE-NIW5MzXw3D7XoDRLNjD8hFfD8=]
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHinR4zUthFHjtKPK8HfVppoAAGzXlZx0Zt7RRGcU2pctwR7MtK-SKWOOi1eO8u5k8yyxtflZhScVcpwpfazkSMdHQoITZqiL4hbjVRiWeUbRiQ9_lP0VAs7iYtVouvk2SCCaXqGYndXfyQNA==]
- [1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYKnfwosahqSc7i8ir1hFHKiz297-aVwOZjyDpBPOCragbYpu783V5JBMd1xj73Shqw_gZQX0SJU-Oe1EUne-tJAsM5OjnaARXqncwqjLoHoaWI5mK8BCA9O2beXR9lo6kg2-BCwxQPNw5XNk=]
- [1][2][3]Triazolo[1,5-a]pyrazine - NIST WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERXD7Q8q9nLbJQ8YMPEYVsDh-SXTPY8uMRCVsNcMXrPo65eYJi33OQ7MA3Bv7oDNOvrMZNXrGQMM1YVi9AJmPCl_8BPujxnaN4sVbRp5sd28D-HcBvHrKvY5jHxlPhQL017INvgyLzYcQRXLymKy2jPjoM]
- Triazolopyrazines | Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA8UH3IZyNR8oltEj2vO9azP-uV_GCJLdDYXteqU3sY8jrzBPsKZOSqw5xwJyyV-wgcYMEt1URBRdVc6CBjNcpRZXHZVsGGJaeelDrAz4wB4PxvKZbyYJBiUOObMKzWx1F-qz5aIo7h4JjlmoJvw7hcgDcuWT7Zg4QQBY=]
- 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine - Sigma-Aldrich (BLD Pharmatech). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ6z1WQxJRwJhQ4T58VB-b9MhlfMN0GhbMKGcCZv1AQUclAZJ3DPInbacCzhYmWJ7hF0dXxzCoytUMqzqzAGKo9c_ypC5uedhl2ZDEjcbX7gK4WZy-HhZ6rYjl1AOc_pt_c9vJUGVp0mdhekK_mPPz0PwLJLMU5VgRvkcMOXsYBSIvVyA=]
Sources
- 1. 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine (681249-56-9) for sale [vulcanchem.com]
- 2. This compound: Properties, Applications, Safety Data & Supplier Info | China Manufacturer [pipzine-chem.com]
- 3. 5,6,7,8-Tetrahydro-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrazine | C6H7F3N4 | CID 34176329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound| CAS No:681249-56-9|ZaiQi Bio-Tech [chemzq.com]
- 5. This compound-埃杜化学 [chemido.com]
- 6. This compound - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]
- 7. This compound CAS#: 681249-56-9 [amp.chemicalbook.com]
- 8. chembk.com [chembk.com]
An In-depth Technical Guide to the Molecular Structure of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. The fused triazolo[1,5-a]pyrazine core, functionalized with a trifluoromethyl group, imparts unique physicochemical and pharmacological properties to the molecule. This document synthesizes available data to elucidate its structural features, physicochemical characteristics, and strategic importance in drug discovery, with a particular focus on its role as a key building block for advanced therapeutic agents.
Introduction: The Significance of the Trifluoromethylated Triazolo[1,5-a]pyrazine Scaffold
The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in drug discovery due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[4] The introduction of a trifluoromethyl (-CF3) group at the 2-position profoundly influences the molecule's properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[5] This strategic functionalization has positioned 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine as a valuable intermediate in the synthesis of complex pharmaceuticals.
Molecular Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is essential for its application in research and development.
| Property | Value | Source(s) |
| Chemical Formula | C6H3F3N4 | [1] |
| Molecular Weight | 188.11 g/mol | [1] |
| CAS Number | 681249-56-9 | [6] |
| Appearance | White to light yellow solid (predicted) | [6] |
| Density (Predicted) | 1.69 ± 0.1 g/cm³ | [6] |
| pKa (Predicted) | -2.12 ± 0.30 | [6] |
| Solubility | Low in water; moderate to high in polar aprotic solvents (e.g., DMSO, DMF) | [1] |
Key Identifiers:
The predicted low pKa value suggests that the molecule is a very weak base. Its solubility profile is characteristic of a moderately polar, fluorinated organic compound, indicating good solubility in common organic solvents used in synthetic chemistry.
Elucidation of the Molecular Structure
The definitive three-dimensional structure of a molecule is determined by X-ray crystallography. While a specific crystal structure for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is not publicly available, analysis of related structures and computational modeling can provide significant insights into its geometry.
Core Heterocyclic System: The Triazolo[1,5-a]pyrazine Ring
The core of the molecule is a planar, aromatic system formed by the fusion of a 1,2,4-triazole ring and a pyrazine ring. This fusion results in a bicyclic structure with a unique distribution of nitrogen atoms, which are key to its chemical reactivity and biological interactions.
The Trifluoromethyl Substituent: A Key Modulator
The trifluoromethyl group at the 2-position is a strong electron-withdrawing group. This has several important consequences for the molecule's structure and reactivity:
-
Bond Lengths and Angles: The C-CF3 bond is expected to be shorter and stronger than a typical C-CH3 bond. The electron-withdrawing nature of the -CF3 group will also influence the bond lengths and angles within the triazole ring.
-
Electronic Effects: The -CF3 group significantly lowers the electron density of the heterocyclic ring system, making it more resistant to oxidative metabolism. This is a common strategy in drug design to improve a compound's pharmacokinetic profile.[5]
-
Conformational Effects: The trifluoromethyl group is sterically demanding and can influence the preferred conformation of the molecule, which can be critical for its interaction with biological targets.
Spectroscopic Characterization (Predicted and Inferred)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyrazine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the triazole ring and the trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals for the carbon atoms in the heterocyclic rings and the trifluoromethyl group. The carbon of the -CF3 group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the -CF3 group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 188.11, corresponding to the molecular weight of the compound.
Synthesis Strategies
The synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is not extensively detailed in publicly available literature. However, the synthesis of the isomeric 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine has been described and provides a likely analogous route.[7] A general and plausible synthetic approach is outlined below.
Caption: A plausible synthetic workflow for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
Experimental Protocol (Hypothetical):
A detailed, validated experimental protocol for the synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is not currently available in peer-reviewed literature. The following is a generalized, hypothetical procedure based on known syntheses of similar heterocyclic systems. This protocol should be considered illustrative and would require optimization and validation.
-
Reaction Setup: To a solution of 2-hydrazinopyrazine in a suitable aprotic solvent (e.g., toluene or dioxane), add trifluoroacetic anhydride or trifluoroacetic acid.
-
Cyclization: Heat the reaction mixture under reflux for several hours to facilitate the cyclocondensation reaction. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Importance in Medicinal Chemistry and Drug Development
The 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine scaffold is a key component in the development of novel therapeutics. Its utility is exemplified by its role as a crucial intermediate in the synthesis of Fluzoparib , a potent poly(ADP-ribose) polymerase (PARP) inhibitor investigated for cancer therapy.
Caption: Role as an intermediate in the synthesis of Fluzoparib.
The incorporation of the trifluoromethyl group in this context is strategic. It enhances the metabolic stability of the final drug molecule and can improve its ability to cross the blood-brain barrier, which is critical for treating cancers that have metastasized to the central nervous system.
Future Perspectives
The unique structural and electronic properties of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine make it a highly attractive scaffold for further exploration in drug discovery. Future research efforts could focus on:
-
Diversification of the Scaffold: Synthesis of novel derivatives by functionalizing the pyrazine ring to explore structure-activity relationships (SAR) for various biological targets.
-
Exploration of New Therapeutic Areas: Investigating the potential of this scaffold in developing agents for other diseases, such as neurodegenerative disorders and infectious diseases, where the blood-brain barrier penetration and metabolic stability are advantageous.
-
Development of Novel Synthetic Methodologies: Devising more efficient and scalable synthetic routes to access this key intermediate and its analogs.
Conclusion
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is a molecule of considerable importance, bridging the gap between fundamental heterocyclic chemistry and applied medicinal chemistry. Its well-defined molecular structure, characterized by the fusion of a triazole and a pyrazine ring and the presence of a trifluoromethyl group, endows it with properties that are highly sought after in the development of modern pharmaceuticals. While a definitive experimental three-dimensional structure is yet to be reported in the public domain, the available data and computational models provide a solid foundation for its application in the design and synthesis of next-generation therapeutic agents.
References
- Pipzine Chemicals. 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine.
- Beilstein Journal of Organic Chemistry. Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds.
- Semantic Scholar. Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds.
- ResearchGate. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- MDPI. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- PubChem.[1][2][3]Triazolo[1,5-a]pyrazine.
- PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
- PubMed. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design.
- PubMed. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1][5][8]triazine derivatives as CDK2 inhibitors.
- PMC. Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.
- PubMed Central. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
- Journal of Analytical Sciences and Applied Biotechnology. 2D-QSAR study for a series of compounds including the basic molecule[1][2][3] Triazolo [1,5-a] pyrimidine, having anticancer activity.
- IUCr. Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine.
- NIH. 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
- PubChem.[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-.
- PMC. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
- ResearchGate. Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs.
Sources
- 1. 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine: Properties, Applications, Safety Data & Supplier Info | China Manufacturer [pipzine-chem.com]
- 2. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound CAS#: 681249-56-9 [amp.chemicalbook.com]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine: Synthesis, Characterization, and Application in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides an in-depth analysis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust and scalable industrial synthesis protocol, and outline a self-validating analytical workflow for structural confirmation and purity assessment. The primary application of this molecule as a key intermediate in the synthesis of the Poly(ADP-ribose) polymerase (PARP) inhibitor, Fluzoparib, is discussed, highlighting the strategic importance of the trifluoromethyl moiety in drug design. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.
Introduction: The Strategic Value of Fluorinated Heterocycles
The fusion of heterocyclic scaffolds with fluorine-containing substituents is a cornerstone of modern medicinal chemistry. The[1][2][3]triazolo[1,5-a]pyrazine core, an isostere of purine, presents a privileged structure in drug design, known to interact with a wide array of biological targets.[4][5] The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy to enhance the pharmacological profile of a molecule. The -CF₃ group's strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity.[6]
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine (Figure 1) embodies this strategic design. It serves as a critical building block, most notably in the synthesis of advanced oncological therapeutics.[1] This guide offers a detailed examination of its chemical properties, synthesis, and analytical validation, providing a foundational understanding for its application in pharmaceutical research and development.
Figure 1: Chemical Structure of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
Caption: 2D structure of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
Physicochemical and Structural Properties
The defining characteristics of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine are summarized in Table 1. Its molecular formula is C₆H₃F₃N₄, corresponding to a molecular weight of 188.11 g/mol .[1][2][7][8] The presence of the highly electronegative trifluoromethyl group results in a predicted pKa of -2.12, indicating a significant decrease in the basicity of the triazolopyrazine ring system compared to its non-fluorinated analogues.[1] This electronic effect is a critical consideration in designing subsequent reaction steps, particularly those involving acid-base chemistry.
| Property | Value | Source(s) |
| IUPAC Name | 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine | N/A |
| CAS Number | 681249-56-9 | [2][7][8] |
| Molecular Formula | C₆H₃F₃N₄ | [1][2][7][8] |
| Molecular Weight | 188.11 g/mol | [1][2][7][8] |
| Predicted Density | 1.69 ± 0.1 g/cm³ | [1][2] |
| Predicted pKa | -2.12 ± 0.30 | [1] |
| SMILES | C1=CN2C(=NC(=N2)C(F)(F)F)C=N1 | [1][7] |
| InChI | InChI=1S/C6H3F3N4/c7-6(8,9)5-11-4-3-10-1-2-13(4)12-5/h1-3H | [1] |
Industrial Synthesis Protocol
A scalable, three-step synthesis has been developed for the industrial-scale production of this compound, with the final cyclization step achieving a high yield.[1] The process demonstrates sound chemical engineering principles, utilizing cost-effective reagents and standard processing equipment.
Causality in Experimental Design
The final step of the synthesis is an acid-catalyzed cyclodehydration reaction.
-
Starting Material: The precursor, 2,2,2-Trifluoro-N'-hydroxy-N-pyrazin-2-yl acetimidamide, is specifically chosen as it contains the complete atomic framework required for the target molecule.
-
Catalyst: Toluene-4-sulfonic acid serves as the acid catalyst. Its role is to protonate the hydroxyl group of the acetimidamide, transforming it into a good leaving group (water) and thereby facilitating the crucial intramolecular cyclization.
-
Dehydrating Agent: Trifluoroacetic anhydride is employed as a powerful dehydrating agent, efficiently removing the water generated during the reaction. This shifts the reaction equilibrium towards the product, maximizing the yield as per Le Châtelier's principle.
-
Solvent and Temperature: Toluene is selected as the solvent for its ability to dissolve the starting materials and for its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature (90°C) to ensure a sufficient reaction rate.[1]
Step-by-Step Methodology
Reaction Scale: 10 mol
-
Charging the Reactor: To a suitable reactor, charge 2,2,2-Trifluoro-N'-hydroxy-N-pyrazin-2-yl acetimidamide (2.06 kg, 10 mol), toluene-4-sulfonic acid (2.10 kg, 11 mol), and toluene (10 L).
-
Reagent Addition: Add trifluoroacetic anhydride (10.5 kg, 50 mol) to the mixture.
-
Reaction: Heat the mixture to 90°C and maintain stirring for 48 hours. Monitor reaction completion via a suitable analytical method (e.g., HPLC or TLC).
-
Work-up: After cooling, adjust the pH of the reaction mixture to 8 using an aqueous solution of sodium bicarbonate.
-
Extraction: Perform an extraction with ethyl acetate to isolate the product from the aqueous phase.
-
Crystallization: Concentrate the organic phase and induce crystallization with n-hexane to yield the final product. The reported yield for this process is 87.8% (1.65 kg).[1]
Synthesis Workflow Diagram
Caption: Industrial synthesis workflow for the target compound.
Analytical Characterization: A Self-Validating System
To ensure the identity, purity, and quality of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, a multi-technique, self-validating analytical approach is mandatory. This ensures trustworthiness by using orthogonal methods where the results of one technique corroborate the others.
-
Structure Confirmation (NMR Spectroscopy):
-
¹H NMR: Will confirm the presence and connectivity of the three protons on the heterocyclic ring system.
-
¹⁹F NMR: Is essential for verifying the trifluoromethyl group. A single peak will confirm the presence of a -CF₃ group. This technique is also highly sensitive for determining pKa values of fluorinated heterocycles.[9]
-
¹³C NMR: Will confirm the carbon backbone of the molecule, including the characteristic quartet for the carbon of the -CF₃ group due to C-F coupling.
-
-
Molecular Weight Verification (Mass Spectrometry):
-
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass of C₆H₃F₃N₄.
-
-
Purity Assessment (Chromatography):
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for determining purity. A high-purity sample (>98%) should show a single major peak.[8]
-
This combination of techniques provides a robust and self-validating characterization package, confirming that the correct molecule has been synthesized to the required purity.
Application in Drug Discovery: A Key Intermediate for Fluzoparib
The primary documented application of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is as a key intermediate in the synthesis of Fluzoparib .[1]
Fluzoparib and PARP Inhibition
Fluzoparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. In cancers with specific DNA repair defects (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cancer cell death, a concept known as synthetic lethality.
The Role of the Trifluoromethyl Moiety
The inclusion of the 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine scaffold in Fluzoparib is a deliberate design choice. The trifluoromethyl group contributes to:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the drug's half-life.
-
Blood-Brain Barrier Penetration: The lipophilic nature of the -CF₃ group can enhance the ability of Fluzoparib to cross the blood-brain barrier, which is critical for treating cancers that have metastasized to the central nervous system.[1]
The broader triazolopyrazine and triazolopyrimidine scaffolds are widely recognized as "privileged structures" in medicinal chemistry, with derivatives showing promise as anticancer, antiviral, antibacterial, and anticonvulsant agents.[5][10][11][12] This highlights the potential for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine to be used as a starting point for the discovery of novel therapeutics beyond PARP inhibition.
Conclusion
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is more than a simple chemical intermediate; it is a product of strategic molecular design. Its physicochemical properties, dictated by the trifluoromethyl group, make it an ideal building block for modern pharmaceuticals. The robust and high-yield industrial synthesis ensures its availability for large-scale applications. As demonstrated by its role in the synthesis of Fluzoparib, this compound provides a validated scaffold for developing metabolically stable and potent therapeutics, particularly in the field of oncology. Further exploration of this and related fluorinated heterocycles holds considerable promise for future drug discovery programs.
References
- 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine.Vulcanchem.
- 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE.ChemBK.
- 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE| CAS No:681249-56-9.ZaiQi Bio-Tech.
- 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-A]pyrazine.Synblock.
- 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE.Edu Chemistry.
- 5,6,7,8-Tetrahydro-2-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrazine.PubChem.
- Synthesis and pharmacological activity of triazolo[1,5-a]triazine deriv
- Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity.PubMed.
- 1,2,4-Triazolo[1,5-a]pyrimidines in drug design.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.PMC - NIH.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
- Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy.Journal of the Chemical Society, Perkin Transactions 1.
- Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents.European Journal of Medicinal Chemistry.
- Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets.
Sources
- 1. 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine (681249-56-9) for sale [vulcanchem.com]
- 2. chembk.com [chembk.com]
- 3. CAS 681249-57-0 | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine - Synblock [synblock.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound| CAS No:681249-56-9|ZaiQi Bio-Tech [chemzq.com]
- 8. This compound-埃杜化学 [chemido.com]
- 9. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Its unique electronic properties, conferred by the trifluoromethyl group and the nitrogen-rich fused ring system, make it a compelling target for drug discovery programs. This technical guide provides a comprehensive overview of the primary synthetic pathways to this important molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methodologies. The content is designed to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and further explore the therapeutic potential of this compound and its derivatives.
Introduction: The Significance of the 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine Core
The fusion of a 1,2,4-triazole ring with a pyrazine moiety results in the[1][2][3]triazolo[1,5-a]pyrazine bicyclic system. The introduction of a trifluoromethyl (CF3) group at the 2-position significantly modulates the physicochemical properties of the molecule. The high electronegativity of the fluorine atoms in the CF3 group can enhance metabolic stability, increase binding affinity to biological targets, and improve membrane permeability. Consequently, derivatives of this scaffold are actively being investigated for a range of therapeutic applications, including as kinase inhibitors and receptor antagonists.
This guide will explore the most prominent and effective synthetic strategies for the construction of the 2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine core, with a focus on providing practical, field-proven insights for its preparation in a laboratory setting.
Primary Synthetic Pathways
Two principal retrosynthetic disconnections are commonly employed for the synthesis of the 2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine core. These approaches are:
-
Pathway A: Cyclocondensation of a Pre-formed Triazole Ring. This strategy involves the reaction of a suitably substituted aminotriazole with a 1,2-dicarbonyl compound or its synthetic equivalent.
-
Pathway B: Annulation of the Triazole Ring onto a Pyrazine Precursor. This approach typically starts with a substituted pyrazine, which is then elaborated to form the fused triazole ring.
A third, less common but viable, alternative involves the rearrangement of a regioisomeric scaffold:
-
Pathway C: Dimroth Rearrangement of a[1][2][3]triazolo[4,3-a]pyrazine. This pathway relies on the isomerization of the kinetically favored [4,3-a] isomer to the thermodynamically more stable [1,5-a] system.
The following sections will delve into the specifics of each of these pathways.
Pathway A: Cyclocondensation of 3-Amino-5-(trifluoromethyl)-1,2,4-triazole
This is arguably the most direct and widely applicable method for the synthesis of the target compound. The key starting material is 3-amino-5-(trifluoromethyl)-1,2,4-triazole, which is commercially available or can be synthesized from trifluoroacetic acid and aminoguanidine.
Synthesis of the Key Precursor: 3-Amino-5-(trifluoromethyl)-1,2,4-triazole
While commercially available, understanding the synthesis of this key building block is valuable. It is typically prepared by the cyclization of N-trifluoroacetylaminoguanidine.
Cyclocondensation Reaction
The core of this pathway is the reaction of 3-amino-5-(trifluoromethyl)-1,2,4-triazole with a 1,2-dicarbonyl compound, such as glyoxal or its synthetic equivalents, in an acidic medium.
Reaction Scheme:
Caption: General scheme for the cyclocondensation pathway.
Detailed Experimental Protocol (Hypothetical):
-
To a solution of 3-amino-5-(trifluoromethyl)-1,2,4-triazole (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add an aqueous solution of glyoxal (1.1 eq.). The choice of solvent is critical; acetic acid can often serve as both the solvent and the catalyst.
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid, if not using acetic acid as the solvent.
-
Heat the reaction mixture to reflux for several hours (typically 4-12 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid protonates one of the carbonyl groups of glyoxal, activating it for nucleophilic attack by the exocyclic amino group of the triazole. It also facilitates the subsequent dehydration steps.
-
Heat: The reaction requires thermal energy to overcome the activation barrier for both the initial condensation and the final cyclization-aromatization steps.
-
Purification: Column chromatography is generally necessary to remove any unreacted starting materials and potential side products, such as mono-condensation intermediates or polymeric materials.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 3-Amino-5-(trifluoromethyl)-1,2,4-triazole | [1] |
| Reagent | Glyoxal | [1] |
| Typical Yield | 60-80% (estimated based on similar reactions) | [1] |
| Reaction Time | 4-12 hours | [1] |
Pathway B: Annulation of the Triazole Ring onto a Pyrazine Precursor
This pathway begins with a pyrazine derivative, typically 2-hydrazinopyrazine, which is then reacted with a trifluoroacetylating agent to form the triazole ring.
Synthesis of the Key Precursor: 2-Hydrazinopyrazine
2-Hydrazinopyrazine can be prepared from 2-chloropyrazine by nucleophilic substitution with hydrazine hydrate.[1]
Detailed Experimental Protocol for 2-Hydrazinopyrazine Synthesis:
-
To a solution of hydrazine hydrate, add 2-chloropyrazine. A large excess of hydrazine hydrate is often used to minimize the formation of bis-adducts.[1]
-
Heat the reaction mixture at reflux for an extended period (e.g., 24-48 hours). [1]
-
Monitor the reaction by TLC until the 2-chloropyrazine is consumed.
-
After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). [1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-hydrazinopyrazine. [1]
Cyclization with a Trifluoroacetyl Source
The 2-hydrazinopyrazine is then reacted with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetic acid, followed by cyclization.
Reaction Scheme:
Caption: General scheme for the triazole annulation pathway.
Detailed Experimental Protocol (Hypothetical):
-
Dissolve 2-hydrazinopyrazine (1.0 eq.) in a suitable solvent like dichloromethane or acetonitrile.
-
Cool the solution in an ice bath and add trifluoroacetic anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Isolate the intermediate N'-(pyrazin-2-yl)trifluoroacetohydrazide.
-
Treat the intermediate with a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) and heat.
-
After the reaction is complete, carefully quench the reaction mixture with ice-water.
-
Neutralize with a base and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Trifluoroacetic Anhydride: A highly reactive acylating agent that efficiently introduces the trifluoroacetyl group onto the hydrazine moiety.
-
Dehydrating Agent (POCl3 or PPA): These reagents facilitate the intramolecular cyclization by promoting the elimination of a molecule of water, leading to the formation of the aromatic triazole ring.
Pathway C: Dimroth Rearrangement
The Dimroth rearrangement is a well-established method for the isomerization of N-heterocycles.[2][4] In this context, it can be used to convert the 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine isomer into the desired 2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine.[2] The [4,3-a] isomer can be synthesized via the oxidative cyclization of a corresponding hydrazone.[4]
Reaction Scheme:
Caption: General scheme for the Dimroth rearrangement.
Mechanistic Insight:
The Dimroth rearrangement typically proceeds through a ring-opening/ring-closing mechanism.[2] The pyrazine ring of the [4,3-a] isomer is opened, allowing for rotation around the C-N bond, followed by recyclization to form the thermodynamically more stable [1,5-a] isomer.[2][4] This process is often catalyzed by acid or base and driven by heat.
Experimental Considerations:
The synthesis of the starting 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine would likely involve the reaction of 2-hydrazinopyrazine with a trifluoroacetyl-containing electrophile, followed by oxidative cyclization. The subsequent rearrangement would then be carried out as a separate step.
Comparative Analysis of Synthetic Pathways
| Pathway | Advantages | Disadvantages |
| A: Cyclocondensation | - Direct and convergent. - Often good yields. - Readily available starting materials. | - May require harsh acidic conditions. |
| B: Triazole Annulation | - Modular approach. - Allows for diversification of the pyrazine core. | - Multi-step process. - May involve hazardous reagents (e.g., POCl3). |
| C: Dimroth Rearrangement | - Provides access to the thermodynamically stable isomer. | - Requires the synthesis of the less stable regioisomer first. - Rearrangement conditions can be harsh. |
Conclusion
The synthesis of 2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine can be achieved through several effective pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the tolerance of other functional groups in the molecule. The cyclocondensation of 3-amino-5-(trifluoromethyl)-1,2,4-triazole with a glyoxal equivalent (Pathway A) generally represents the most straightforward and efficient approach. However, the triazole annulation (Pathway B) and Dimroth rearrangement (Pathway C) strategies offer valuable alternatives, particularly for the synthesis of analogues with diverse substitution patterns. This guide provides a solid foundation for researchers to undertake the synthesis of this important heterocyclic scaffold and to further explore its potential in the realm of drug discovery and development.
References
- The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC. (URL: [Link])
- IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journals. (URL: [Link])
Sources
- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactions with 3-Amino-5-trifluoromethyl-1,2,4-triazole: a Simple Route to Fluorinated Poly-substituted Triazolo[1,5-a]pyrimidine and Triazolo[5,1-c]triazine Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fused heterocyclic system, 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine, has emerged as a scaffold of significant interest in medicinal chemistry and drug development. Its unique physicochemical properties, conferred by the trifluoromethyl group and the nitrogen-rich core, have positioned it as a key building block in the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical identity, synthesis, spectral characterization, reactivity, and its pivotal role in the development of enzyme inhibitors, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology. Structure-activity relationships and future perspectives for this promising heterocyclic core are also discussed.
Chemical Identity and Physicochemical Properties
2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine is a bicyclic heteroaromatic compound. The fusion of the pyrazine and 1,2,4-triazole rings creates a planar, electron-deficient system. The presence of a trifluoromethyl (-CF3) group at the 2-position of the triazole ring is a defining feature, profoundly influencing the molecule's electronic properties, metabolic stability, and lipophilicity.
| Property | Value | Source(s) |
| IUPAC Name | 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine | [1] |
| CAS Number | 681249-56-9 | [4][5] |
| Molecular Formula | C₆H₃F₃N₄ | [4][5] |
| Molecular Weight | 188.11 g/mol | [4][5] |
| Appearance | White to light yellow solid | [6] |
| Density (Predicted) | 1.69 ± 0.1 g/cm³ | [4][6] |
| pKa (Predicted) | -2.12 ± 0.30 | [6] |
| Solubility | High solubility in polar aprotic solvents (e.g., DMF, DMSO); Low solubility in water. | [6] |
| SMILES | C1=CN2C(=NC(=N2)C(F)(F)F)C=N1 | [4] |
| InChIKey | PODZNIVAQJSKBB-UHFFFAOYSA-N | [4] |
The strong electron-withdrawing nature of the trifluoromethyl group significantly lowers the basicity of the heterocyclic system, as indicated by the predicted low pKa. This electronic effect is crucial for its reactivity and its role as a pharmacophore.
Synthesis and Mechanistic Insights
The industrial-scale synthesis of 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine is typically achieved through an acid-catalyzed cyclodehydration reaction.
Experimental Protocol: Acid-Catalyzed Cyclodehydration
Starting Material: 2,2,2-Trifluoro-N'-hydroxy-N-pyrazin-2-yl acetimidamide
Reagents:
-
Toluene-4-sulfonic acid
-
Trifluoroacetic anhydride
-
Toluene (solvent)
-
Aqueous sodium bicarbonate
-
Ethyl acetate (extraction solvent)
-
n-hexane (crystallization solvent)
Procedure:
-
Combine the starting material with toluene and the specified reagents in a suitable reaction vessel.
-
Heat the mixture to 90°C and stir for 48 hours.
-
After the reaction is complete, cool the mixture and adjust the pH to 8 using aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Crystallize the final product from n-hexane to yield 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine.
This method has been reported to achieve a yield of 87.8% on an industrial scale. The use of cost-effective reagents and scalable solvent systems makes this a viable manufacturing process.
Reaction Mechanism
The reaction proceeds via an acid-catalyzed cyclodehydration mechanism. The toluene-4-sulfonic acid facilitates the cyclization of the imidamide, while trifluoroacetic anhydride acts as a dehydrating agent.
Caption: Synthetic workflow for 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine.
Spectral Characterization
Accurate characterization of 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine is essential for its use in research and development. The following are expected spectral data based on its structure.
¹H and ¹³C NMR Spectroscopy
Predicted ¹H NMR (in CDCl₃): The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region corresponding to the three protons on the pyrazine ring. The chemical shifts will be downfield due to the electron-withdrawing nature of the fused triazole ring and the pyrazine nitrogens.
Predicted ¹³C NMR (in CDCl₃): The carbon NMR spectrum will show six distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The other carbon signals will correspond to the pyrazine and triazole rings.
Note: For definitive characterization, it is imperative to acquire experimental NMR data.[1]
Chemical Reactivity and Structure-Activity Relationship (SAR)
The reactivity of the 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine core is influenced by the electron-deficient nature of the fused ring system and the powerful inductive effect of the -CF₃ group.
Chemical Reactivity
The electron-deficient pyrazine ring is susceptible to nucleophilic substitution reactions, particularly at positions where a suitable leaving group is present. Conversely, electrophilic substitution on the ring is generally difficult. The trifluoromethyl group is highly stable and typically does not participate in reactions under standard conditions. The nitrogen atoms in the ring system can act as ligands for metal catalysts, enabling a range of cross-coupling reactions for further functionalization.
Structure-Activity Relationship (SAR)
The[1][2][3]triazolo[1,5-a]pyrazine and the isomeric[1][2][3]triazolo[4,3-a]pyrazine scaffolds are considered "privileged structures" in medicinal chemistry. They are found in a variety of biologically active compounds.
-
As a Purine Bioisostere: The triazolopyrimidine/pyrazine core is often used as a bioisosteric replacement for the purine ring system, allowing for modulation of physicochemical and pharmacological properties.[4]
-
Role of the Trifluoromethyl Group: The -CF₃ group often enhances metabolic stability by blocking potential sites of oxidative metabolism. Its lipophilicity can also improve cell permeability and bioavailability. In some cases, the -CF₃ group can engage in specific interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions.
-
Derivatization for Target Affinity: The core scaffold provides a rigid framework for the attachment of various substituents that can be tailored to interact with specific biological targets. SAR studies on related triazolopyrimidine and triazolopyrazine derivatives have shown that modifications at various positions on the pyrazine ring can significantly impact biological activity. For instance, in a series of[1][2][3]triazolo[1,5-a]pyrimidine-based anticancer agents, the nature of the substituent at the 5-position was found to be critical for potency.[7][8]
Applications in Drug Development
The primary application of 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine in drug development is as a key intermediate in the synthesis of enzyme inhibitors.
PARP Inhibitors in Oncology
This scaffold is a crucial component of Fluzoparib, a Poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology. PARP inhibitors are a class of targeted therapies that are particularly effective in cancers with deficiencies in the homologous recombination DNA repair pathway, such as those with BRCA1/2 mutations.[2][3]
The mechanism of action involves "synthetic lethality," where the inhibition of PARP in a cancer cell that already has a defect in another DNA repair pathway leads to cell death. The[1][2][3]triazolo[4,3-a]pyrazine core in many PARP inhibitors serves to orient the pharmacophoric elements correctly within the NAD+ binding pocket of the PARP enzyme.
Sources
- 1. This compound(681249-56-9) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of [1,2,4]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound| CAS No:681249-56-9|ZaiQi Bio-Tech [chemzq.com]
- 5. This compound - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its pivotal role as a building block in the development of targeted therapeutics.
Core Chemical Identity and Properties
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is a fused heterocyclic system where a triazole ring is annulated to a pyrazine ring, with a trifluoromethyl group substituted at the 2-position of the triazolo ring. This substitution is critical, as the trifluoromethyl group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and increased lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile.
Key Identifiers and Physicochemical Properties:
| Property | Value |
| IUPAC Name | 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine |
| InChIKey | PODZNIVAQJSKBB-UHFFFAOYSA-N |
| CAS Number | 681249-56-9 |
| Molecular Formula | C₆H₃F₃N₄ |
| Molecular Weight | 188.11 g/mol |
| Predicted Density | 1.69 g/cm³ |
| Solubility | High solubility in polar aprotic solvents (e.g., DMF, DMSO); Low solubility in water. |
Synthesis and Mechanistic Considerations
The synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common industrial-scale approach is outlined below.
Experimental Protocol: Industrial-Scale Synthesis
This protocol describes a scalable synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
Starting Materials:
-
2,2,2-Trifluoro-N'-hydroxy-N-pyrazin-2-yl acetimidamide
-
Toluene-4-sulfonic acid
-
Trifluoroacetic anhydride
-
Toluene
-
Aqueous sodium bicarbonate
-
Ethyl acetate
-
n-hexane
Step-by-Step Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge 2,2,2-Trifluoro-N'-hydroxy-N-pyrazin-2-yl acetimidamide (2.06 kg, 10 mol), toluene-4-sulfonic acid (2.10 kg, 11 mol), and trifluoroacetic anhydride (10.5 kg, 50 mol) in toluene (10 L).
-
Reaction Execution: Heat the mixture to 90°C and stir for 48 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as HPLC or TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Adjust the pH to 8 using aqueous sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate. The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and filtered. The solvent is removed under reduced pressure.
-
Crystallization: The crude product is crystallized from n-hexane to yield the final product.
Causality Behind Experimental Choices:
-
Toluene-4-sulfonic acid: This strong acid acts as a catalyst to facilitate the cyclization reaction.
-
Trifluoroacetic anhydride: This reagent serves as a dehydrating agent, driving the reaction towards the formation of the triazole ring.
-
pH Adjustment: The use of sodium bicarbonate neutralizes the acidic reaction mixture, allowing for efficient extraction of the organic product.
-
Crystallization: This final purification step removes impurities and provides the product in a solid, crystalline form.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the pyrazine ring. The chemical shifts and coupling constants will be indicative of their positions relative to the nitrogen atoms and the fused triazole ring.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to a heterocyclic ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (188.11 g/mol ).
Role in Drug Discovery and Development
The primary significance of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine lies in its utility as a key intermediate in the synthesis of Fluzoparib, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor.
Fluzoparib and PARP Inhibition
PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in cancer cells, a concept known as synthetic lethality.
Mechanism of Action:
-
DNA Damage: Cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, have a compromised ability to repair double-strand DNA breaks through homologous recombination.
-
PARP's Role: These cells become heavily reliant on PARP enzymes for the repair of single-strand DNA breaks.
-
PARP Inhibition: Fluzoparib inhibits the activity of PARP enzymes. This leads to an accumulation of unrepaired single-strand breaks.
-
Synthetic Lethality: When the cell attempts to replicate its DNA, these single-strand breaks are converted into double-strand breaks. In cancer cells with defective homologous recombination, these double-strand breaks cannot be repaired, leading to cell death.
Signaling Pathway Diagram
Caption: Mechanism of action of Fluzoparib via PARP inhibition.
Broader Applications and Future Perspectives
The triazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of a trifluoromethyl group at the 2-position, as seen in the title compound, is a strategic modification to enhance drug-like properties.
While the primary documented application of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is as an intermediate for Fluzoparib, its structural features suggest potential for the development of other novel therapeutic agents. Researchers may explore its utility as a scaffold for developing inhibitors of other enzymes or as a ligand for various receptors. Further derivatization of the pyrazine ring could lead to new classes of compounds with unique pharmacological profiles.
Conclusion
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is a molecule of significant interest due to its strategic design and its crucial role in the synthesis of the clinically relevant PARP inhibitor, Fluzoparib. This guide has provided a detailed overview of its chemical properties, a scalable synthesis protocol, and an exploration of its application in drug discovery. The unique combination of the triazolo[1,5-a]pyrazine core and the trifluoromethyl substituent makes it a valuable platform for the development of future therapeutics.
References
- PubChem. 5,6,7,8-Tetrahydro-2-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrazine.
- PubMed. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors.
- European Journal of Medicinal Chemistry. Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents.
- PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
- Pipzine Chemicals. 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine.
- MDPI. Synthesis of New Triazolopyrazine Antimalarial Compounds.
- PubMed. Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents.
- PubChem. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.
- ZaiQi Bio-Tech. 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE| CAS No:681249-56-9.
- PMC. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
- Frontiers in Chemistry. Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.
- OUCI. Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs.
- MDPI. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
- PMC. Synthesis of New Triazolopyrazine Antimalarial Compounds.
- CHEMFISH TOKYO CO.,LTD. 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE.
- MDPI. Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies.
- ResearchGate. (PDF) Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies.
Sources
An In-depth Technical Guide to the Solubility Profile of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
Introduction: The Critical Role of Solubility in Modern Drug Development
In the landscape of pharmaceutical sciences, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical physicochemical properties that dictate this trajectory is solubility. Poor aqueous solubility is a primary contributor to high attrition rates in drug development, leading to issues such as poor bioavailability, unreliable in vitro assay results, and significant formulation hurdles.[1][2][3][4] This guide provides an in-depth technical examination of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, a key intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Fluzoparib.[1]
The structure of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is characterized by a nitrogen-rich heterocyclic core fused with a trifluoromethyl (CF3) group. The CF3 group is a powerful modulator in medicinal chemistry, often introduced to enhance metabolic stability and membrane permeability due to its high lipophilicity. However, this enhancement in lipophilicity frequently comes at the cost of reduced aqueous solubility.[5] Understanding and accurately quantifying the solubility of this intermediate is therefore not merely an academic exercise; it is a foundational requirement for efficient process chemistry, formulation development, and ensuring the ultimate success of the active pharmaceutical ingredient (API) it is used to create.
This guide, intended for researchers, scientists, and drug development professionals, will delve into the theoretical and practical aspects of determining the solubility of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine. We will explore the causality behind experimental choices, provide detailed, self-validating protocols for both thermodynamic and kinetic solubility determination, and contextualize the data within the broader framework of biopharmaceutics.
Physicochemical Profile and Predicted Solubility Characteristics
Before embarking on experimental determination, a thorough understanding of the molecule's intrinsic properties is essential. These characteristics provide a predictive framework for its behavior in various solvent systems.
The trifluoromethyl group is a strong electron-withdrawing group that significantly increases the molecule's lipophilicity (fat-solubility). This is reflected in its estimated LogP (octanol-water partition coefficient) of approximately 2.5, indicating a preference for a nonpolar environment over an aqueous one.[1] Consequently, low aqueous solubility is expected. Conversely, the polar nitrogen atoms in the triazolo[1,5-a]pyrazine ring system can engage in dipole-dipole interactions, suggesting good solubility in polar aprotic solvents.[1]
| Property | Value / Description | Source |
| Chemical Name | 2-(Trifluoromethyl)-[1][6][7]triazolo[1,5-a]pyrazine | [8] |
| CAS Number | 681249-56-9 | [9][10] |
| Molecular Formula | C6H3F3N4 | [1][9] |
| Molecular Weight | 188.11 g/mol | [1][9] |
| Predicted Density | 1.69 g/cm³ | [1][9] |
| Predicted pKa | -2.12 ± 0.30 (Strongly basic) | [11] |
| Estimated LogP | ~2.5 | [1] |
| Predicted Aqueous Solubility | Low, attributed to the hydrophobic -CF3 group. | [1][7] |
| Predicted Organic Solubility | High in polar aprotic solvents (e.g., DMF, DMSO). | [1] |
Thermodynamic Solubility: The Gold Standard Assessment
Expertise & Causality: Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure.[12][13] It represents the true, stable solubility of the most stable crystalline form of the compound. This measurement is considered the "gold standard" because it is critical for biopharmaceutical classification (BCS), pre-formulation studies, and developing robust manufacturing processes.[6][14] Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) mandate its determination over a physiological pH range to classify drug substances.[10][15] The Shake-Flask method, though time-consuming, remains the most reliable technique for this purpose.[6][14]
Detailed Protocol: Equilibrium Shake-Flask Method (ICH M9 Guideline)
This protocol is designed to determine the aqueous solubility of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine across a physiologically relevant pH range, consistent with ICH M9 guidelines.[10][16]
Materials:
-
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine (solid powder)
-
Calibrated pH meter
-
Analytical balance
-
Orbital shaker/incubator set to 37 ± 1°C
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC-UV or LC-MS/MS system for quantification
-
Volumetric flasks and pipettes
-
Aqueous buffers (at least pH 1.2, 4.5, and 6.8, plus any pH near the compound's pKa if applicable).[16]
Procedure:
-
Preparation: Add an excess amount of solid 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine to several vials. The excess should be sufficient to ensure that a saturated solution is formed and solid remains visible throughout the experiment.
-
Solvent Addition: Add a precise volume of each aqueous buffer (e.g., pH 1.2, 4.5, 6.8) to the vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker incubator at 37°C. Agitate for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[1] A preliminary time-course experiment can be run to confirm when equilibrium is reached (i.e., when solubility values no longer increase).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at 37°C to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.
-
Sampling: Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove any remaining microscopic particles. Adsorption of the compound to the filter should be assessed and accounted for.
-
pH Measurement: Measure the pH of the remaining solution in each vial to confirm it has not deviated from the initial buffer pH.[10][15]
-
Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered supernatant and analyze it using a validated HPLC-UV or LC-MS/MS method to determine the concentration.
-
Replication: The experiment must be performed with a minimum of three replicates at each pH condition.[10][16]
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: A High-Throughput Tool for Early Discovery
Expertise & Causality: In early drug discovery, hundreds or thousands of compounds must be rapidly assessed. Kinetic solubility assays are designed for this high-throughput environment.[8][17] Unlike thermodynamic solubility, which starts with a solid, kinetic solubility is measured by adding a small amount of a concentrated DMSO stock solution to an aqueous buffer.[1][18] This can create a supersaturated solution, and the measurement reflects the concentration at which the compound precipitates out of solution under these specific, non-equilibrium conditions.[6] While it often overestimates true thermodynamic solubility, it is an invaluable tool for ranking compounds and flagging potential solubility liabilities early, preventing wasted resources on compounds that are unlikely to succeed.[2][8]
Detailed Protocol: High-Throughput Kinetic Solubility via Nephelometry
This protocol describes a rapid, plate-based method for estimating kinetic solubility by detecting light scattering from precipitated particles.
Materials:
-
10 mM DMSO stock solution of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Automated liquid handler or multichannel pipette
-
Plate-based nephelometer
Procedure:
-
Plate Preparation: Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate. Prepare a serial dilution of the stock in DMSO for a multi-point measurement.
-
Buffer Addition: Rapidly add aqueous buffer (e.g., 98 µL of PBS for a 2% final DMSO concentration) to each well.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[18]
-
Measurement: Place the microtiter plate in a nephelometer and measure the light scattering in each well.
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering (indicating precipitation) is observed compared to control wells.
Caption: High-Throughput Kinetic Solubility Workflow.
Lipophilicity (LogP): The Counterpart to Aqueous Solubility
Expertise & Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantitatively expressed as the LogP (the logarithm of the partition coefficient between n-octanol and water).[19] It is a fundamental property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, the highly lipophilic CF3 group is the dominant structural feature influencing its LogP. There is an inverse relationship between LogP and aqueous solubility; as lipophilicity increases, aqueous solubility generally decreases. However, a certain degree of lipophilicity is essential for a drug to permeate biological membranes and reach its target. Therefore, medicinal chemists must strike a delicate balance. Measuring LogP provides critical insight that complements solubility data.
Caption: Relationship between key physicochemical properties.
Data Interpretation in the Context of Drug Development
The solubility data for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine must be interpreted within the framework of the Biopharmaceutics Classification System (BCS). The BCS categorizes drugs based on their aqueous solubility and intestinal permeability.[7][20]
-
High Solubility: The highest dose strength is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2-6.8.[7][10]
-
High Permeability: The extent of absorption in humans is ≥ 85%.[7]
Given its predicted low aqueous solubility and high lipophilicity (suggesting potentially high permeability), the final API, Fluzoparib, would likely be classified as a BCS Class II compound (Low Solubility, High Permeability).[7] This has significant implications:
-
Absorption is Rate-Limited by Dissolution: For BCS Class II compounds, how quickly the drug dissolves in the gastrointestinal tract is the bottleneck for its absorption.
-
Formulation is Key: This classification necessitates the use of formulation strategies to enhance solubility and/or dissolution rate, such as particle size reduction (micronization), amorphous solid dispersions, or lipid-based formulations.
-
Food Effects: The bioavailability of BCS Class II drugs can be significantly affected by food intake, which is a critical consideration for clinical studies.
The table below provides a template for the comprehensive reporting of solubility data for a compound like 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
| Parameter | pH 1.2 Buffer | pH 4.5 Buffer | pH 6.8 Buffer | Solvent |
| Thermodynamic Solubility @ 37°C (µg/mL) | [Data] | [Data] | [Data] | N/A |
| Thermodynamic Solubility @ 37°C (µM) | [Data] | [Data] | [Data] | N/A |
| Kinetic Solubility @ 25°C (µM) | N/A | N/A | [Data in PBS] | N/A |
| Solubility in DMSO (mg/mL) | N/A | N/A | N/A | [Data] |
| Solubility in DMF (mg/mL) | N/A | N/A | N/A | [Data] |
| BCS Solubility Classification | [High/Low] | [High/Low] | [High/Low] | N/A |
Conclusion
For researchers and drug development professionals, the key takeaway is the imperative of early and accurate solubility assessment. Employing rigorous, well-validated protocols such as the shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility is not just a matter of regulatory compliance but a fundamental pillar of sound scientific and economic strategy. This approach allows for the early identification of potential liabilities, informs rational formulation design, and ultimately de-risks the complex journey from chemical intermediate to life-changing therapeutic.
References
- VulcanChem. 2-(Trifluoromethyl)-[1][7][8]triazolo[1,5-a]pyrazine - Physicochemical Properties.
- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Wikipedia. Biopharmaceutics Classification System.
- ACD/Labs. LogP—Making Sense of the Value.
- AxisPharm. Kinetic Solubility Assays Protocol.
- Amidon, G. L., et al. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420. Referenced in: [Link]
- Bergström, C. A. S., et al. (2002). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Chemical Information and Computer Sciences, 42(4), 933-941.
- ChemBK. 2-(TRIFLUOROMETHYL)-[1][7][8]TRIAZOLO[1,5-A]PYRAZINE - Physico-chemical Properties. Available from: [Link]1][7][8]TRIAZOLO[1,5-A]PYRAZINE
- Biorelevant.com. The BCS (Biopharmaceutical Classification System).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers.
- Re-Belle, F., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515.
- Protocols.io. In-vitro Thermodynamic Solubility.
- Tetko, I. V., et al. (2008). In silico prediction of aqueous solubility – classification models. Journal of Cheminformatics, 1(1), 19.
- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256.
- Kim, S., et al. (2022). Accurate, reliable and interpretable solubility prediction of druglike molecules with attention pooling and Bayesian learning. arXiv preprint arXiv:2210.07145.
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups.
- Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 2(1), E1.
- Al-Ghabeish, M., et al. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 113, 53-66.
- J.C. Fontecha-Umaña, F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(1), 108.
- Domainex. Thermodynamic Solubility Assay.
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
- ResearchGate. A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF.
- ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry.
- BioDuro. ADME Solubility Assay.
- Hodges, G., et al. (2010). Practical Methods for the Measurement of logP for Surfactants. Journal of Surfactants and Detergents, 13(4), 429-434.
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- Zhang, Y., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. 2024 6th International Conference on Bio-inspired Information and Communications Technologies (BICT).
- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91.
- ResearchGate. In Silico Prediction of Aqueous Solubility: A Multimodel Protocol Based on Chemical Similarity | Request PDF.
- Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 389.
- Lin, M., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10766-10773.
- JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- Evotec. Thermodynamic Solubility Assay.
- U.S. Environmental Protection Agency. (1978). Rapid Method for Estimating Log P for Organic Chemicals.
- ResearchGate. LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy | Request PDF.
- European Medicines Agency (EMA). (2020). ICH guideline M9 on biopharmaceutics classification system-based biowaivers.
- University of Huddersfield Research Portal. Solubility Determinations for Pharmaceutical API.
- Food and Drug Administration (FDA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.
- Food and Drug Administration (FDA). (2018). M9 Biopharmaceutics Classification System-Based Biowaivers.
- ECA Academy. FDA Guideline on Dissolution Testing.
- ResearchGate. Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities.
- Research Journal of Pharmaceutical Dosage Forms and Technology. US FDA Recommended Dissolution methods Database.
Sources
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorelevant.com [biorelevant.com]
- 10. database.ich.org [database.ich.org]
- 11. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. evotec.com [evotec.com]
- 14. tandfonline.com [tandfonline.com]
- 15. fda.gov [fda.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. acdlabs.com [acdlabs.com]
- 20. dissolutiontech.com [dissolutiontech.com]
Determining the Physicochemical Keystone: A Technical Guide to the Melting Point of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The melting point of a chemical compound is a fundamental physicochemical property, serving as a critical indicator of purity and identity. For novel heterocyclic compounds such as 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, a key intermediate in pharmaceutical development, precise determination of this parameter is paramount. This guide provides a comprehensive framework for understanding and accurately measuring the melting point of this compound. It delves into the theoretical underpinnings, a detailed experimental protocol, and the causal reasoning behind procedural choices, ensuring a robust and self-validating methodology.
Introduction: The Significance of a Sharp Melting Point
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine (CAS No. 681249-56-9) is a fluorinated heterocyclic compound with significant applications in medicinal chemistry. Notably, it serves as a key building block in the synthesis of advanced therapeutic agents. The presence of the trifluoromethyl group often enhances metabolic stability and cell permeability, making this scaffold attractive for drug design.
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of the sample's purity; impurities tend to depress and broaden the melting range. Therefore, an accurate melting point determination is not merely a data point but a validation of the material's integrity.
This guide will provide a detailed protocol for determining the melting point of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, grounded in established laboratory principles.
Compound Profile: 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
A thorough understanding of the compound's properties is essential before undertaking any analytical procedure.
| Property | Value | Source |
| CAS Number | 681249-56-9 | [1][2] |
| Molecular Formula | C6H3F3N4 | [3] |
| Molecular Weight | 188.11 g/mol | [3] |
| Appearance | Likely a solid | [3] |
| Predicted Density | 1.69 g/cm³ | [4] |
| Solubility | Low in water; moderate to high in organic solvents like dichloromethane and chloroform. | [3][4] |
Synthesis and Purification: The Foundation of an Accurate Measurement
An accurate melting point can only be obtained from a pure sample. The synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine typically involves a cyclization reaction. A general industrial-scale synthesis is described as follows:
-
Starting Material: 2,2,2-Trifluoro-N'-hydroxy-N-pyrazin-2-yl acetimidamide.[4]
-
Reagents: Toluene-4-sulfonic acid and trifluoroacetic anhydride.[4]
-
Solvent: Toluene.[4]
-
Procedure: The reactants are heated in toluene. After the reaction, the pH is adjusted, and the product is extracted with an organic solvent like ethyl acetate.[4]
-
Purification: The final product is obtained through crystallization, often using a solvent system like n-hexane.[4]
The final crystallization step is critical for obtaining a pure, crystalline solid suitable for melting point determination. Incomplete removal of solvents or by-products will lead to an inaccurate and broad melting point range.
Experimental Protocol: Melting Point Determination
The following protocol is a self-validating system for the precise determination of the melting point of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
Apparatus and Materials
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Sample of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine (finely powdered)
-
Spatula
-
Watch glass
-
Thermometer (calibrated)
Workflow Diagram
Sources
A Technical Guide to the Spectral Analysis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the key spectral characteristics of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. The presence of the trifluoromethyl (CF₃) group and the fused triazolopyrazine core imparts unique physicochemical properties that are critical for drug design, including enhanced metabolic stability and membrane permeability.[1] This document serves as a predictive and methodological resource, detailing the expected spectral data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It offers field-proven insights into data acquisition and interpretation, grounded in established spectroscopic principles and data from analogous structures. Furthermore, this guide outlines a robust synthetic workflow and detailed protocols for sample characterization, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine Scaffold
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group is particularly favored for its strong electron-withdrawing nature and lipophilicity. When appended to a privileged heterocyclic scaffold like triazolo[1,5-a]pyrazine, it creates a molecule with significant potential. The triazolopyrazine core itself is found in numerous biologically active compounds, including adenosine A₂A receptor antagonists for conditions like Parkinson's disease.[2][3]
The title compound, 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, serves as a key intermediate in the synthesis of advanced pharmaceuticals, such as the PARP inhibitor Fluzoparib, which is utilized in oncology.[1] A thorough understanding of its spectral signature is therefore paramount for synthesis confirmation, purity assessment, and quality control in drug development pipelines. This guide provides the foundational spectroscopic knowledge required to confidently work with this important chemical entity.
Predicted Spectroscopic Data and Interpretation
While direct experimental spectra for this specific molecule are not universally published, its spectral characteristics can be accurately predicted based on the well-understood effects of its constituent functional groups and heterocyclic core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and diagnostic, showing signals only for the three protons on the pyrazine ring. The chemical shifts are influenced by the nitrogen atoms and the electron-withdrawing triazole ring.
-
Predicted Signals: Three distinct signals in the aromatic region (typically δ 8.0-9.5 ppm). The protons will exhibit doublet-of-doublets or triplet-like splitting patterns due to vicinal (³JHH) coupling.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will reveal all six carbon atoms in the molecule. The key feature is the signal for the trifluoromethyl carbon, which is split into a quartet by the three attached fluorine atoms.
-
C-F Coupling: The carbon of the CF₃ group will appear as a quartet with a large one-bond coupling constant (¹JCF) of approximately 272 Hz.[4][5] The carbon atom attached to the CF₃ group (C2) will also show a smaller two-bond coupling (²JCF), typically around 32 Hz.[5] This C-F coupling is a definitive diagnostic feature.[6][7]
-
Quaternary Carbons: The quaternary carbons of the triazole ring will typically have lower intensity signals.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is essential for confirming the presence and electronic environment of the trifluoromethyl group.[8]
-
Predicted Signal: A single, sharp signal is expected, as there are no adjacent protons to cause splitting. The chemical shift for a CF₃ group on an aromatic-like heterocyclic system typically falls within the range of -50 to -70 ppm (relative to CFCl₃).[8]
Table 1: Predicted NMR Spectral Data for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.0 – 9.5 | dd, t, d | ³JHH ≈ 2-5 Hz | Pyrazine ring protons |
| ¹³C | 115 – 125 | q | ¹JCF ≈ 272 Hz | C F₃ |
| ¹³C | 140 – 160 | q | ²JCF ≈ 32 Hz | C 2-CF₃ |
| ¹³C | 120 – 150 | m | Other ring carbons | |
| ¹⁹F | -50 to -70 | s | N/A | CF ₃ |
Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The molecular formula is C₆H₃F₃N₄, with a monoisotopic mass of approximately 188.03 g/mol .[9]
-
Expected Molecular Ion: In ESI-MS (positive mode), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 189.0389.
-
Fragmentation Pattern: The fused triazolopyrazine ring system is relatively stable. Common fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID) may involve:
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₆H₃F₃N₄ |
| Monoisotopic Mass | 188.0313 |
| [M+H]⁺ (Calculated) | 189.0389 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.
-
Key Vibrational Bands:
-
C-H Stretch: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.[12]
-
C=N and C=C Stretch: Multiple bands in the 1600-1400 cm⁻¹ region corresponding to the stretching of the heterocyclic ring systems.
-
C-F Stretch: The most intense and diagnostic peaks will be the strong C-F stretching bands of the trifluoromethyl group, typically found in the 1350-1100 cm⁻¹ region.[13][14]
-
Table 3: Predicted Infrared (IR) Absorption Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=N / C=C Ring Stretch | 1600 - 1400 | Medium to Strong |
| C-F Stretch (CF₃) | 1350 - 1100 | Strong, Multiple Bands |
Experimental Workflow: Synthesis and Characterization
The integrity of any spectral analysis rests upon a well-defined and reproducible experimental protocol. This section outlines a plausible synthesis and the subsequent characterization workflow.
Proposed Synthesis
A common and effective method for constructing the triazolo[1,5-a]pyrazine core involves the cyclization of an appropriate aminopyrazine precursor.[2]
Caption: Proposed synthetic route to the target compound.
Step-by-Step Protocol:
-
Acylation: Dissolve 2-aminopyrazine in a suitable aprotic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath.
-
Add trifluoroacetic anhydride (TFAA) dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete formation of the intermediate amide.
-
Cyclization: To the crude intermediate, add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or a milder reagent system like triphenylphosphine/iodine.
-
Heat the reaction mixture under reflux until the reaction is complete.
-
Work-up and Purification: Cool the reaction, quench carefully with a base (e.g., saturated sodium bicarbonate solution), and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the pure 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
Spectroscopic Characterization Protocol
Caption: Standard workflow for spectroscopic characterization.
Protocol Details:
-
NMR Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required.[15]
-
MS Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent like acetonitrile or methanol at ~1 mg/mL. Dilute this stock solution to a final concentration of ~1-10 µg/mL for direct infusion into the mass spectrometer.
-
IR Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.
Conclusion
The spectral analysis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is a clear-cut process when approached with a predictive understanding of its key spectroscopic features. The definitive quartet signal of the CF₃ group in the ¹³C NMR spectrum, the characteristic singlet in the ¹⁹F NMR, the accurate mass confirmation by HRMS, and the strong C-F vibrational bands in the IR spectrum collectively provide an unambiguous confirmation of its structure and purity. This guide equips researchers and drug development professionals with the necessary technical knowledge and practical workflows to confidently synthesize, characterize, and utilize this valuable heterocyclic building block in their scientific endeavors.
References
- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. [Link]
- Dowling, J. E., et al. (2005). Synthesis of[2][6][16]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-13. [Link]
- Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
- Jethava, K. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?
- Kendrekar, P. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?
- LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
- NPTEL IIT Bombay. (2024). Week 7 : Lecture 32 : IR stretching frequencies for various functional groups. YouTube. [Link]
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
- ZaiQi Bio-Tech. 2-(TRIFLUOROMETHYL)-[2][6][16]TRIAZOLO[1,5-A]PYRAZINE| CAS No:681249-56-9. [Link]
- Zhang, Y., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
- Feng, M., et al. (2015). Fragmentation behaviors of triazolobenzodiazepines by electrospray ionization/quadrupole time-of-flight mass spectrometry.
- LibreTexts. (2020). IR Tables. Chemistry LibreTexts. [Link]
Sources
- 1. 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine (681249-56-9) for sale [vulcanchem.com]
- 2. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. This compound| CAS No:681249-56-9|ZaiQi Bio-Tech [chemzq.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 15. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Biological Activity of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the core for numerous biologically active agents. Its isoelectronic relationship with purines allows it to function as a purine bioisostere, a property that has been successfully exploited in the development of kinase inhibitors.[1][4] The introduction of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and cellular permeability. This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, a promising but underexplored member of this chemical class. Drawing on extensive data from its structural isomers and substituted derivatives, we outline a logical, field-proven workflow to unlock its therapeutic potential, with a primary focus on oncology and kinase inhibition.
Introduction: The Scientific Rationale
The fusion of pyrazine and 1,2,4-triazole rings creates a unique electronic and structural architecture. Derivatives of the isomeric[1][2][3]triazolo[4,3-a]pyrazine and the related[1][2][3]triazolo[1,5-a]pyrimidine scaffolds have demonstrated a remarkable breadth of biological activities, including potent anticancer, antibacterial, and receptor antagonist properties.[2][5][6][7][8]
Notably, derivatives of the isomeric[1][2][3]triazolo[4,3-a]pyrazine scaffold have been identified as potent dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2, which are critical drivers of tumor growth, invasion, and angiogenesis.[2][9] Furthermore, other analogs have shown nanomolar efficacy as PARP1 inhibitors, highlighting the scaffold's versatility in targeting key cancer-related enzymes.[10][11] The trifluoromethyl moiety, in particular, is a key pharmacophore in numerous approved drugs, including the DPP-4 inhibitor Sitagliptin, which features a 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine core.[5]
This compelling body of evidence provides a strong rationale for the systematic investigation of the parent 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine. We hypothesize that this core scaffold possesses intrinsic biological activity, likely as a kinase inhibitor, that can be characterized and subsequently optimized through targeted derivatization. This guide provides the strategic and methodological framework for this investigation.
Synthesis and Characterization
A robust and scalable synthetic route is paramount for generating high-purity material for biological screening. The synthesis of the[1][2][3]triazolo[1,5-a]pyrazine nucleus can be achieved through several established methods. A logical and validated approach begins with commercially available starting materials and proceeds through a cyclization reaction.
Proposed Synthetic Workflow
The following workflow is a logical starting point for the synthesis, based on established literature for related heterocyclic systems.
Sources
- 1. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs [ouci.dntb.gov.ua]
- 8. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification of [1,2,4]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine Derivatives as ROCK Inhibitors
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the mechanism of action for a significant class of emerging therapeutic agents: 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine derivatives. Our focus will be on their well-documented role as inhibitors of the Rho-associated coiled-coil containing protein kinases (ROCK), a key signaling pathway implicated in a multitude of physiological and pathological processes.
Introduction to the 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine Scaffold
The 2-(trifluoromethyl)-triazolo[1,5-a]pyrazine core represents a privileged scaffold in medicinal chemistry. The fusion of the triazole and pyrazine rings creates a rigid, planar system that can be readily functionalized to achieve specific interactions with biological targets. The inclusion of the trifluoromethyl (CF3) group is a common strategy to enhance metabolic stability, improve binding affinity, and increase cell permeability of drug candidates. While derivatives of this scaffold have been investigated for various biological activities, including as GABA-A receptor modulators, their most prominent and well-characterized mechanism of action is the inhibition of the ROCK signaling pathway.
The RHO/ROCK Signaling Pathway: A Central Regulator of Cellular Function
The RHO/ROCK signaling pathway is a critical intracellular cascade that plays a pivotal role in regulating a wide array of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates its downstream effector, ROCK.
The two isoforms of ROCK, ROCK1 and ROCK2, are serine/threonine kinases that phosphorylate a variety of substrates, leading to the assembly of actin-myosin filaments and the generation of contractile force. A key substrate of ROCK is the myosin light chain (MLC), which, upon phosphorylation, promotes the interaction of actin and myosin, leading to smooth muscle contraction and changes in cell morphology.
Below is a diagram illustrating the core components of the RHO/ROCK signaling pathway.
Caption: The RHO/ROCK signaling pathway.
Mechanism of Action: Competitive Inhibition of ROCK
Derivatives of the 2-(trifluoromethyl)-triazolo[1,5-a]pyrazine scaffold act as potent and selective inhibitors of ROCK1 and ROCK2. The primary mechanism of action is competitive inhibition at the ATP-binding site of the kinase domain. The triazolopyrazine core mimics the adenine region of ATP, while substituents on the scaffold can be tailored to form specific interactions with the surrounding amino acid residues, thereby conferring potency and selectivity.
By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream ROCK substrates, most notably MLC. This leads to a reduction in actin-myosin contractility, resulting in smooth muscle relaxation and alterations in cell shape and motility.
Experimental Validation of the Mechanism of Action
A rigorous and multi-faceted approach is required to unequivocally establish the mechanism of action of a novel 2-(trifluoromethyl)-triazolo[1,5-a]pyrazine derivative as a ROCK inhibitor. The following experimental workflow provides a self-validating system to confirm this mechanism.
Caption: Experimental workflow for validating ROCK inhibition.
In Vitro Kinase Assays: Direct Measurement of ROCK Inhibition
Rationale: The initial and most direct method to assess the inhibitory potential of a compound is to measure its effect on the enzymatic activity of the purified target protein. An in vitro kinase assay will determine the concentration of the compound required to inhibit 50% of the ROCK1 and ROCK2 activity (the IC50 value).
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagents:
-
Recombinant human ROCK1 and ROCK2 kinase domains
-
Eu-anti-GST antibody
-
LanthaScreen™ Certified Kinase Tracer
-
Test compound (2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine derivative)
-
Assay buffer
-
-
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions, the appropriate ROCK isoform, and the Eu-anti-GST antibody.
-
Incubate for 60 minutes at room temperature to allow the compound to bind to the kinase.
-
Add the LanthaScreen™ tracer to the wells.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
-
Data Analysis:
-
Calculate the FRET ratio and plot the values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical Data Summary:
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |
| 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine-X1 | 15.2 | 10.8 |
| 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine-X2 | 8.5 | 5.1 |
| Staurosporine (Control) | 2.1 | 1.9 |
Cell-Based Assays: Target Engagement in a Cellular Context
Rationale: While in vitro assays confirm direct enzyme inhibition, it is crucial to demonstrate that the compound can penetrate the cell membrane and engage its target in a more complex biological environment. A cell-based assay measuring the phosphorylation of a known ROCK substrate, such as Myosin Light Chain 2 (MLC2), provides this evidence.
Protocol: Western Blot Analysis of pMLC2 Levels
-
Cell Culture:
-
Culture a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs) to near confluence.
-
-
Treatment:
-
Starve the cells in a serum-free medium for 24 hours to reduce basal ROCK activity.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with a known ROCK activator (e.g., thrombin or LPA) for 10-15 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated MLC2 (pMLC2) and total MLC2.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for pMLC2 and total MLC2.
-
Normalize the pMLC2 signal to the total MLC2 signal and the loading control.
-
Plot the normalized pMLC2 levels against the compound concentration to determine the cellular IC50.
-
Phenotypic Assays: Functional Consequences of ROCK Inhibition
Rationale: The final step in validating the mechanism of action is to observe the expected physiological response to ROCK inhibition. Since ROCK is a key regulator of the actin cytoskeleton and cell contractility, a cell morphology or wound healing (cell migration) assay is a suitable phenotypic readout.
Protocol: Wound Healing (Scratch) Assay
-
Cell Culture:
-
Grow a confluent monolayer of cells (e.g., A549 lung carcinoma cells) in a multi-well plate.
-
-
Wound Creation:
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
-
Treatment:
-
Wash the cells to remove debris and add a fresh medium containing various concentrations of the test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known ROCK inhibitor like Y-27632).
-
-
Image Acquisition:
-
Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours using a microscope with a camera.
-
-
Data Analysis:
-
Measure the area of the wound at each time point for each treatment condition.
-
Calculate the rate of wound closure (cell migration) for each concentration of the test compound.
-
Plot the wound closure rate against the compound concentration to assess the dose-dependent inhibition of cell migration.
-
Potential Therapeutic Applications
The development of potent and selective ROCK inhibitors based on the 2-(trifluoromethyl)-triazolo[1,5-a]pyrazine scaffold holds significant promise for the treatment of a wide range of diseases. Some of the key therapeutic areas under investigation include:
-
Cardiovascular Diseases: The vasorelaxant properties of ROCK inhibitors make them attractive candidates for treating hypertension and other cardiovascular disorders.
-
Glaucoma: By increasing the outflow of aqueous humor, ROCK inhibitors can effectively lower intraocular pressure.
-
Oncology: The role of ROCK in cell migration and invasion suggests that its inhibition could be a valuable strategy to prevent cancer metastasis.
-
Neurological Disorders: ROCK inhibitors are being explored for their potential to promote neuronal regeneration and recovery after spinal cord injury.
References
- Triazolopyrazine derivatives as ROCK inhibitors.
- Preparation of triazolopyrazine derivatives for use as ROCK inhibitors.
- Triazolopyrazine derivatives as ROCK inhibitors for the treatment of diseases.
- Triazolopyrazine compounds as GABA-A receptor modulators.
- Preparation of triazolopyrazine derivatives and their use as ROCK inhibitors.
- Triazolopyrazine derivatives and their use as ROCK inhibitors.
- Preparation of N-(lH-indazol-5-yl)-2-(trifluoromethyl)-[l,2,4]triazolo[l,5-a]pyrazin-8-amine derivatives as ROCK inhibitors.
- Triazolopyrazine derivatives for the treatment of diseases mediated by the RHO/ROCK signaling pathway.
An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine Derivatives
Foreword: The Strategic Importance of the 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine Scaffold in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy. The[1][2][3]triazolo[1,5-a]pyrazine core, a bioisostere of purine, is a privileged heterocyclic system that is a key component in a variety of biologically active compounds. The fusion of these two entities in the form of 2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine derivatives has given rise to a class of compounds with significant potential in drug discovery, demonstrating activities as kinase inhibitors, anti-infective agents, and modulators of various cellular pathways.
This technical guide provides a comprehensive overview of the synthetic strategies for accessing 2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine derivatives. It is intended for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying mechanistic rationale to empower the design of novel synthetic routes and the optimization of existing ones. We will delve into the key synthetic transformations, including the construction of the precursor[1][2][3]triazolo[4,3-a]pyrazine isomer and its subsequent isomerization to the thermodynamically more stable [1,5-a] scaffold via the Dimroth rearrangement.
I. Retrosynthetic Analysis and Strategic Overview
The synthesis of 2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine is not a trivial undertaking and typically involves a multi-step sequence. A common and effective retrosynthetic approach involves the Dimroth rearrangement of a 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine precursor. This kinetically favored isomer is, in turn, accessible from readily available starting materials.
This strategy is advantageous as it allows for the late-stage introduction of the trifluoromethyl group and leverages the well-established chemistry of pyrazine precursors.
II. Synthesis of the Key Intermediate: 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine
The synthesis of the [4,3-a] isomer is a critical first stage. A robust and scalable method has been reported, starting from 2-chloropyrazine.[4]
Step 1: Synthesis of 2-Hydrazinopyrazine
This initial step involves the nucleophilic aromatic substitution of the chloro group in 2-chloropyrazine with hydrazine hydrate.
Experimental Protocol:
-
To a solution of ethanol and hydrazine hydrate, 2-chloropyrazine is added dropwise at room temperature.
-
The pH of the reaction mixture is adjusted to 6.
-
The reaction is stirred for a specified time until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up to remove impurities, yielding 2-hydrazinopyrazine.
Step 2: Cyclocondensation to form 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine
The synthesized 2-hydrazinopyrazine is then cyclized with trifluoroacetic anhydride. This reaction proceeds through the formation of an N-acylhydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to afford the triazole ring.
Experimental Protocol:
-
To a solution of 2-hydrazinopyrazine in a suitable solvent such as chlorobenzene, trifluoroacetic anhydride is added under controlled temperature conditions.
-
The mixture is heated, and methanesulfonic acid is added to catalyze the cyclization.
-
The reaction is refluxed, and the trifluoroacetic acid byproduct is distilled off.
-
After the reaction is complete, the mixture is concentrated under reduced pressure.
-
The pH is adjusted to 12, and the organic phase containing the product is separated and purified.[4]
III. The Crucial Transformation: The Dimroth Rearrangement
The Dimroth rearrangement is a fascinating and synthetically useful isomerization of N-heterocycles.[2] In the context of triazolopyrimidines and their pyrazine analogs, it typically involves the conversion of the kinetically formed [4,3-a] or [4,3-c] isomers to the more thermodynamically stable [1,5-a] or [1,5-c] isomers, respectively.[1][5][6] This rearrangement can be catalyzed by either acid or base.[1][5][7]
Mechanism of the Dimroth Rearrangement
The generally accepted mechanism for the acid-catalyzed Dimroth rearrangement involves the following key steps:
-
Protonation: The rearrangement is initiated by the protonation of a nitrogen atom in the pyrazine ring.
-
Ring Opening: The protonated intermediate undergoes a nucleophilic attack by a solvent molecule (e.g., water) or another nucleophile present in the reaction mixture, leading to the opening of the pyrazine ring.
-
Tautomerization and Bond Rotation: The resulting open-chain intermediate undergoes tautomerization and bond rotation to position the atoms for recyclization.
-
Ring Closure: Intramolecular cyclization occurs to form the more stable [1,5-a] fused ring system.
-
Deprotonation: The final step involves the loss of a proton to yield the rearranged product.[8]
A similar ring-opening and closing mechanism is proposed for the base-catalyzed rearrangement, initiated by the deprotonation of a ring carbon or nitrogen.[5]
Experimental Protocol for the Dimroth Rearrangement
Acid-Catalyzed Conditions:
-
The 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A strong acid, such as hydrochloric acid or sulfuric acid, is added.
-
The reaction mixture is heated to reflux and monitored by TLC or LC-MS for the disappearance of the starting material and the formation of the product.
-
Upon completion, the reaction is cooled, and the pH is adjusted with a base to precipitate the product.
-
The product is then collected by filtration and purified by recrystallization or column chromatography.
Base-Catalyzed Conditions:
-
The 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine is dissolved in a suitable solvent, such as an alcohol or pyridine.[2]
-
A base, such as sodium hydroxide, potassium carbonate, or an organic base like triethylamine, is added.
-
The mixture is heated, and the progress of the reaction is monitored.
-
Workup typically involves neutralization and extraction of the product, followed by purification.
Quantitative Data Summary (Illustrative)
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | 2-Chloropyrazine, Hydrazine hydrate | Ethanol, pH 6 | 2-Hydrazinopyrazine | 85-95 |
| 2 | 2-Hydrazinopyrazine, Trifluoroacetic anhydride | Chlorobenzene, Methanesulfonic acid, Reflux | 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine | 70-85 |
| 3 | 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine | Acid or Base, Heat | 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine | 60-90 |
Note: Yields are illustrative and will vary based on specific reaction conditions and scale.
IV. Characterization and Validation
The successful synthesis of 2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine and its intermediates must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation. The chemical shifts and coupling constants will be distinct for the [4,3-a] and [1,5-a] isomers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecules.
-
Melting Point: The melting point is a useful indicator of purity.
V. Conclusion and Future Perspectives
The synthesis of 2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine derivatives, while requiring a multi-step approach, is achievable through a well-defined synthetic sequence involving the formation of a [4,3-a] isomer followed by a Dimroth rearrangement. This guide has provided a detailed overview of the key transformations, including mechanistic insights and experimental considerations.
The versatility of this synthetic platform allows for the introduction of various substituents on the pyrazine ring, opening avenues for the creation of diverse chemical libraries for drug discovery screening. Further research into optimizing the Dimroth rearrangement for this specific substrate and exploring alternative, more direct synthetic routes will undoubtedly contribute to the advancement of medicinal chemistry programs targeting this valuable heterocyclic scaffold.
VI. References
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). ResearchGate. [Link]
-
Dimroth rearrangement. Wikipedia. [Link]
-
Base-catalyzed Dimroth rearrangement mechanism of compound (6). (2022). ResearchGate. [Link]
-
Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). Molecules. [Link]
-
Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry. [Link]
-
Acid-catalyzed Dimroth rearrangement of compound (5). (2022). ResearchGate. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). European Journal of Medicinal Chemistry. [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). ResearchGate. [Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). Chemistry of Heterocyclic Compounds. [Link]
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. (2013). Beilstein Journal of Organic Chemistry. [Link]
-
Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. (2012). Google Patents.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
Methodological & Application
Application Note & Protocol: A Robust Synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
Introduction
The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows for interaction with a variety of biological targets. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This application note provides a detailed, field-proven protocol for the synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, a key building block for the development of novel therapeutics. The described methodology is robust, scalable, and relies on readily available starting materials.
Synthetic Strategy: A Two-Step Approach
The synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is efficiently achieved through a two-step sequence. The first step involves the nucleophilic aromatic substitution of a leaving group on the pyrazine ring with hydrazine to form the key intermediate, 3-hydrazinopyrazine. The subsequent step consists of the condensation of this hydrazine derivative with trifluoroacetic anhydride, followed by an acid-catalyzed intramolecular cyclization to yield the desired triazolo[1,5-a]pyrazine ring system.
Causality Behind Experimental Choices
The choice of 2-chloropyrazine as the starting material is predicated on the reactivity of the chloro-substituent towards nucleophilic displacement by hydrazine. The use of an excess of hydrazine hydrate drives the reaction to completion. The second step leverages the high reactivity of trifluoroacetic anhydride as an acylating agent for the hydrazine moiety. The subsequent cyclization is promoted by a strong acid, such as methanesulfonic acid, which facilitates the dehydration and ring closure to form the stable aromatic triazole ring.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis, from starting materials to the final product.
Figure 1: Synthetic workflow for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
Experimental Protocols
PART 1: Synthesis of 3-Hydrazinopyrazine
This protocol is adapted from established procedures for the synthesis of similar hydrazino-heterocycles.[4][5][6]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-Chloropyrazine | C₄H₃ClN₂ | 114.53 | 10.0 g | 0.087 |
| Hydrazine Hydrate (~64%) | H₆N₂O | 50.06 | 27.2 g | 0.547 |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanol (100 mL) and hydrazine hydrate (27.2 g, 0.547 mol).
-
With stirring, slowly add 2-chloropyrazine (10.0 g, 0.087 mol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexanes 1:1).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydrazinopyrazine as a solid. The crude product can be used in the next step without further purification.
PART 2: Synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
This protocol is based on the methodology described in patent literature for the synthesis of related compounds.[4]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 3-Hydrazinopyrazine | C₄H₆N₄ | 110.12 | 5.0 g | 0.045 |
| Trifluoroacetic Anhydride | C₄F₆O₃ | 210.03 | 14.3 g (9.6 mL) | 0.068 |
| Chlorobenzene | C₆H₅Cl | 112.56 | 50 mL | - |
| Methanesulfonic Acid | CH₄O₃S | 96.11 | 0.5 mL | - |
Procedure:
-
To a 100 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add chlorobenzene (50 mL) and trifluoroacetic anhydride (14.3 g, 0.068 mol).
-
With vigorous stirring, add a solution of 3-hydrazinopyrazine (5.0 g, 0.045 mol) in chlorobenzene (20 mL) dropwise from the addition funnel at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, slowly add methanesulfonic acid (0.5 mL).
-
Heat the reaction mixture to reflux (approximately 130-135 °C) and maintain for 8-12 hours. During this time, trifluoroacetic acid will be distilled off. Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexanes 1:1).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine as a solid.
Trustworthiness and Self-Validation
The successful synthesis of the target compound can be confirmed through standard analytical techniques. The identity and purity of the final product should be verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected proton NMR spectrum should show characteristic signals for the pyrazine ring protons. The presence of the trifluoromethyl group can be confirmed by ¹⁹F NMR spectroscopy. A sharp melting point is also indicative of high purity.
Authoritative Grounding & Comprehensive References
The synthetic strategy and protocols presented in this application note are grounded in established chemical principles and supported by peer-reviewed literature and patent documentation. The nucleophilic aromatic substitution of halo-pyridines and -pyrazines with hydrazine is a well-documented transformation.[5][6] The use of trifluoroacetic anhydride for the acylation of hydrazines and subsequent acid-catalyzed cyclization to form triazole rings is also a recognized synthetic method.[4][7]
References
- Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. [Link]
- Synthesis of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine derivatives. (2021). Molecules, 26(15), 4478. [Link]
- Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. CN102796104A.
- 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine. Pipzine Chemicals. [Link]
- Palladium-Catalyzed Triazolopyridine Synthesis. Organic Syntheses, 95, 245-261. [Link]
- Boechat, N., et al. (2014). New Trifluoromethyl[1][2][3]triazolo[1,5-a]pyrimidine Scaffolds as Anti-Plasmodium falciparum Agents. Molecules, 19(11), 18368-18385. [Link]
- Process for preparing the compound 3 (3)
- Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (2020). Molbank, 2020(4), M1173. [Link]
- Process for synthesis of (3-chloro-2-pyridyl)hydrazine. US20230159517A1.
- 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction Inhibitors. (2019). Molecules, 24(21), 3848. [Link]
- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. CN102249991A.
- Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & medicinal chemistry letters, 15(21), 4809-4813. [Link]
- Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10, 815534. [Link]
- Reaction of 3 with acetic anhydride under different conditions.
- Trifluoroacetic anhydride. Wikipedia. [Link]
- The reaction of pyridine nucleotides with trifluoroacetic acid anhydride. The Journal of biological chemistry, 215(1), 195-209. [Link]
- Reactive Distillation of Trifluoroacetic Anhydride. University of Delaware. [Link]
Sources
- 1. US9024031B1 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine: Properties, Applications, Safety Data & Supplier Info | China Manufacturer [pipzine-chem.com]
- 4. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 7. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: In Vitro Characterization of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
Abstract
The triazolo[1,5-a]pyrazine and related triazolopyrimidine scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anti-cancer, anti-diabetic, and antimicrobial effects.[1][2] Derivatives of this class have been notably developed as inhibitors of key cellular signaling components, such as protein kinases, and modulators of neurotransmitter receptors.[3][4] This document provides a comprehensive guide for the in vitro evaluation of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, a representative member of this chemical class. We present a suite of robust, validated protocols to assess its biological activity, focusing on its potential as a kinase inhibitor, its impact on cancer cell viability, its influence on intracellular signaling pathways, and its potential interaction with GABA-A receptors. The methodologies are designed to elucidate the compound's mechanism of action and provide a quantitative assessment of its potency and efficacy.
Introduction: The Scientific Rationale
The functional versatility of the triazolopyrazine core stems from its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.[2] The introduction of a trifluoromethyl (CF3) group can significantly enhance metabolic stability and binding affinity. This guide proposes a logical, multi-tiered approach to characterizing the in vitro pharmacology of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine (referred to herein as "Compound TTP"). The experimental workflow is designed to first identify primary activity through direct enzyme inhibition assays, followed by characterization of cellular effects, and finally, elucidation of the underlying molecular mechanism.
Caption: Tiered approach for in vitro characterization of Compound TTP.
Profiling as a Protein Kinase Inhibitor
Expertise & Experience: Dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[5] An in vitro kinase assay is the foundational experiment to determine if Compound TTP directly inhibits a specific kinase. We will describe a universal, adaptable protocol based on quantifying ADP production, a direct product of kinase activity. This method is highly versatile and can be used for high-throughput screening.[5]
Protocol 2.1: In Vitro ADP-Glo™ Kinase Assay
This protocol is adapted from standard methodologies for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[5]
A. Materials:
-
Target Kinase (e.g., c-Met, VEGFR-2)
-
Kinase Substrate (specific to the kinase)
-
Compound TTP (dissolved in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP Solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
B. Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of Compound TTP in DMSO. A typical starting range is from 100 µM to 1 nM. Also, prepare a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add the components in the following order:
-
2.5 µL of Kinase Buffer.
-
1 µL of Compound TTP dilution or DMSO control.
-
2.5 µL of a mixture containing the target kinase and its specific substrate.
-
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 37°C for 60 minutes.[6]
-
Terminate Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
-
Measure Luminescence: Incubate for 30-60 minutes at room temperature and measure the luminescent signal using a plate reader.
-
Data Analysis: The amount of ADP produced is directly proportional to the luminescent signal. Calculate the percentage of kinase inhibition for each concentration of Compound TTP relative to the DMSO control. Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC50 value.
Table 1: Representative Data for Kinase Inhibition Assay
| Compound TTP Conc. (nM) | Luminescence (RLU) | % Inhibition |
| 0 (DMSO Control) | 500,000 | 0% |
| 1 | 450,000 | 10% |
| 10 | 300,000 | 40% |
| 50 | 255,000 | 49% |
| 100 | 150,000 | 70% |
| 500 | 55,000 | 89% |
| 1000 | 25,000 | 95% |
Assessing Cellular Viability and Cytotoxicity
Expertise & Experience: A reduction in cell viability is a critical indicator of a compound's potential as an anti-cancer agent.[7] Tetrazolium-based assays, such as the MTT or WST-1 assay, are reliable methods to measure cellular metabolic activity, which correlates with the number of viable cells.[8] The principle relies on the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[7]
Protocol 3.1: WST-1 Cell Viability Assay
The WST-1 assay is chosen for its high sensitivity and simple, one-step procedure.[7]
A. Materials:
-
Cancer Cell Line (e.g., A549 lung carcinoma, MCF-7 breast cancer)[3]
-
Complete Culture Medium (e.g., DMEM with 10% FBS)
-
Compound TTP (dissolved in DMSO)
-
WST-1 Reagent
-
96-well clear bottom tissue culture plates
B. Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[7]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound TTP in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only for background control.
-
Incubation: Incubate the cells with the compound for a desired period, typically 24, 48, or 72 hours.[7]
-
WST-1 Addition: Add 10 µL of WST-1 reagent directly to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.[7]
-
Absorbance Measurement: Shake the plate for 1 minute on an orbital shaker and measure the absorbance at 450 nm using a microplate reader.[7]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of Compound TTP concentration and determine the IC50 value.
Caption: Workflow for the WST-1 cell viability assay.
Elucidation of Downstream Signaling Pathways
Expertise & Experience: To understand the mechanism behind the observed cytotoxicity, it is essential to investigate the compound's effect on key intracellular signaling pathways.[9] Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of specific proteins within these pathways, such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer.[9]
Protocol 4.1: Western Blot Analysis of Protein Phosphorylation
This protocol provides a detailed procedure for analyzing changes in protein phosphorylation in cell lysates after treatment with Compound TTP.[10]
A. Materials:
-
Cell Line and Compound TTP
-
Ice-cold PBS and RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
Laemmli Sample Buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated Secondary Antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
B. Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat with various concentrations of Compound TTP for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.[10]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[9]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[10][11]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection: Wash the membrane again three times with TBST. Apply ECL reagent and capture the chemiluminescent signal using a digital imaging system.[9]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a housekeeping protein like GAPDH as a loading control.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by Compound TTP.
Assessment of GABA-A Receptor Modulation
Expertise & Experience: Certain heterocyclic compounds can interact with neurotransmitter receptors.[4] Given that some triazolopyrimidine derivatives have been reported to modulate GABA-A receptors, it is prudent to investigate this possibility for Compound TTP. A radioligand binding assay is a classic and direct method to determine if a compound binds to a specific receptor site.[12]
Protocol 5.1: [3H]Muscimol Radioligand Binding Assay
This protocol describes an in vitro assay to assess the binding of Compound TTP to the GABA-A receptor in rat brain membranes using [3H]muscimol.[12]
A. Materials:
-
Rat brain membranes (prepared from cortex or cerebellum)
-
[3H]Muscimol (radioligand)
-
Compound TTP
-
Unlabeled GABA (for defining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters and a cell harvester
B. Step-by-Step Methodology:
-
Compound and Reagent Preparation: Prepare serial dilutions of Compound TTP. Prepare solutions of [3H]muscimol and a high concentration of unlabeled GABA.
-
Assay Setup: In test tubes, combine:
-
100 µL of Assay Buffer.
-
50 µL of Compound TTP dilution or vehicle.
-
50 µL of [3H]muscimol (at a concentration near its Kd).
-
100 µL of the rat brain membrane suspension.
-
-
Controls:
-
Total Binding: Tubes containing membranes and [3H]muscimol only.
-
Non-specific Binding: Tubes containing membranes, [3H]muscimol, and a saturating concentration of unlabeled GABA.
-
-
Incubation: Incubate the tubes at 4°C for 30-60 minutes.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate the percentage of specific binding inhibition for each concentration of Compound TTP.
-
Plot the percentage of inhibition against the compound concentration to determine the Ki (inhibitory constant).
-
References
- protocols.io. (2023). In vitro kinase assay. [Link]
- National Center for Biotechnology Information. (2021). In vitro NLK Kinase Assay. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Bio-protocol. (2022). In vitro kinase assay. [Link]
- National Center for Biotechnology Information. (2001).
- PubMed. (2015).
- ResearchGate.Biochemistry and binding assay a, FSEC of GABAA receptor with and.... [Link]
- National Center for Biotechnology Information. (2016). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. [Link]
- National Center for Biotechnology Information. (2013).
- National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of[8][15][16]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. [Link]
- National Center for Biotechnology Information. (2019).
- ResearchGate. (2025).
- ResearchGate.Discovery of[8][15][16]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. [Link]
- Pipzine Chemicals.2-(Trifluoromethyl)-[8][15][16]triazolo[1,5-a]pyrazine. [Link]
- National Center for Biotechnology Information. (2014). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]
- ResearchGate. (2020). Biological activities of[8][15][16]triazolo[1,5-a]pyrimidines and analogs. [Link]
- OUCI. (2020). Biological activities of[8][15][16]triazolo[1,5-a]pyrimidines and analogs. [Link]
- National Center for Biotechnology Information. (2012). Synthesis and Anti-tumor Activities of Novel[8][15][16]triazolo[1,5-a]pyrimidines. [Link]
- PubMed. (2019).
- National Center for Biotechnology Information. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. [Link]
Sources
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. CST | Cell Signaling Technology [cellsignal.com]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-Cancer Activity of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
Introduction: The Therapeutic Potential of Triazolo[1,5-a]pyrazines in Oncology
The triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. As bioisosteres of purines, these compounds are adept at interacting with a variety of enzymatic targets, particularly protein kinases, which are pivotal regulators of cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity, making 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine a compound of considerable interest for anti-cancer drug discovery.
This guide provides a comprehensive overview of the methodologies to characterize the anti-cancer properties of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine. It is designed for researchers, scientists, and drug development professionals engaged in oncology research. The protocols detailed herein are based on established in vitro assays for evaluating anti-cancer agents and are supported by insights into the potential mechanisms of action for this class of compounds.[3][4][5]
Hypothesized Mechanism of Action: Kinase Inhibition Leading to Apoptosis and Cell Cycle Arrest
Based on the known activities of structurally related triazolopyrazine and pyrazolopyrimidine derivatives, it is hypothesized that 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine exerts its anti-cancer effects through the inhibition of key protein kinases involved in cell proliferation and survival.[2][6][7][8] A plausible mechanism involves the targeting of kinases such as Cyclin-Dependent Kinases (CDKs) or receptor tyrosine kinases like c-Met and VEGFR-2. Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and the induction of apoptosis.[6][7]
Caption: Hypothesized signaling pathway affected by the compound.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[9][10]
Materials:
-
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
-
Human cancer cell lines (e.g., HCT-116, HT-29 colon cancer cells)[11]
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[12][13]
-
Compound Treatment: Prepare serial dilutions of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[1]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Hypothetical Data Presentation:
| Concentration (µM) | % Cell Viability (HCT-116) | % Cell Viability (HT-29) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.2 |
| 1 | 85 ± 3.8 | 92 ± 4.1 |
| 5 | 62 ± 2.9 | 75 ± 3.5 |
| 10 | 48 ± 2.1 | 55 ± 2.8 |
| 25 | 25 ± 1.5 | 30 ± 2.2 |
| 50 | 10 ± 1.1 | 15 ± 1.9 |
| IC50 (µM) | ~9.5 | ~12.0 |
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
Annexin V staining is a common method for detecting apoptotic cells by flow cytometry.[14] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic, late apoptotic/necrotic, and viable cells.[17][18]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and control cells
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[17]
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine at various concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells. Centrifuge at low speed (e.g., 300 x g) for 5 minutes.[18]
-
Washing: Wash the cells twice with ice-cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[17] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[18]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[19][20]
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in the previous protocol and harvest approximately 1 x 10^6 cells.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.[22]
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample.[23] In the context of apoptosis, it can be used to measure changes in the expression levels of key proteins such as caspases and members of the Bcl-2 family.[24]
Caption: General workflow for Western blot analysis.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescent (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells as described previously. Wash cells with ice-cold PBS and lyse them using RIPA buffer.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[23]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: After further washing, incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[23]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Expert Insights and Troubleshooting
-
Compound Solubility: Ensure that 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium to avoid precipitation and inaccurate dosing.
-
Cell Line Selection: The choice of cancer cell line is critical. Select cell lines where the hypothesized target kinases are known to be overexpressed or play a key role in proliferation.
-
MTT Assay: The incubation time with MTT can be optimized for different cell lines. Over-incubation can lead to high background signals.
-
Flow Cytometry: Ensure a single-cell suspension is obtained before analysis to avoid cell clumps, which can lead to inaccurate results.[25] Proper compensation is crucial when using multiple fluorescent dyes.
-
Western Blotting: The quality of the primary antibodies is paramount for obtaining specific and reproducible results. Always include a loading control to ensure equal protein loading between lanes. The detection of cleaved caspases is a strong indicator of apoptosis.[26]
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Malik, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
- Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1954.
- Kim, H. J., & Lee, G. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 37, 1B.6.1-1B.6.11.
- Bhagavathula, N., et al. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1034, 15-23.
- Slideshare. (2018). In vitro methods of screening of anticancer agents.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry.
- Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
- Health Sciences. (2025). In vitro anticancer assay: Significance and symbolism.
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ACS Medicinal Chemistry Letters.
- Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[18][19][20]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868881.
- Wang, Y., et al. (2024). Discovery of Novel[18][19][20]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(18), 16435-16454.
- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
- Checkpoint Lab. (1994). MTT Cell Assay Protocol.
- Hossain, M. I., & Guha, R. (2018). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1763, 19-28.
- El-Naggar, M., et al. (2019). Design, synthesis and molecular docking of novel pyrazolo[1,5-a][3][18][24]triazine derivatives as CDK2 inhibitors. Bioorganic Chemistry, 92, 103239.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- Bio-protocol. (n.d.). Apoptosis detection and western blot.
- Wang, Y., et al. (2020). Discovery of[18][19][20]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 44(41), 17757-17771.
- Wang, Z., et al. (2010). Synthesis and Anti-tumor Activities of Novel[18][19][20]triazolo[1,5-a]pyrimidines. Archiv der Pharmazie, 343(10), 545-552.
- Al-Ghorbani, M., et al. (2022). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[18][19][20]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules, 27(19), 6527.
- Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
- Pil'o, S. G., et al. (2020). 2-(Dichloromethyl)pyrazolo[1,5-a][3][18][24]triazines: synthesis and anticancer activity. Biopolymers and Cell, 36(1), 5-16.
- ResearchGate. (2025). Synthesis and SAR of[18][19][20]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition.
- Ghorab, M. M., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 18(6), 634-645.
- Tys, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(15), 4991.
Sources
- 1. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro anticancer assay: Significance and symbolism [wisdomlib.org]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mdpi.com [mdpi.com]
- 12. atcc.org [atcc.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine as a c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The c-Met receptor tyrosine kinase is a critical oncogenic driver, implicated in the progression and metastasis of numerous human cancers. Its dysregulation makes it a prime target for therapeutic intervention. This document provides a comprehensive guide to the evaluation of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, a potent small molecule inhibitor targeting the c-Met signaling pathway. We delve into the scientific rationale, provide detailed, field-proven protocols for its characterization, and offer insights into data interpretation. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible results for researchers in the field of oncology drug discovery. While specific experimental data for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is not publicly available, we will utilize data from a closely related and highly potent analog, compound 17l from the work of Zhou et al. (2022), to illustrate the experimental workflows and data analysis. This compound shares the key triazolopyrazine core and a trifluoromethyl moiety, making it a relevant exemplar for these protocols.
Introduction: The Rationale for Targeting c-Met with Triazolopyrazine Scaffolds
The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1] This signaling is essential for normal cellular processes like embryonic development and tissue repair.[1] However, in many cancers, aberrant c-Met activation—through overexpression, mutation, or gene amplification—drives tumor growth, survival, angiogenesis, and metastasis.[2][3] This makes c-Met a compelling target for anticancer therapies.
The triazolopyrazine scaffold has emerged as a privileged structure in the design of kinase inhibitors.[4] Specifically, derivatives of[2][3][5]triazolo[4,3-a]pyrazine have been identified as potent c-Met inhibitors.[2] The trifluoromethyl group is a common bioisostere in medicinal chemistry, often enhancing metabolic stability and binding affinity. The strategic incorporation of a trifluoromethyl group onto the triazolopyrazine core, as in 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, is a rational design approach to developing potent and selective c-Met inhibitors.
The c-Met Signaling Pathway: A Visual Overview
The binding of HGF to c-Met initiates a complex signaling network crucial for cell fate decisions. Understanding this pathway is fundamental to interpreting the effects of inhibitors.
Caption: The c-Met signaling pathway, initiated by HGF binding.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the characterization of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine as a c-Met inhibitor.
In Vitro c-Met Kinase Inhibition Assay
This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of c-Met.
Principle: A recombinant c-Met kinase phosphorylates a synthetic substrate in the presence of ATP. The amount of phosphorylated substrate is quantified, and the inhibitory effect of the test compound is determined.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human c-Met kinase to the working concentration in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
-
Prepare a solution of ATP at the desired concentration (e.g., at the Kₘ for c-Met) in kinase buffer.
-
Prepare a serial dilution of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine in DMSO, then dilute further in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 10 µL of the c-Met kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based c-Met Phosphorylation Assay
This assay confirms that the compound can inhibit c-Met activity within a cellular context.
Principle: In a cancer cell line with activated c-Met (e.g., through HGF stimulation or genetic alteration), the phosphorylation status of c-Met is measured after treatment with the inhibitor.
Protocol:
-
Cell Culture:
-
Culture a c-Met-dependent cancer cell line (e.g., A549, MCF-7, or HeLa) in the recommended medium.[2]
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Treat the cells with a serial dilution of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes (if the cell line is not constitutively active).
-
-
Lysis and Detection:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Measure the levels of phosphorylated c-Met (p-c-Met) and total c-Met using a sandwich ELISA, Western blot, or an in-cell Western assay.
-
-
Data Analysis:
-
Normalize the p-c-Met signal to the total c-Met signal.
-
Calculate the percent inhibition of c-Met phosphorylation for each compound concentration.
-
Determine the IC₅₀ value as described for the kinase assay.
-
Cell Proliferation Assay
This assay assesses the functional consequence of c-Met inhibition on cancer cell growth.
Principle: The effect of the compound on the proliferation of a c-Met-dependent cancer cell line is measured over several days.
Protocol:
-
Cell Seeding:
-
Seed the chosen cancer cell line in a 96-well plate at a low density.
-
Allow the cells to attach for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
-
Incubate the cells for 72 hours.
-
-
Viability Measurement:
-
Measure cell viability using a suitable method, such as MTT, resazurin, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Workflow and Data Visualization
A logical workflow is essential for the efficient characterization of a kinase inhibitor.
Caption: A typical workflow for characterizing a c-Met inhibitor.
Representative Data and Interpretation
The following tables summarize the kind of quantitative data that would be generated from the described protocols, using the potent triazolopyrazine derivative 17l as an example.[2]
Table 1: Kinase and Cellular Inhibitory Activity
| Compound | c-Met Kinase IC₅₀ (nM) | A549 p-c-Met IC₅₀ (nM) |
| 17l (Exemplar) | 26.0 | Data not available, but expected to be in a similar range |
| Foretinib (Control) | 19.0 | Data not available |
Table 2: Antiproliferative Activity
| Compound | A549 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) | HeLa GI₅₀ (µM) |
| 17l (Exemplar) | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib (Control) | 0.71 ± 0.05 | 0.93 ± 0.09 | 1.18 ± 0.25 |
Interpretation of Results:
-
A low nanomolar IC₅₀ in the kinase assay indicates potent direct inhibition of the c-Met enzyme.
-
Similar potency in the cell-based phosphorylation assay confirms that the compound can effectively reach and inhibit its target in a cellular environment.
-
Sub-micromolar to low micromolar GI₅₀ values in proliferation assays demonstrate that target engagement translates into a functional anti-cancer effect.
-
Comparing the activity of the test compound to a known c-Met inhibitor like Foretinib provides a valuable benchmark.
Conclusion and Future Directions
The protocols and data presented in these application notes provide a comprehensive framework for the preclinical evaluation of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine as a c-Met inhibitor. The triazolopyrazine scaffold represents a promising starting point for the development of novel anticancer therapeutics. Future studies should focus on in vivo efficacy in xenograft models, pharmacokinetic profiling, and selectivity screening against a panel of other kinases to fully characterize the therapeutic potential of this compound class.
References
- Zhou, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[2][3][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]
- Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]
- AbbVie. (n.d.). c-MET. AbbVie Science. [Link]
- Creative Diagnostics. (n.d.). Met Kinase Inhibitor Screening Assay Kit. [Link]
- Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][3]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(18), 7577–7589. [Link]
- Zhang, Y., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(49), 31836–31851. [Link]
- Wang, Q., et al. (2021). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 11(58), 36555-36573. [Link]
- ResearchGate. (n.d.). Two potent and selective c-Met inhibitors containing the 1,2,3-triazolo[4,5-b]pyrazine core: PF-04217903 and Savolitinib. [Link]
Sources
- 1. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Investigating the Anti-Cancer Effects of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine in the A549 Human Lung Carcinoma Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Triazolopyrazine Derivatives in Oncology
The global burden of non-small cell lung cancer (NSCLC) necessitates the urgent development of novel therapeutic agents. The A549 cell line, derived from human lung adenocarcinoma, serves as a cornerstone model for investigating the efficacy of new anti-cancer compounds.[1][2][3][4][5] Triazolopyrazine and its isomeric analogs, such as triazolopyrimidines, represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anti-cancer properties.[6][7][8][9] These compounds often exert their effects by targeting key cellular processes like cell cycle progression and apoptosis.
This document provides a comprehensive guide for investigating the biological effects of a specific derivative, 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, on the A549 cell line. While direct studies on this particular molecule are emerging, research on structurally similar compounds, such as[10][11]triazolo[4,3-a] pyrazine derivatives, has demonstrated significant anti-proliferative activity in A549 cells, including the induction of cell cycle arrest and apoptosis.[12] This application note will, therefore, present a hypothesized mechanism of action and provide detailed, field-proven protocols to rigorously evaluate the anti-cancer potential of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
Hypothesized Mechanism of Action
Based on the established activities of related triazolopyrazine and triazolopyrimidine compounds, we hypothesize that 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine induces cytotoxicity in A549 cells through a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest. The trifluoromethyl group, a common substituent in pharmacologically active molecules, is anticipated to enhance the compound's potency.
The proposed signaling cascade posits that the compound may trigger the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of caspase-3, a key executioner of apoptosis.[6] Concurrently, the compound may induce cell cycle arrest, potentially at the G0/G1 phase, thereby preventing cell proliferation.[12]
Caption: Hypothesized signaling pathway of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine in A549 cells.
Experimental Protocols
The following protocols are designed to systematically evaluate the anti-cancer activity of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine in the A549 cell line.
Protocol 1: A549 Cell Culture and Maintenance
This protocol outlines the fundamental procedures for maintaining a healthy A549 cell culture, which is crucial for obtaining reproducible experimental results.[4][5]
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[13]
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Thawing of Cryopreserved Cells: Rapidly thaw a vial of A549 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh medium. Transfer the cell suspension to a T-75 flask.
-
Subculturing: When cells reach 80-90% confluency, aspirate the culture medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete culture medium.[5]
-
Cell Seeding: Perform a cell count using a hemocytometer or an automated cell counter. Seed new T-75 flasks at a density of 5x10^5 to 1x10^6 cells in 20 mL of complete medium.[4] For experiments, seed cells in appropriate culture plates (e.g., 96-well or 6-well plates) at the densities specified in the subsequent protocols.
-
Maintenance: Change the culture medium every 2-3 days. Subculture the cells twice a week. Do not exceed 20 passages after thawing for experiments to ensure genetic stability.[4]
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15] This protocol will determine the cytotoxic effects of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine on A549 cells.
Materials:
-
A549 cells
-
Complete culture medium
-
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[13][16]
-
Compound Treatment: Prepare serial dilutions of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the medium containing the desired compound concentrations. Include untreated and vehicle-treated (DMSO) control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.[13][14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Parameter | Description |
| Cell Line | A549 (Human Lung Carcinoma) |
| Seeding Density | 1 x 10^4 cells/well (96-well plate) |
| Compound | 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine |
| Treatment Duration | 24, 48, 72 hours |
| Assay | MTT |
| Endpoint | Cell Viability (%) |
| Data Output | IC50 Value |
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][17] It relies on the binding of Annexin V to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, and the uptake of PI by cells with compromised membrane integrity.[10][11]
Materials:
-
A549 cells
-
6-well plates
-
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight. Treat the cells with 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[10]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][17]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample.[18] This protocol will be used to investigate the expression levels of key apoptosis-related proteins, such as Bax, Bcl-2, and cleaved Caspase-3, in A549 cells following treatment with 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
Materials:
-
Treated A549 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors[19]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in ice-cold RIPA buffer.[19] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[19]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20][21]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[21] Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21] After further washing, visualize the protein bands using an ECL detection system.[20]
-
Analysis: Use β-actin as a loading control to normalize the expression of the target proteins. Quantify the band intensities using densitometry software.
| Target Protein | Expected Change | Role in Apoptosis |
| Bax | Increase | Pro-apoptotic |
| Bcl-2 | Decrease | Anti-apoptotic |
| Cleaved Caspase-3 | Increase | Executioner caspase |
| β-actin | No change | Loading control |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for elucidating the anti-cancer effects of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine on the A549 human lung carcinoma cell line. By systematically evaluating its impact on cell viability, apoptosis, and the expression of key regulatory proteins, researchers can gain valuable insights into its therapeutic potential. Positive results from these in vitro studies would warrant further investigation, including cell cycle analysis by flow cytometry, assessment of effects on other cancer cell lines, and eventual progression to in vivo xenograft models to evaluate efficacy and safety in a more complex biological system.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology (Vol. 2279). Humana, New York, NY.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Marcos-Vadillo, E., & L-pez-Campos, J. L. (2016). Cell Culture Techniques: Corticosteroid Treatment in A549 Human Lung Epithelial Cell. In Methods in Molecular Biology (Vol. 1434, pp. 169-183). Humana Press, New York, NY.
- Springer Nature. (2016). Cell Culture Techniques: Corticosteroid Treatment in A549 Human Lung Epithelial Cell.
- Bio-protocol. (n.d.). Western blot analysis.
- ResearchGate. (n.d.). Cell Culture Techniques: Corticosteroid Treatment in A549 Human Lung Epithelial Cell | Request PDF.
- Nanopartikel.info. (n.d.). Culturing A549 cells.
- Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol.
- Nagar, P., & Rath, S. (2021). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. In Bio-protocol (Vol. 11, No. 12).
- Pal, D., et al. (2014). Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. In Journal of Cancer Science & Therapy (Vol. 6, No. 9).
- National Institutes of Health. (2021). Quantitative Chemical Proteomics Reveals Resveratrol Inhibition of A549 Cell Migration Through Binding Multiple Targets to Regulate Cytoskeletal Remodeling and Suppress EMT.
- Spandidos Publications. (2015). Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC-α/ERK1/2 pathway: An in vitro investigation.
- MDPI. (n.d.). The Role of the LINC01376/miR-15b-3p_R-1/FGF2 Axis in A549 and H1299 Cells EMT Induced by LMW-PAHs.
- ResearchGate. (n.d.). How should I make a protein lysate from cultured A549 cells?.
- National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation of[10][11][12]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.
- MDPI. (n.d.). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[10][11][12]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies.
- ResearchGate. (n.d.). Discovery of[10][11][12]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents.
- PubMed. (n.d.). Synthesis and SAR of[10][11][12]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition.
- ResearchGate. (n.d.). Growth inhibition curves showing A549 cell line treated with the tested....
- Iranian Journal of Public Health. (n.d.). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line.
- MDPI. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction.
- MDPI. (n.d.). Synthesis and Anti-tumor Activities of Novel[10][11][12]triazolo[1,5-a]pyrimidines.
- Biopolymers and Cell. (2020). 2-(Dichloromethyl)pyrazolo[1,5-a][10][18][24]triazines: synthesis and anticancer activity. Retrieved from [Link]10][18][24]triazines-synthesis-and-anticancer-activity/
Sources
- 1. Cell Culture Techniques: Corticosteroid Treatment in A549 Human Lung Epithelial Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Culture Techniques: Corticosteroid Treatment in A549 Human Lung Epithelial Cell | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. nanopartikel.info [nanopartikel.info]
- 5. A549 Cell Subculture Protocol [a549.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Western blot analysis [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Chemical Proteomics Reveals Resveratrol Inhibition of A549 Cell Migration Through Binding Multiple Targets to Regulate Cytoskeletal Remodeling and Suppress EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine and its Analogs in the HeLa Cell Line
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the application of triazolo[1,5-a]pyrazine derivatives, with a specific focus on analogs of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, in the HeLa human cervical adenocarcinoma cell line. While direct experimental data on 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine in HeLa cells is not extensively available in current literature, this guide synthesizes field-proven insights and protocols from studies on structurally related and functionally similar compounds. The primary analog referenced, a[1][2][3]triazolo[4,3-a]pyrazine derivative identified as compound 17l, serves as a robust model for outlining the potential mechanism of action, experimental design, and expected outcomes.[4][5] This guide is intended to empower researchers to explore the anti-proliferative and mechanistic properties of this class of compounds in a cancer cell line model.
Introduction: The Therapeutic Potential of Triazolopyrazine Derivatives
The triazolopyrimidine and triazolopyrazine scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-cancer properties.[2][3][6] These heterocyclic compounds are often investigated as kinase inhibitors, demonstrating the ability to modulate signaling pathways critical for cancer cell proliferation, survival, and metastasis.[7][8] The introduction of a trifluoromethyl group can enhance metabolic stability and cell permeability, making 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine a compound of significant interest for anti-cancer drug discovery.
The HeLa cell line, derived from cervical cancer cells, is a cornerstone of cancer research, providing a well-characterized and highly proliferative model for assessing the efficacy and mechanism of novel therapeutic agents. The protocols and insights provided herein are designed to facilitate the investigation of triazolopyrazine derivatives in this essential cell line.
Mechanistic Insights from a Structurally Related Analog
Due to the limited specific data on 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, we will extrapolate from the known activity of a potent[1][2][3]triazolo[4,3-a]pyrazine derivative, compound 17l, which has demonstrated significant anti-proliferative effects in HeLa cells.[4][5]
Dual Inhibition of c-Met and VEGFR-2 Signaling
Compound 17l has been identified as a dual inhibitor of the receptor tyrosine kinases c-Met and VEGFR-2.[4] Both c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are key drivers of tumorigenesis, promoting cell growth, invasion, and angiogenesis. The dual-inhibitory action of this triazolopyrazine analog suggests a multi-pronged attack on cancer cell signaling pathways.
Below is a diagram illustrating the proposed mechanism of action:
Caption: Proposed mechanism of action for a triazolopyrazine analog in HeLa cells.
Cellular Consequences
The inhibition of c-Met and VEGFR-2 by triazolopyrazine analogs leads to downstream effects that culminate in reduced cancer cell viability. In HeLa cells, this manifests as:
-
Inhibition of Proliferation: A dose-dependent decrease in cell number.
-
Induction of Apoptosis: Programmed cell death.
-
Cell Cycle Arrest: A halt in the cell division cycle, often at the G0/G1 phase.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of a representative[1][2][3]triazolo[4,3-a]pyrazine analog (compound 17l) in HeLa cells. These values provide a crucial starting point for designing experiments with 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (Anti-proliferative Activity) | 1.28 ± 0.25 µM | HeLa | [4][5] |
| Kinase Inhibitory Activity (c-Met) | IC₅₀ = 26.00 nM | - | [4] |
| Kinase Inhibitory Activity (VEGFR-2) | IC₅₀ = 2.6 µM | - | [4] |
Experimental Protocols
The following protocols are designed to be robust and reproducible for the investigation of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine and its analogs in the HeLa cell line.
HeLa Cell Culture and Maintenance
Materials:
-
HeLa cell line (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture HeLa cells in T-75 flasks with supplemented DMEM.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, passage them by first washing with PBS, then detaching with Trypsin-EDTA.
-
Neutralize trypsin with complete medium and re-seed cells into new flasks at a 1:5 to 1:10 dilution.
Assessment of Anti-proliferative Activity (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
HeLa cells
-
Complete DMEM
-
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine (or analog) stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Workflow Diagram:
Caption: Workflow for assessing HeLa cell viability using the MTT assay.
Detailed Steps:
-
Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.[1]
-
Prepare serial dilutions of the test compound in complete medium. A suggested starting range is 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.[1]
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression.
Materials:
-
HeLa cells
-
6-well plates
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.[1]
-
Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G0/G1 phase would be consistent with the mechanism of action of similar compounds.[4][9]
Western Blot Analysis of Key Signaling Proteins
This protocol allows for the examination of changes in protein expression levels within the targeted signaling pathways.
Materials:
-
Treated and untreated HeLa cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-c-Met, anti-p-c-Met, anti-VEGFR-2, anti-p-VEGFR-2, anti-Akt, anti-p-Akt, anti-ERK1/2, anti-p-ERK1/2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Protocol:
-
Lyse treated and untreated HeLa cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.[1] A decrease in the phosphorylation of c-Met, VEGFR-2, Akt, and ERK1/2 would be expected.[10]
Concluding Remarks
The protocols and data presented in this guide provide a solid foundation for the investigation of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine and its analogs in the HeLa cell line. By leveraging the knowledge gained from structurally similar compounds, researchers can efficiently design and execute experiments to elucidate the anti-cancer potential of this promising class of molecules. It is imperative to meticulously document all experimental conditions and results to contribute to the growing body of knowledge on triazolopyrazine derivatives in cancer research.
References
- Application Notes and Protocols for BTB-1 Treatment of HeLa Cells - Benchchem.
- Huo, J. L., et al. (2021). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 211, 113108.
- Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. (2021). ResearchGate.
- Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. (2008). MDPI.
- Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534.
- Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. (2021). New Journal of Chemistry.
- Methodology for Assessing Drug Efficacy: Protocol for Single and Combination Drug Screening Using HeLa Cell Cultures. (2025). Methods in Molecular Biology.
- Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). STAR Protocols.
- Ramos-Guzmán, C. A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 25(23), 5736.
- El-Gamal, M. I., et al. (2019). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry, 85, 434-447.
- Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers.
- Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. (2023). MDPI.
- Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2022). MDPI.
- Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (2022). MDPI.
- Small molecule NMD and MDM2 inhibitors synergistically trigger apoptosis in HeLa cells. (2023). PubMed.
- Design, synthesis and biological evaluation of[1][2][3]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors. (2019). PubMed.
- Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. (2006). PubMed.
- Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. (2020). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimalarial Investigation of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine and its derivatives as potential antimalarial agents. This document details the postulated mechanism of action, insights into structure-activity relationships, and detailed protocols for in vitro and in vivo evaluation.
Introduction: The Quest for Novel Antimalarials
The global fight against malaria is continually challenged by the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the urgent discovery and development of new chemotherapeutics with novel mechanisms of action. The 1,2,4-triazolo[4,3-a]pyrazine scaffold has emerged as a promising chemotype, notably through the efforts of the Open Source Malaria (OSM) consortium's "Series 4" compounds.[1][2][3][4][5] These compounds have demonstrated significant potency against various strains of P. falciparum, with some exhibiting IC50 values as low as 16 nM.[3]
The introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. In the context of related heterocyclic systems like 2-(trifluoromethyl)[6][7][8]triazolo[1,5-a]pyrimidines, the presence of the CF3 group at the 2-position has been shown to increase antimalarial activity.[7][8][9][10] This guide, therefore, focuses on the 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine scaffold, a structure rationally designed to leverage the proven antimalarial potential of the triazolopyrazine core with the advantageous properties of trifluoromethylation.
Postulated Mechanism of Action: Inhibition of PfATP4
While direct mechanistic studies on 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine are emerging, extensive research on the structurally related OSM Series 4 ([6][7][8]triazolo[4,3-a]pyrazines) strongly suggests that these compounds target the P. falciparum ATPase, PfATP4.[2][11][12] PfATP4 is a crucial ion pump responsible for maintaining low intracellular sodium (Na+) concentrations in the parasite by actively exporting Na+ from the parasite's cytoplasm.[2][11]
Inhibition of PfATP4 by triazolopyrazine-based compounds disrupts this essential ion homeostasis. The inability to regulate Na+ levels leads to an influx of Na+ and a subsequent increase in the intracellular proton (H+) concentration, causing a significant acid load.[2][11] This cellular stress ultimately inhibits parasite growth and leads to cell death.[2][11] It is hypothesized that 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine derivatives share this mechanism of action.
Caption: Postulated mechanism of action for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
Structure-Activity Relationship (SAR) Insights
Based on published data for the broader class of triazolopyrazines and related scaffolds, several structural features are critical for potent antimalarial activity:
-
Triazolopyrazine Core: This nitrogen-rich heterocyclic system is the fundamental pharmacophore responsible for the interaction with the biological target, likely PfATP4.[1][11]
-
2-Trifluoromethyl Group: The electron-withdrawing nature and lipophilicity of the CF3 group at this position are anticipated to enhance binding affinity and improve pharmacokinetic properties, a trend observed in the analogous triazolopyrimidine series.[8][9]
-
Substituents at the C3 and C5 Positions: For the related [4,3-a] isomer, substitutions at the C3 position, often with a para-substituted phenyl ring, have been shown to be crucial for activity.[11] Similarly, modifications at the C5 position, such as the introduction of an ether linker, can significantly improve potency.[3][11] These positions represent key areas for chemical exploration to optimize the antimalarial profile of the 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine scaffold.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative triazolopyrazine and triazolopyrimidine compounds from the literature to provide a benchmark for expected potency.
| Compound Class | Representative Compound/Series | Target Strain(s) | IC50 Range (µM) | Reference |
| [6][7][8]Triazolo[4,3-a]pyrazines | Open Source Malaria (OSM) Series 4 | P. falciparum 3D7 & Dd2 | 0.016 to >20 | [1][2][3][13] |
| [6][7][8]Triazolo[1,5-a]pyrimidines | 2-(Trifluoromethyl) derivatives | P. falciparum W2 | 0.023 to 20 | [8][9] |
| Aminated[6][7][8]Triazolo[4,3-a]pyrazines | Tertiary alkylamine derivatives | P. falciparum 3D7 | 9.90 to 23.30 | [5] |
Experimental Protocols
The evaluation of novel antimalarial compounds requires a standardized workflow, starting with in vitro screening against the parasite, followed by cytotoxicity assessment, and culminating in in vivo efficacy studies.[6]
Caption: Standard workflow for the evaluation of novel antimalarial compounds.
Protocol 5.1: In Vitro Antimalarial Activity Assay (SYBR Green I-Based)
This protocol assesses the ability of a test compound to inhibit the growth of P. falciparum in human erythrocytes.
Materials:
-
P. falciparum culture (e.g., 3D7-chloroquine sensitive, Dd2-chloroquine resistant)
-
Human erythrocytes (O+), washed
-
Complete medium (RPMI-1640, 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 20 µg/mL gentamicin, 0.5% Albumax II)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 0.8x SYBR Green I)
-
96-well black, clear-bottom microplates
-
Standard antimalarial drugs (e.g., Chloroquine, Artemisinin) for positive controls
Procedure:
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol treatment).
-
Plate Preparation: Add 1 µL of the test compound dilutions in DMSO to the wells of a 96-well plate. Include wells for "no drug" (DMSO only) and positive controls.
-
Parasite Suspension: Prepare a parasite suspension in a complete medium with 2% hematocrit and 1% parasitemia.
-
Incubation: Add 99 µL of the parasite suspension to each well. Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO2, 5% O2, 90% N2 at 37°C.
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing uninfected erythrocytes.
-
Normalize the data to the "no drug" control (100% growth) and "no parasite" control (0% growth).
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 5.2: In Vitro Cytotoxicity Assay (Resazurin-Based)
This protocol determines the toxicity of the compound against a mammalian cell line to assess its selectivity.
Materials:
-
Human embryonic kidney cells (HEK293) or another suitable cell line (e.g., HepG2).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compound stock solution.
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).
-
96-well clear microplates.
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a "no drug" control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Fluorescence Reading: Measure the fluorescence (Ex: ~560 nm, Em: ~590 nm). The fluorescence is proportional to the number of viable, metabolically active cells.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) using a dose-response curve fit, similar to the IC50 calculation. The Selectivity Index (SI) is then calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Protocol 5.3: In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
This standard test evaluates the ability of a compound to suppress parasitemia in a rodent malaria model.[14]
Materials:
-
Plasmodium berghei (ANKA strain) infected donor mouse.
-
Experimental mice (e.g., Swiss albino, 6-8 weeks old).
-
Test compound formulation in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).
-
Standard drug (e.g., Chloroquine).
Procedure:
-
Infection: On Day 0, inoculate experimental mice intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells.
-
Grouping: Randomly divide the mice into groups (e.g., n=5 per group): Vehicle control, positive control (Chloroquine), and test compound groups at various doses (e.g., 10, 30, 100 mg/kg).
-
Treatment: Administer the test compounds and controls orally or via the desired route once daily for four consecutive days (Day 0 to Day 3), starting 2-4 hours post-infection.
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Smear Analysis: Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Data Analysis: Calculate the average percent suppression of parasitemia for each group relative to the vehicle control group using the formula:
-
% Suppression = [(A - B) / A] * 100
-
Where A = Average parasitemia in the vehicle control group, and B = Average parasitemia in the treated group.
-
The effective dose that suppresses parasitemia by 50% or 90% (ED50 or ED90) can be determined by dose-response analysis.
-
Conclusion and Future Directions
The 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine scaffold represents a highly promising avenue for the development of novel antimalarial drugs. By combining a core heterocyclic structure known for its antiplasmodial activity with the beneficial properties of a trifluoromethyl group, these compounds are rationally designed for high potency, likely through the inhibition of the essential parasite ion pump, PfATP4. The protocols outlined in this document provide a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to preclinical in vivo assessment. Further exploration of the structure-activity relationships, particularly through modifications at the C3 and C5 positions, will be critical in optimizing this chemical series towards a clinical candidate.
References
- In vitro in vivo and models used for antimalarial activity. (2019-05-14).
- New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents. (2012). Molecules.
- Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). Molecules.
- New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents. (2012). Molecules.
- New trifluoromethyl triazolopyrimidines as anti-Plasmodium falciparum agents. (2012). PubMed.
- Antimalarial drug discovery: efficacy models for compound screening (supplementary document). (n.d.).
- Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). PMC - NIH.
- Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (2023). Beilstein Journals.
- Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). ResearchGate.
- IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. (n.d.).
- In vitro and in vivo models used for antimalarial activity: A brief review. (2022). ResearchGate.
- Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (2023).
- In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines. (2014). PMC - NIH.
- Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2022).
- Rational approach to the design of[6][7][8]triazolo[1,5-a]pyrimidine derivatives 4–29. (n.d.).
- Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). PubMed.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). PMC.
- Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2022).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 4. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 6. ajpp.in [ajpp.in]
- 7. [PDF] New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents | Semantic Scholar [semanticscholar.org]
- 8. New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New trifluoromethyl triazolopyrimidines as anti-Plasmodium falciparum agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mmv.org [mmv.org]
Application Notes & Protocols for the In Vivo Investigation of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
Abstract
This document provides a comprehensive guide for the initial in vivo characterization of the novel investigational compound, 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine (hereinafter referred to as TFTP). The triazolo[1,5-a]pyrazine scaffold represents a versatile, nitrogen-rich heterocyclic framework that is extensively explored for the development of novel drugs with a wide spectrum of biological activities, including anticancer, antidiabetic, and antimalarial properties[1][2]. The inclusion of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability and target affinity. Notably, isomeric structures incorporating a trifluoromethyl-triazolopyrazine core have been successfully developed as potent inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) for type 2 diabetes and as dual inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases for oncology applications[3][4][5].
These application notes are designed for researchers, scientists, and drug development professionals. They detail the foundational in vivo studies required to establish a preliminary safety, pharmacokinetic, and efficacy profile for TFTP. The protocols described herein are built on established principles of preclinical research design to ensure scientific rigor and reproducibility[6][7].
Section 1: Compound Handling and Formulation Development
1.1. Rationale & Scientific Principles
The success of any in vivo study hinges on the accurate and consistent delivery of the test article. Before animal administration, it is critical to develop a formulation in a suitable vehicle that ensures the compound is solubilized and stable. The choice of vehicle can significantly impact the compound's absorption and bioavailability. An ideal vehicle is non-toxic at the administered volume and does not interfere with the biological endpoint being measured.
1.2. Protocol: Vehicle Screening and Formulation
-
Assess Solubility: Begin by assessing the solubility of TFTP in a panel of common, pharmaceutically acceptable vehicles.
-
Recommended Screening Vehicles:
-
Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
5% Dextrose in Water (D5W)
-
0.5% (w/v) Methylcellulose (MC) in water
-
10% (v/v) Solutol HS 15 in saline
-
20% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in water
-
-
-
Procedure: a. Weigh 1-2 mg of TFTP into individual glass vials. b. Add the vehicle incrementally (e.g., 100 µL at a time) and vortex vigorously for 1-2 minutes between additions. c. Use visual inspection (and optionally, light microscopy) to determine the point of complete dissolution. d. Calculate the approximate solubility in mg/mL.
-
Formulation Selection: Choose the simplest vehicle that achieves the required concentration for the highest planned dose. For initial studies, a suspension in 0.5% methylcellulose is often a robust starting point if solubility is low.
-
Stability Check: Once a lead vehicle is selected, prepare the highest concentration formulation and store it under the intended experimental conditions (e.g., room temperature, on benchtop) for the duration of a typical dosing session (e.g., 4-6 hours). Use HPLC to check for compound degradation at the end of the period.
Section 2: In Vivo Safety and Tolerability Assessment
2.1. Rationale & Scientific Principles
The first step in live animal testing is to determine the compound's safety profile and identify a range of doses that can be administered without causing overt toxicity. This is typically achieved through a Maximum Tolerated Dose (MTD) study. The MTD is defined as the highest dose of a drug that does not produce unacceptable toxicity over a specified period. The results are essential for designing subsequent pharmacokinetic and efficacy studies[8].
2.2. Protocol: Acute Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: C57BL/6 mice, female, 8-10 weeks of age. Use of a single-sex is common to reduce variability.
-
Study Design:
-
Use a dose-escalation design. Groups of n=3 mice per dose level.
-
Example Dose Levels: 10, 30, 100, 300, 1000 mg/kg. Doses should be selected based on any available in vitro cytotoxicity data, with the goal of identifying a dose that produces mild, reversible clinical signs at the top of the range.
-
Include a "Vehicle control" group (n=3) that receives the formulation vehicle only.
-
-
Administration:
-
Administer a single dose of TFTP or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
The dosing volume should be consistent across all groups (e.g., 10 mL/kg for oral gavage).
-
-
Monitoring and Endpoints:
-
Record body weight for each animal immediately before dosing and daily for 7 days.
-
Perform clinical observations at 1, 4, and 24 hours post-dose, and then daily for 7 days. Observations should include, but are not limited to:
-
Changes in posture or gait (e.g., ataxia, lethargy).
-
Changes in respiration (e.g., labored breathing).
-
Changes in appearance (e.g., piloerection, hunched posture).
-
Any signs of pain or distress.
-
-
Primary Endpoint: The MTD is the highest dose level at which no mortality occurs and body weight loss does not exceed 15-20%, with any clinical signs being transient and fully resolved by the end of the observation period.
-
-
Data Presentation:
| Dose Group (mg/kg) | n | Mortality | Mean Body Weight Change (Day 7) | Clinical Signs Observed | MTD Assessment |
| Vehicle | 3 | 0/3 | +2.5% | None | - |
| 10 | 3 | 0/3 | +2.1% | None | Tolerated |
| 30 | 3 | 0/3 | +1.8% | None | Tolerated |
| 100 | 3 | 0/3 | -1.5% | None | Tolerated |
| 300 | 3 | 0/3 | -8.0% | Mild lethargy at 4h, resolved by 24h | MTD |
| 1000 | 3 | 1/3 | -22.5% (survivors) | Severe lethargy, ataxia | Exceeded MTD |
Table 1: Example data summary for an MTD study.
Section 3: Pharmacokinetic (PK) Profiling
3.1. Rationale & Scientific Principles
A pharmacokinetic (PK) study measures how the body processes the drug, specifically focusing on its Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding a compound's plasma concentration over time is crucial for correlating dose with exposure and, ultimately, with pharmacological effect. Key parameters like Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), and T½ (half-life) are determined from this study.
3.2. Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: CD-1 mice, male, 8-10 weeks of age.
-
Study Design:
-
Administer a single dose of TFTP at a dose level known to be well-tolerated (e.g., 30 mg/kg, based on the MTD study above).
-
Route of Administration: Intravenous (IV) bolus (e.g., 2 mg/kg) and the intended therapeutic route (e.g., oral gavage, PO, at 30 mg/kg). The IV arm is essential for determining absolute bioavailability.
-
Use a sparse sampling design. Assign n=3 mice per timepoint.
-
-
Blood Sampling:
-
IV Arm Timepoints: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Arm Timepoints: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
Collect blood (~50 µL) via submandibular or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process blood to plasma by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop a sensitive and specific bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of TFTP in the plasma samples.
-
-
Data Analysis:
-
Plot the mean plasma concentration vs. time for each route.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Bioavailability (%F) is calculated as: (%F) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
| Parameter | IV Route (2 mg/kg) | PO Route (30 mg/kg) | Unit | Description |
| Tmax | N/A | 0.5 | h | Time to reach maximum concentration |
| Cmax | 1850 | 980 | ng/mL | Maximum observed plasma concentration |
| AUC(0-inf) | 2450 | 11500 | h*ng/mL | Total drug exposure over time |
| T½ | 2.1 | 2.5 | h | Elimination half-life |
| %F | N/A | 62.5 | % | Oral Bioavailability |
Table 2: Example pharmacokinetic parameter summary.
Section 4: In Vivo Efficacy Assessment (Hypothetical Model)
4.1. Rationale & Scientific Principles
Based on the activity of related triazolopyrazine compounds, a plausible mechanism of action for TFTP is the inhibition of receptor tyrosine kinases involved in cancer progression, such as c-Met and VEGFR-2[4][5]. A standard and robust method to test this hypothesis is to use a human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice. The effect of TFTP on tumor growth can then be directly measured.
4.2. Protocol: Human Tumor Xenograft Efficacy Study
-
Animal Model: Athymic Nude or NOD-SCID mice, female, 6-8 weeks of age. These mice lack a functional immune system, preventing rejection of the human tumor graft.
-
Cell Line: A549 (human non-small cell lung cancer), which is known to express c-Met.
-
Tumor Implantation:
-
Inject 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Study Execution:
-
Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle (e.g., 0.5% MC), daily oral gavage (PO).
-
Group 2: TFTP (e.g., 30 mg/kg), daily PO.
-
Group 3: TFTP (e.g., 100 mg/kg), daily PO.
-
Group 4: Positive Control (e.g., an established c-Met inhibitor), daily PO.
-
-
Dose animals for a defined period (e.g., 21 days).
-
-
Endpoints:
-
Primary Endpoint: Tumor volume. Measure tumors 2-3 times per week using digital calipers. Volume (mm³) = (Length x Width²)/2.
-
Secondary Endpoints:
-
Body weight (as a measure of general toxicity).
-
At the end of the study, tumors can be excised, weighed, and processed for pharmacodynamic marker analysis (e.g., Western blot for phosphorylated c-Met).
-
-
-
Data Analysis:
-
Plot mean tumor volume (+/- SEM) over time for each group.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group at the end of the study. TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
Section 5: Visualization of Concepts & Workflows
5.1. Preclinical In Vivo Workflow
The following diagram illustrates the logical progression of the in vivo studies described in this document.
5.2. Postulated Mechanism of Action: Dual Kinase Inhibition
This diagram illustrates the hypothetical mechanism of TFTP as a dual inhibitor of the c-Met and VEGFR-2 signaling pathways in a cancer cell.
References
- Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Future Medicinal Chemistry.
- Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Taylor & Francis Online.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Biological activities of[1][2][9]triazolo[1,5-a]pyrimidines and analogs. ResearchGate.
- General Principles of Preclinical Study Design. PMC - NIH.
- Summary of preclinical guidelines for in vivo experiments identified through various database searches. ResearchGate.
- Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA.
- Designing an In Vivo Preclinical Research Study. MDPI.
- Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC - NIH.
- Designing an In Vivo Preclinical Research Study. Preprints.org.
- (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][2][9]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl. PubMed.
- (PDF) Designing an In Vivo Preclinical Research Study. ResearchGate.
- Webinar: Designing Your In Vivo Studies. YouTube.
- Design, Synthesis, and Biological Evaluation of[1][2][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers.
- Design, Synthesis, and Biological Evaluation of[1][2][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC - NIH.
Sources
- 1. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Kinase Inhibition Studies using 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine for kinase inhibition studies. It covers detailed protocols for both biochemical and cell-based assays, data interpretation, and the scientific rationale behind the experimental design.
Introduction: The Triazolo[1,5-a]pyrazine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important families of drug targets.[2]
The triazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to act as an ATP-competitive inhibitor by forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[3] This guide focuses on 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine , a representative member of this class. The trifluoromethyl (-CF3) group is a crucial substituent frequently employed in modern kinase inhibitors to enhance metabolic stability, binding affinity, and cell permeability.
Note: This guide addresses the trifluoromethyl derivative, as it is a well-established moiety in kinase inhibitor design. The corresponding "trichloromethyl" analog is not commonly documented in this context, and the use of "trifluoromethyl" is presumed to be the intended subject of study.
This guide provides field-proven protocols to empower researchers to accurately characterize the inhibitory activity of this compound, from direct enzymatic assays to complex cellular systems.
Section 1: Biochemical Potency and Selectivity Profiling
The initial step in characterizing a kinase inhibitor is to determine its direct effect on the enzymatic activity of purified kinases. This allows for the precise measurement of potency (typically as an IC50 value) and selectivity across the human kinome.[4][5] We will use a luminescence-based ADP detection assay, a robust and highly sensitive method for quantifying kinase activity.[6]
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP concentration and a reduced luminescent signal.[6]
Causality Behind Experimental Choices:
-
Positive Control (Staurosporine): A non-selective, potent kinase inhibitor is used to validate that the assay can detect inhibition.[6]
-
DMSO Control: Serves as the baseline for 0% inhibition, as inhibitors are typically dissolved in DMSO.
-
Pre-incubation: Allowing the inhibitor to bind to the kinase before initiating the reaction with ATP ensures that the measured inhibition reflects true binding and not just competition kinetics during the assay window.[7]
Materials:
-
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
-
Purified kinase of interest and its corresponding substrate
-
Staurosporine (positive control)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
Workflow Diagram: Biochemical IC50 Determination
Caption: Workflow for determining inhibitor IC50 using a luminescence-based kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.
-
Assay Plating: In a 384-well plate, add 1 µL of each inhibitor dilution. Also include wells with 1 µL of DMSO (0% inhibition control) and 1 µL of a high concentration of staurosporine (100% inhibition control).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution at a concentration close to its Km for the specific kinase.
-
Initiate the reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The optimal time may vary by kinase and should be determined empirically.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Staurosporine) / (Signal_DMSO - Signal_Staurosporine))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[8]
-
Data Presentation: Inhibitor Selectivity Profile
Summarize the IC50 values in a table to clearly visualize the compound's potency and selectivity.
| Kinase Target | 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 12 | 6 |
| Kinase B | 28 | 9 |
| Kinase C | 1,500 | 25 |
| Kinase D | >10,000 | 18 |
| Kinase E | 450 | 12 |
| Table 1: Example inhibitory activity of the compound against a panel of kinases. |
Section 2: Cellular Activity and Target Engagement
While biochemical assays are crucial for determining direct potency, cell-based assays are essential to confirm that an inhibitor can permeate the cell membrane, engage its target in a complex cellular environment, and exert a biological effect.[9][10] Western blotting is a cornerstone technique to directly measure the inhibition of a kinase's signaling pathway by assessing the phosphorylation state of its downstream substrates.[11][12]
Hypothetical Signaling Pathway: Inhibition of Kinase A
Caption: Inhibition of Kinase A blocks the phosphorylation of its downstream substrate.
Protocol 2: Western Blot Analysis of Substrate Phosphorylation
This protocol details the steps to quantify the change in phosphorylation of a target kinase's substrate in cells treated with the inhibitor.
Causality Behind Experimental Choices:
-
Serum Starvation: This step reduces the background activity of signaling pathways, synchronizing cells in a quiescent state. This ensures that the phosphorylation observed upon stimulation is robust and specific.[13]
-
Total vs. Phospho-Antibodies: Using an antibody for the total protein level of the substrate is critical. It serves as a loading control and confirms that the observed decrease in the phosphorylated form is due to kinase inhibition, not protein degradation.[12]
-
Lysis Buffer with Inhibitors: Protease and phosphatase inhibitors are included in the lysis buffer to prevent the degradation and dephosphorylation of target proteins after cell lysis, preserving their state at the time of collection.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549, MCF-7)
-
Cell culture medium, Fetal Bovine Serum (FBS), and antibiotics
-
Growth factor or stimulus to activate the pathway (if necessary)
-
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for phospho-substrate and total-substrate)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Workflow Diagram: Western Blot for Target Inhibition
Caption: Step-by-step workflow for assessing cellular kinase inhibition via Western Blot.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with varying concentrations of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the pathway with the appropriate growth factor for a short period (e.g., 10 minutes) to induce substrate phosphorylation.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.[13]
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-p-Substrate) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection and Re-probing:
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the blot can be stripped and re-probed with an antibody against the total substrate protein.
-
Data Interpretation: A dose-dependent decrease in the band intensity for the phospho-substrate, with no change in the total substrate band, indicates successful and specific inhibition of the target kinase in the cellular context.
References
- Profacgen. Cell-based Kinase Assays.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- PubMed. Kinase activity-tagged western blotting assay.
- Reaction Biology. Spotlight: Cell-based kinase assay formats. (2022).
- Taylor & Francis Online. Kinase Activity-Tagged Western Blotting Assay.
- Bio-protocol. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases.
- PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024).
- PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- PubMed. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][9][14][15]triazine derivatives as CDK2 inhibitors.
- American Association for Cancer Research. IC50 determination for receptor-targeted compounds and downstream signaling. (2005).
- Royal Society of Chemistry. Discovery of[6][9][16]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors.
- ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM.
- AACR Journals. IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018).
- PubMed Central. Design, Synthesis, and Biological Evaluation of[6][9][16]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.
- Taylor & Francis Online. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
- Frontiers. Design, Synthesis, and Biological Evaluation of[6][9][16]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022).
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Cell-Based Assays of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
Introduction: Unveiling the Therapeutic Potential of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities. This class of compounds has demonstrated potential as anticancer, antimicrobial, and kinase inhibitory agents. The introduction of a trifluoromethyl group can significantly enhance metabolic stability and target affinity, making 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine a compound of considerable interest for drug discovery and development.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various cell-based assays to characterize the biological effects of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine. The protocols detailed herein are designed to be robust and self-validating, providing a framework for assessing cytotoxicity, impact on cell cycle progression, induction of apoptosis, and potential target engagement.
Part 1: Foundational Assays: Assessing Cytotoxicity and Proliferation
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. These assays provide essential dose-response data and inform the concentration ranges for subsequent mechanistic studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified duration, typically 48-72 hours, in a humidified incubator at 37°C and 5% CO2.
-
Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer) and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Recommendation |
| Cell Lines | A panel of relevant cancer cell lines (e.g., A549, MCF-7, Hela)[2][5] |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.01 µM to 100 µM (logarithmic dilutions) |
| Incubation Time | 48 - 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Wavelength | 570 nm |
Part 2: Mechanistic Insights: Delving into Cell Cycle and Apoptosis
Following the initial assessment of cytotoxicity, it is crucial to investigate the underlying mechanisms of action. Determining whether the compound induces cell cycle arrest or triggers programmed cell death (apoptosis) provides valuable insights into its therapeutic potential.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][6] This is typically achieved by staining the DNA of fixed and permeabilized cells with a fluorescent dye, such as Propidium Iodide (PI), and analyzing the fluorescence intensity by flow cytometry.[1]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for Cell Cycle Analysis.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[5][7] Several assays can be employed to detect and quantify apoptosis.
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[8]
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
Caspases are a family of proteases that are key mediators of apoptosis. Assays that measure the activity of executioner caspases, such as caspase-3 and caspase-7, can provide a quantitative measure of apoptosis induction.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with the compound as in the MTT assay.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. The reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
Caption: Simplified Apoptosis Pathway.
Part 3: Target-Oriented Investigations
For compounds with a known or hypothesized molecular target, target engagement and downstream signaling assays are essential to confirm the mechanism of action. Derivatives of the[1][2][3]triazolo[4,3-a]pyrazine scaffold have been identified as inhibitors of kinases such as c-Met and VEGFR-2.[2][5]
Target Engagement Assays
Target engagement assays confirm that a compound physically interacts with its intended target within the cell.[3] This is a critical step in validating the mechanism of action and reducing the risk of advancing compounds with off-target effects.[3]
A variety of techniques can be employed for target engagement, including:
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.
-
NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to detect compound binding to a target protein in live cells.
Western Blotting for Signaling Pathway Analysis
If 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is hypothesized to inhibit a kinase like c-Met, Western blotting can be used to assess the phosphorylation status of downstream signaling proteins.
Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells with the compound, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target and downstream signaling proteins (e.g., p-c-Met, c-Met, p-Akt, Akt, p-ERK, ERK).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
| Target Pathway | Key Proteins to Analyze |
| c-Met Signaling | p-c-Met, c-Met, p-Akt, Akt, p-ERK, ERK |
| VEGFR-2 Signaling | p-VEGFR-2, VEGFR-2, p-PLCγ, PLCγ, p-ERK, ERK |
Conclusion
The cell-based assays outlined in this application note provide a robust framework for the preclinical evaluation of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine. By systematically assessing its effects on cell viability, cell cycle progression, apoptosis, and target-specific signaling pathways, researchers can gain a comprehensive understanding of its biological activity and therapeutic potential. The integration of these assays is crucial for making informed decisions in the drug discovery and development pipeline.
References
- Zhao, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534.
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179.
- Concept Life Sciences. Target and pathway engagement assays. Concept Life Sciences.
- Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics.
- Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5.
- University of Leicester. Cell Cycle Tutorial Contents. University of Leicester.
- ResearchGate. What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate.
- Bio-Rad. Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad.
- St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368.
- Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
- MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Johnson, R. L., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421.
- ResearchGate. Biological data for triazolopyrazines 1-18. ResearchGate.
- ResearchGate. Biological data for activity of triazolopyrazine analogues 1-15 against P. falciparum 3D7 and the non-cancerous cell line HEK293. ResearchGate.
- Pinheiro, S., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1751-1776.
- Wang, Y., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 25(18), 4288.
- Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 166, 206-217.
- Castillo, J. C., et al. (2019). Novel[1][2][5]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(10), 1137-1155.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine: Properties, Applications, Safety Data & Supplier Info | China Manufacturer [pipzine-chem.com]
Application Notes and Protocols for the Analytical Characterization of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
For: Researchers, scientists, and drug development professionals.
Introduction
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. As such, rigorous analytical characterization is paramount to ensure the quality, purity, and stability of this key building block and its derivatives throughout the drug development lifecycle. These application notes provide a comprehensive guide to the analytical methodologies for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, offering detailed protocols and the scientific rationale behind the experimental choices.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity and quantifying the concentration of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine. The method's versatility and sensitivity make it ideal for routine quality control and stability testing.
Scientific Rationale
The selection of a C18 stationary phase is based on its hydrophobicity, which provides effective retention for the moderately polar triazolopyrazine ring system. The trifluoromethyl group also contributes to the compound's retention on the non-polar stationary phase. A mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer allows for the fine-tuning of the retention time and resolution from potential impurities. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a buffer, such as ammonium acetate, helps to maintain a consistent pH and improve peak shape, especially for ionizable impurities. UV detection is suitable as the conjugated triazolopyrazine ring system exhibits strong chromophoric properties.
Experimental Protocol: RP-HPLC
Objective: To determine the purity and concentration of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good resolution and retention for the analyte. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with formic acid) | Buffering agent to ensure consistent peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | 20% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions | A gradient elution is recommended to ensure the elution of any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Common wavelength for aromatic and heterocyclic compounds. A full UV scan of the analyte is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration. |
Sample Preparation:
-
Prepare a stock solution of the 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare working solutions for calibration by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Dissolve the sample to be analyzed in the same diluent to a concentration within the calibration range.
Data Analysis:
-
Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Assay: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Caption: HPLC Workflow for Purity and Assay.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine sample. It also serves as an excellent confirmatory technique for the structure of the main component.
Scientific Rationale
The volatility and thermal stability of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine make it amenable to GC analysis. A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the analyte from potential impurities based on their boiling points and polarities. The mass spectrometer provides definitive structural information through the characteristic fragmentation pattern of the molecule upon electron ionization.
Experimental Protocol: GC-MS
Objective: To identify and quantify volatile impurities and confirm the structure of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
Instrumentation:
-
Gas chromatograph with a capillary column inlet
-
Mass selective detector (MSD)
Materials:
-
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine sample
-
Dichloromethane or Ethyl Acetate (GC grade)
Chromatographic and MS Conditions:
| Parameter | Recommended Condition | Justification |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile column for a wide range of compounds. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature program is used to separate compounds with different boiling points. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split injection is suitable for concentrated samples, while splitless is used for trace analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40-400 | Covers the molecular ion and expected fragments of the analyte and potential impurities. |
| MSD Transfer Line | 280 °C | Prevents condensation of the analytes. |
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
If necessary, filter the sample through a 0.2 µm syringe filter.
Data Analysis:
-
Structural Confirmation: Compare the obtained mass spectrum of the main peak with a reference spectrum or interpret the fragmentation pattern to confirm the structure. The molecular ion peak (M+) should be observed at m/z 188.
-
Impurity Identification: Identify unknown peaks by comparing their mass spectra with a library (e.g., NIST).
Caption: GC-MS Workflow for Structural Confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine and the characterization of its isomers and degradation products.
Scientific Rationale
¹H NMR provides information about the number and connectivity of protons in the molecule. ¹³C NMR complements this by providing information about the carbon skeleton. ¹⁹F NMR is particularly useful for confirming the presence and environment of the trifluoromethyl group. 2D NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, providing definitive structural assignment.
Experimental Protocol: NMR Spectroscopy
Objective: To confirm the chemical structure of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
If necessary, acquire 2D NMR spectra (COSY, HSQC) for complete structural assignment.
Expected Spectral Features:
| Nucleus | Expected Chemical Shifts (ppm) | Multiplicity | Coupling |
| ¹H NMR | ~8.0 - 9.5 | Multiple signals | Protons on the pyrazine ring will show characteristic coupling patterns. |
| ¹³C NMR | ~110 - 160 | Multiple signals | Signals for the pyrazine and triazole ring carbons. The carbon of the CF₃ group will appear as a quartet due to coupling with fluorine. |
| ¹⁹F NMR | ~ -60 to -80 (relative to CFCl₃) | Singlet | A single peak corresponding to the three equivalent fluorine atoms of the CF₃ group. |
Data Analysis:
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule.
-
Compare the obtained spectra with theoretical predictions or data from related compounds to confirm the structure.
Forced Degradation Studies for Stability Indicating Method Development
Forced degradation studies are essential to develop a stability-indicating analytical method, which is a regulatory requirement for drug substances and products. These studies help to identify potential degradation products and demonstrate the specificity of the analytical method in separating the main compound from its degradants.[1][2]
Scientific Rationale
By subjecting 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine to various stress conditions (acidic, basic, oxidative, thermal, and photolytic), potential degradation pathways can be elucidated. The developed HPLC method should then be capable of resolving the parent compound from all significant degradation products, thus demonstrating its stability-indicating nature.
Experimental Protocol: Forced Degradation
Objective: To investigate the degradation profile of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine and to validate the stability-indicating nature of the HPLC method.
Materials:
-
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
Procedure:
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.[2]
-
For each condition, prepare a control sample (dissolved in the same medium without the stressor) and a blank.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by the developed HPLC method.
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of the parent compound.
-
Ensure that the peak of the parent compound is well-resolved from all degradation product peaks.
Caption: Forced Degradation Study Workflow.
References
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003.
- ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 1996.
- Ravi Sankar, P., et al., Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products. International Journal of Health Sciences, 2022.[3]
- Alsarra, I.A., et al., Development and Validation of a Stability-Indicating HPLC Method for Determination of Voriconazole and Its Related Substances. Journal of Chromatographic Science, 2010. 48(9): p. 744-750.[4][5]
- Jireš, J., et al., Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 2024. 238: p. 115861.[6]
- Patil, K., et al., Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 2022. 27(15): p. 4937.[7]
- Blessy, M., et al., Forced Degradation Studies: A Review. Journal of Pharmaceutical Analysis, 2014. 4(3): p. 159-165.[2][8]
- Przybyciel, M., Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 2007. 25(7): p. 658-667.[9]
- Baran, P.S., et al., Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 2011. 108(35): p. 14411-14415.[10]
- Sankar, P.R., et al., Stability-Indicating HPLC Method Development And Validation For Quantitative Analysis Of Oteseconazole - A Novel Antifungal Agent. African Journal of Biomedical Research, 2024. 27(3S).[11]
- de Oliveira, A.R.M., and A.M.d.C. Japp, Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Journal of the Brazilian Chemical Society, 2014. 25(11): p. 2109-2115.[12]
- Singh, S. and M. Bakshi, Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 2000. 24(2): p. 44-52.[13]
- PubChem, [1][2][14]Triazolo[1,5-a]pyrazine. [Online]. Available: [Link]15]
- SpectraBase, [1][2][14]Triazolo[1,5-a]pyrazine. [Online]. Available: [Link]16]
- Pozdnyakov, I.A., et al., N-Labelling and structure determination of adamantylated azolo-azines in solution. Magnetic Resonance in Chemistry, 2022. 60(12): p. 1136-1147.[17]
- Al-Majed, A.A., Triazolopyrazines: Synthesis and Biological Activity. Molecules, 2021. 26(16): p. 4937.[18][19]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical information, troubleshooting advice, and optimized protocols to ensure successful synthesis. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the intricacies of this synthetic pathway.
I. Overview of the Synthetic Strategy
The synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-hydrazinopyrazine, from 2-chloropyrazine. The second, and final, step is the cyclocondensation of 2-hydrazinopyrazine with a trifluoroacetylating agent to form the desired triazolo[1,5-a]pyrazine ring system.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine?
A1: The most prevalent and scalable route involves the reaction of 2-chloropyrazine with hydrazine hydrate to form 2-hydrazinopyrazine, followed by a cyclocondensation reaction with a trifluoroacetic acid derivative, such as trifluoroacetic anhydride, often in the presence of an acid catalyst.[1]
Q2: Why is a large excess of hydrazine hydrate often used in the synthesis of 2-hydrazinopyrazine?
A2: A large excess of hydrazine hydrate is used to maximize the displacement of the chloride from 2-chloropyrazine and to minimize the formation of dimeric and other side products.[2] However, this presents challenges in downstream processing and waste management.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Hydrazine hydrate is highly toxic and corrosive, and care should be taken to handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving hydrazine hydrate at elevated temperatures should be conducted with caution. Trifluoroacetic anhydride is also corrosive and moisture-sensitive.
Q4: Can I use a different starting material instead of 2-chloropyrazine?
A4: Yes, other 2-halopyrazines, such as 2-bromopyrazine, can also be used. The reactivity may vary, with the bromo derivative being potentially more reactive.[2] The choice of starting material may depend on commercial availability and cost.
Q5: What is the role of the acid catalyst in the final cyclization step?
A5: The acid catalyst, such as toluene-4-sulfonic acid, facilitates the cyclodehydration reaction by protonating the intermediate, making it more susceptible to intramolecular nucleophilic attack to form the triazole ring.[1]
III. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
A. Synthesis of 2-Hydrazinopyrazine
Problem 1: Low yield of 2-hydrazinopyrazine.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete reaction | Increase reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to ensure the complete consumption of 2-chloropyrazine. | The nucleophilic aromatic substitution of chloride with hydrazine can be slow and may require forcing conditions to go to completion. |
| Formation of side products | Use a larger excess of hydrazine hydrate. Add the 2-chloropyrazine slowly to a solution of hydrazine hydrate. | A high concentration of hydrazine minimizes the chance of the product, 2-hydrazinopyrazine, reacting with another molecule of 2-chloropyrazine to form a dimer. |
| Loss of product during work-up | Ensure the pH of the aqueous phase is basic before extraction with an organic solvent. Use a continuous extraction apparatus for more efficient recovery. | 2-Hydrazinopyrazine is a basic compound and will be protonated in acidic or neutral solutions, making it water-soluble. Extraction from a basic solution ensures it is in its free base form and more soluble in organic solvents. |
Problem 2: Difficulty in purifying 2-hydrazinopyrazine.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of unreacted hydrazine hydrate | Remove excess hydrazine hydrate by azeotropic distillation with a suitable solvent like toluene or by vacuum distillation. | Hydrazine hydrate has a higher boiling point than many organic solvents, but it can be removed under reduced pressure or by forming an azeotrope. |
| Product is an oil and difficult to handle | Convert the product to its hydrochloride salt by treating the organic solution with HCl in a suitable solvent (e.g., ether or isopropanol). The salt is typically a stable, crystalline solid that can be filtered and dried. | Salt formation often leads to a more crystalline and easier-to-handle solid. The free base can be regenerated by treatment with a base when needed for the next step. |
B. Synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
Problem 1: Low yield of the final product.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete cyclization | Ensure anhydrous conditions. Increase the amount of dehydrating agent (trifluoroacetic anhydride). Increase the reaction temperature or time. | The cyclodehydration reaction is sensitive to water. Trifluoroacetic anhydride acts as a dehydrating agent, and its excess can drive the reaction to completion.[1] |
| Degradation of starting material or product | Avoid excessively high temperatures or prolonged reaction times. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | The pyrazine and triazole rings can be susceptible to degradation under harsh conditions. An inert atmosphere prevents oxidative side reactions. |
Problem 2: Formation of multiple products.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Lack of regioselectivity in cyclization | Control the reaction temperature carefully. The use of a directing group on the pyrazine ring, if the synthesis allows, can improve regioselectivity. | While the formation of the [1,5-a] isomer is generally favored, the [4,3-a] isomer can sometimes form. Reaction conditions can influence the ratio of these isomers. |
| Side reactions of trifluoroacetic anhydride | Add the trifluoroacetic anhydride slowly to the reaction mixture at a controlled temperature. | Trifluoroacetic anhydride is highly reactive and can lead to side reactions if added too quickly, especially at elevated temperatures. |
Problem 3: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of starting materials or intermediates | Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for purification. | The polarity of the product, starting materials, and byproducts are likely to be different enough to allow for chromatographic separation. |
| Product is a low-melting solid or oil | Recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) can be effective.[1] If recrystallization is difficult, consider sublimation under high vacuum. | Recrystallization is a powerful technique for purifying solid compounds. Sublimation can be effective for volatile solids that are difficult to recrystallize. |
IV. Optimized Experimental Protocols
A. Protocol 1: Synthesis of 2-Hydrazinopyrazine
This protocol is based on literature procedures and aims to optimize yield and ease of handling.[3]
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (10 equivalents).
-
Heat the hydrazine hydrate to 100 °C with stirring.
-
Slowly add a solution of 2-chloropyrazine (1 equivalent) in a minimal amount of a high-boiling solvent like butanol over 1-2 hours.[3]
-
After the addition is complete, maintain the reaction mixture at 100 °C for 48 hours.
-
Monitor the reaction progress by TLC (e.g., 8:2 ethyl acetate/methanol).[3]
-
Once the 2-chloropyrazine is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-hydrazinopyrazine as an oil.
B. Protocol 2: Synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
This protocol is adapted from a scalable industrial synthesis.[1]
Step-by-Step Methodology:
-
To a reaction vessel charged with toluene (5 volumes), add 2-hydrazinopyrazine (1 equivalent) and toluene-4-sulfonic acid (1.1 equivalents).
-
Stir the mixture and add trifluoroacetic anhydride (5 equivalents).
-
Heat the reaction mixture to 90 °C and stir for 48 hours.
-
After 48 hours, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding aqueous sodium bicarbonate solution until the pH of the aqueous layer is ~8.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from n-hexane to yield 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine as a solid.
V. Visualizing the Synthetic Pathway and Troubleshooting
A. Synthetic Workflow
Caption: Overall synthetic workflow for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
B. Troubleshooting Decision Tree for Low Yield in Cyclocondensation
Caption: Decision tree for troubleshooting low yield in the cyclocondensation step.
VI. References
-
ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. Retrieved from [Link]
-
Google Patents. (2017). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Retrieved from
-
Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Retrieved from
Sources
Technical Support Center: Purification of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
Welcome to the Technical Support Center for the purification of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this important fluorinated heterocyclic compound.
Introduction
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is a key intermediate in the synthesis of various pharmaceutically active compounds, including the PARP inhibitor Fluzoparib.[1] The introduction of the trifluoromethyl group can significantly enhance a molecule's metabolic stability and cell permeability, making this scaffold highly valuable in drug discovery.[1][2][3] However, the unique physicochemical properties imparted by the trifluoromethyl group and the nitrogen-rich triazolopyrazine core can present specific challenges during purification.
This guide provides a systematic approach to troubleshooting common purification issues, focusing on the two primary methods for purifying solid organic compounds: Column Chromatography and Crystallization .
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine and offers step-by-step solutions.
Column Chromatography Troubleshooting
Flash column chromatography is a fundamental technique for purifying reaction mixtures. The trifluoromethyl group's high electronegativity and the polar nature of the triazolopyrazine ring system influence its interaction with the stationary phase.
Issue 1: Poor Separation of the Product from Impurities (Overlapping Peaks)
-
Possible Cause: The solvent system (mobile phase) lacks the appropriate polarity to differentiate between your product and closely eluting impurities.
-
Solution:
-
Systematic Solvent Screening with TLC: Before committing to a column, perform a thorough thin-layer chromatography (TLC) analysis using a range of solvent systems. Test different solvent ratios and compositions. For fluorinated heterocycles, common solvent systems include hexane/ethyl acetate and dichloromethane/methanol.[4]
-
Adjusting Polarity:
-
If the spots are too high on the TLC plate (high Rf), the solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate mixture).
-
If the spots remain at the baseline (low Rf), the solvent system is not polar enough. Increase the proportion of the polar solvent.[4]
-
-
Consider Alternative Solvents: If adjusting the ratio of a binary mixture is insufficient, try a different solvent system altogether. For instance, if hexane/ethyl acetate fails, a system like dichloromethane/acetone or even one containing a small amount of a more polar solvent like methanol could provide different selectivity.
-
Issue 2: The Compound Won't Elute from the Column
-
Possible Cause: Your compound is highly polar and is strongly adsorbed to the silica gel, or it may be unstable on silica.
-
Solution:
-
Increase Solvent Polarity Drastically: If your compound is stuck, you can try flushing the column with a much more polar solvent system, such as 5-10% methanol in dichloromethane, to elute it.
-
Test for Stability: Before running a column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or streaking that wasn't there initially, your compound may be decomposing on the silica.[5]
-
Use a Different Stationary Phase: If instability on silica gel is confirmed, consider alternative stationary phases. Alumina (basic or neutral) or Florisil can be effective for compounds that are sensitive to the acidic nature of silica gel.[5] Another option is using reversed-phase (C18) silica, where elution is driven by decreasing the polarity of the mobile phase (e.g., from water/methanol to pure methanol).[6][7]
-
Issue 3: Product Elutes Too Quickly (In the Solvent Front)
-
Possible Cause: The compound is very nonpolar for the chosen solvent system.
-
Solution:
-
Decrease Solvent Polarity: Use a less polar mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate system.
-
Consider Purification of a Downstream Product: If the compound is consistently nonpolar and difficult to purify, evaluate your synthetic route. It might be easier to purify a subsequent, more polar derivative in your reaction sequence.[5]
-
Crystallization Troubleshooting
Crystallization is a powerful technique for obtaining highly pure solid material. The key is finding a solvent or solvent system in which the compound has high solubility at elevated temperatures but low solubility at room or lower temperatures.[8]
Issue 1: The Compound "Oils Out" Instead of Forming Crystals
-
Possible Cause: The solution is too saturated, or it is cooling too quickly, causing the compound to come out of solution as a liquid phase before it can form an ordered crystal lattice.[4][9] This can also happen if the melting point of the solid is lower than the boiling point of the solvent.
-
Solution:
-
Re-heat and Add More Solvent: Heat the mixture to redissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation. Allow it to cool more slowly.[4][9]
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]
-
Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution to act as a template for crystallization.[9]
-
-
Issue 2: No Crystals Form Upon Cooling
-
Possible Cause: The solution is not supersaturated, meaning too much solvent was used, or the compound is highly soluble even at low temperatures.
-
Solution:
-
Evaporate Excess Solvent: Gently heat the solution or use a rotary evaporator to remove some of the solvent, then allow it to cool again.[9]
-
Add an Anti-Solvent (Precipitation): If you used a solvent in which your compound is very soluble, you can slowly add a second solvent (an "anti-solvent") in which your compound is insoluble until the solution becomes cloudy (the point of saturation). Then, allow it to stand.[8] For 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, which is soluble in polar aprotic solvents, a non-polar solvent like hexane could be a suitable anti-solvent.[1]
-
Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.
-
Issue 3: Low Recovery of Crystalline Product
-
Possible Cause: Too much solvent was used initially, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Minimize Solvent Usage: During dissolution, use the absolute minimum amount of hot solvent required to fully dissolve the solid.[4][8]
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, the remaining solution (mother liquor) can be concentrated by evaporation to yield a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[4]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system to purify 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine by column chromatography?
A1: Based on the structure, a medium polarity solvent system is a good starting point. Begin with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) or dichloromethane with a small percentage of methanol (e.g., 1-5%).[4] Always verify with TLC first to find the optimal ratio that gives your product an Rf value between 0.2 and 0.4 for the best separation.
Q2: My purified compound looks clean by TLC, but the NMR spectrum shows impurities. What could be the problem?
A2: Some impurities may not be UV-active and therefore won't be visible on a TLC plate under a UV lamp. Additionally, if an impurity has the same Rf value as your product in the TLC solvent system, they will co-elute. Try running the TLC in a different solvent system to see if you can resolve the impurity. If so, re-purify the material using the new solvent system. Staining the TLC plate with a reagent like potassium permanganate can also help visualize non-UV-active impurities.
Q3: Can I use reversed-phase HPLC for purification?
A3: Yes, reversed-phase High-Performance Liquid Chromatography (HPLC) is an excellent method for purifying fluorinated heterocyclic compounds, especially for achieving high purity on a small to medium scale.[6][7] A typical mobile phase would be a gradient of methanol or acetonitrile in water, often with a small amount of an additive like trifluoroacetic acid (TFA) (0.1%) to improve peak shape.[6][7]
Q4: The trifluoromethyl group makes my compound quite nonpolar. How does this affect purification?
A4: The hydrophobic -CF₃ group does increase lipophilicity.[1][3] This means it will likely have a higher Rf on silica gel compared to a non-fluorinated analogue and will elute earlier. You may need to use a less polar solvent system than you would for similar, non-fluorinated heterocycles. In reversed-phase chromatography, it will be retained more strongly on the C18 column and will require a higher percentage of organic solvent to elute.
Q5: My reaction to synthesize 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine resulted in many byproducts. What are some common impurities?
A5: The synthesis of triazolo[1,5-a]pyrimidines and related heterocycles can sometimes lead to the formation of isomeric byproducts, such as the[4][6][10]triazolo[4,3-a]pyrazine, depending on the synthetic route.[11] Incomplete cyclization can also leave starting materials or intermediates in the crude product. The presence of multiple nitrogen atoms can also lead to various side reactions.[12] A thorough workup, including an aqueous wash to remove acidic or basic reagents, is recommended before attempting purification.[1]
Part 3: Data and Workflow Visualizations
Table 1: Recommended Starting Solvent Systems for Chromatography
| Purification Method | Stationary Phase | Recommended Starting Solvent System | Notes |
| Flash Chromatography | Silica Gel | 20-40% Ethyl Acetate in Hexane | Adjust ratio based on TLC. |
| Flash Chromatography | Silica Gel | 1-5% Methanol in Dichloromethane | Good for more polar impurities. |
| Reversed-Phase HPLC | C18 Silica | Gradient of 30-70% Acetonitrile in Water (+0.1% TFA) | Excellent for high-purity final product.[6] |
Diagram 1: Troubleshooting Workflow for Column Chromatography
Caption: Decision tree for troubleshooting poor separation in column chromatography.
Diagram 2: Workflow for Overcoming Crystallization Failure
Caption: Step-by-step process for troubleshooting failed crystallization attempts.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC - NIH.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- How to Purify an organic compound via recrystallization or reprecipitation?
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- (PDF)
- 2-(Trifluoromethyl)-[4][6][10]triazolo[1,5-a]pyrazine - Vulcanchem.
- Trifluoromethylation of Heterocycles in Water at Room Temper
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00877D.
- Synthesis of novel[4][6][10]triazolo[1,5-b][4][6][10][13]tetrazines and investigation of their fungist
Sources
- 1. 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine (681249-56-9) for sale [vulcanchem.com]
- 2. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
Welcome to the Technical Support Center for the synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine . This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we have compiled field-proven insights and data from key literature to address the practical challenges you may encounter.
Part 1: Troubleshooting Guide - "My Reaction Yield is Low"
Low yield is the most common issue in heterocyclic synthesis. The key to solving this problem is to systematically identify the root cause. This guide will walk you through a logical troubleshooting process.
Workflow: Troubleshooting Low Yield
Use the following decision tree to diagnose the potential source of your low yield.
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route and what are the critical parameters?
The most prevalent method for synthesizing the[1][2][3]triazolo[1,5-a]pyrazine core is the cyclocondensation of a 2-hydrazinopyrazine with a suitable one-carbon electrophile. For the 2-(trifluoromethyl) derivative, this involves reacting 2-hydrazinopyrazine with trifluoroacetic acid (TFA) or trifluoroacetic anhydride (TFAA) under dehydrating conditions.
Typical Reaction Scheme:
Caption: General synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
Critical Parameters:
-
Dehydrating/Cyclizing Agent: The choice of agent is crucial for driving the reaction to completion. Polyphosphoric acid (PPA) and phosphorus oxychloride (POCl₃) are commonly used. PPA acts as both a solvent and a dehydrating agent at high temperatures (120-160 °C). POCl₃ can often achieve cyclization under milder conditions.
-
Temperature Control: Insufficient heat will lead to an incomplete reaction, while excessive heat can cause decomposition or the formation of tar-like byproducts. The optimal temperature must be determined empirically but typically ranges from 80-150 °C.
-
Anhydrous Conditions: Water can hydrolyze the anhydride reagent and interfere with the cyclization process. Ensure all glassware is oven-dried and use anhydrous solvents if applicable.
Q2: I'm seeing a major byproduct that I can't identify. What could it be?
In the synthesis of fused triazole systems, the formation of a constitutional isomer is a common side reaction.[1] Specifically, you may be forming the 2-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine isomer. This occurs if the initial acylation happens on the other nitrogen of the hydrazine moiety, followed by cyclization.
-
Why it forms: The formation of the [1,5-a] (thermodynamically favored) versus the [4,3-a] (often kinetically favored) isomer can be influenced by reaction conditions.[1]
-
How to identify it: The isomers will have different NMR spectra and chromatographic retention times. Careful analysis of 2D NMR (HMBC, NOESY) can help distinguish them.
-
How to control it: Often, the [4,3-a] isomer can be converted to the more stable [1,5-a] isomer via a Dimroth rearrangement, which can be promoted by heat or acidic/basic conditions.[1] If you are isolating the undesired isomer, extending the reaction time at high temperature or treating the crude product under acidic conditions might drive the conversion to your desired product.
Q3: My reaction stalls and never goes to completion, even with excess TFAA. Why?
This issue often points to two potential problems: reagent quality or insufficient activation energy.
-
Reagent Purity: The starting 2-hydrazinopyrazine is susceptible to oxidation. If it is old or has been improperly stored, it may be partially decomposed, leading to a lower effective concentration and the introduction of impurities that can inhibit the reaction.
-
Insufficient Dehydration: The cyclization step is essentially a dehydration reaction. If your condensing agent (e.g., PPA) has absorbed atmospheric moisture or is not potent enough, the reaction can stall at the intermediate acylhydrazide stage.
Troubleshooting Steps:
-
Verify Starting Material: Check the purity of 2-hydrazinopyrazine by ¹H NMR and melting point. If in doubt, purify it or use a freshly opened bottle.
-
Use a Stronger Condensing Agent: If PPA is failing, consider using Eaton's reagent (P₂O₅ in methanesulfonic acid), which is a much stronger dehydrating agent, though it requires careful handling.
-
Stepwise Synthesis: Consider a two-step approach. First, acylate the 2-hydrazinopyrazine with TFAA at a low temperature (0 °C to RT) in a solvent like DCM or THF to form the intermediate. After confirming its formation, isolate it or directly add the cyclizing agent (PPA, POCl₃) and heat to promote cyclization. This can sometimes provide better control and higher yields.
Q4: The purification is difficult. The product either streaks on the silica column or is hard to crystallize. What are some tips?
The nitrogen-rich triazolopyrazine core can interact strongly with the acidic silica gel, leading to poor chromatographic separation (tailing/streaking).[4][5] The trifluoromethyl group adds to the purification challenge due to its lipophilicity and potential for strong dipole interactions.[6][7]
Purification Strategy Table
| Method | Recommendations & Rationale |
| Column Chromatography | - Baseline with Triethylamine (TEA): Add 0.5-1% TEA to your eluent (e.g., Hexane/Ethyl Acetate). The basic TEA will neutralize the acidic sites on the silica gel, preventing strong adsorption of your basic product and leading to sharper peaks. - Switch to Alumina: Use neutral or basic alumina as the stationary phase, which is better suited for basic compounds. - Reversed-Phase HPLC: If purity is critical, preparative RP-HPLC using a water/acetonitrile gradient is an excellent alternative. |
| Crystallization | - Solvent Screening: Screen a variety of solvents. Good single solvents are often isopropanol, ethanol, or ethyl acetate. - Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good solvent (like DCM or EtOAc) and slowly add an anti-solvent (like hexanes or pentane) until turbidity persists. Allow it to stand undisturbed. - Seeding: If you have a small amount of pure product, use a seed crystal to initiate crystallization. |
| Acid/Base Extraction | - Utilize Basicity: Dissolve the crude mixture in an organic solvent (e.g., EtOAc). Wash with a dilute acid (e.g., 1M HCl) to protonate and extract your basic product into the aqueous layer. Neutral and acidic impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your product back into an organic solvent. This is a highly effective initial purification step. |
Part 3: Optimized Protocol Example
This protocol is a generalized procedure based on common cyclocondensation methods.[2][8] Note: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step-by-Step Methodology
-
Preparation (Anhydrous Conditions)
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
-
Reaction Setup
-
To the flask, add 2-hydrazinopyrazine (1.0 eq).
-
Add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the starting material).
-
Begin stirring to create a suspension. Note: This mixture will be viscous.
-
Slowly add Trifluoroacetic Acid (1.1 - 1.5 eq) dropwise to the mixture. An exotherm may be observed.
-
-
Cyclization
-
Heat the reaction mixture to 130-140 °C using an oil bath.
-
Monitor the reaction progress using TLC or LC-MS by taking small aliquots. To do this, carefully take a small sample, quench it in ice water, basify with NaOH, extract with EtOAc, and spot the organic layer. The reaction is typically complete in 4-12 hours.
-
-
Work-up
-
Allow the reaction mixture to cool to room temperature (it will become very thick).
-
Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic.
-
Once the PPA is fully dissolved, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification
-
Purify the crude solid/oil using flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%). Add 1% triethylamine to the eluent system to prevent streaking.
-
Alternatively, the crude product can be recrystallized from a suitable solvent like isopropanol.
-
References
- Di Mola, A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry.
- Ghahremanzadeh, R., et al. (2021). A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds. Molecular Diversity.
- Pipzine Chemicals. (n.d.). 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine.
- Darehkordi, A., & Zeinali, M. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry.
- De Paolis, V., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules.
- Verbeist, B., et al. (2015). RCM-Mediated Synthesis of Trifluoromethyl-Containing Nitrogen Heterocycles. The Journal of Organic Chemistry.
- De Paolis, V., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. ResearchGate.
- Gemo, A., et al. (2023). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. ChemistrySelect.
- Gomaa, M. A.-M. (2018). 1,2,4-Triazolo[1,5-a][1][4][6]triazines (5-Azapurines): Synthesis and Biological Activity. ResearchGate.
- Dowling, J. E., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Ali, M. R., et al. (2018). Synthesis of[1][2][3]‐triazolo[4,3‐a]pyrimidine by cyclocondensation of isoflavones with 3‐amino‐1,2,4‐triazole or 3‐amino‐5‐hydroxy‐1,2,4‐triazole in DMSO. ResearchGate.
- Zhang, L., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine: Properties, Applications, Safety Data & Supplier Info | China Manufacturer [pipzine-chem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying chemistry.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, which is typically prepared via the cyclocondensation of 2-hydrazinopyrazine with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA).
Problem 1: Low Yield of the Desired 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
Q: My reaction is resulting in a low yield of the target compound. What are the potential causes and how can I improve it?
A: Low yields in this synthesis can often be attributed to several factors, ranging from incomplete reaction to the formation of stable, undesired side products. Let's break down the common culprits and their solutions.
-
Incomplete Cyclization: The reaction proceeds through an initial acylation of 2-hydrazinopyrazine to form an N-acylhydrazinopyrazine intermediate, which then undergoes intramolecular cyclization. Incomplete cyclization can be a major reason for low yields.
-
Causality: Insufficient heat or reaction time may not provide the necessary activation energy for the cyclization-dehydration step. The choice of solvent can also play a critical role in the reaction kinetics.
-
Solutions:
-
Reaction Temperature and Time: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. A higher reflux temperature, potentially by using a higher-boiling solvent like chlorobenzene, can drive the cyclization to completion.[1]
-
Dehydrating Conditions: Trifluoroacetic anhydride itself is a powerful dehydrating agent.[2] However, ensuring anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) can prevent the hydrolysis of TFAA and the intermediate, thereby favoring the cyclization.
-
-
-
Formation of the Isomeric Triazolo[4,3-a]pyrazine: The initial cyclization can lead to the kinetically favored but thermodynamically less stable 3-(Trifluoromethyl)-[3][4]triazolo[4,3-a]pyrazine isomer.[5][6] This isomer may not fully rearrange to the desired [1,5-a] product under the reaction conditions.
-
Causality: The Dimroth rearrangement, which converts the [4,3-a] isomer to the more stable [1,5-a] isomer, is often facilitated by acidic or basic conditions and heat.[3][5][6][7] If the conditions are not optimal for this rearrangement, the [4,3-a] isomer can be a significant byproduct, thus lowering the yield of the desired product.
-
Solutions:
-
Acid Catalysis: The presence of a strong acid can promote the Dimroth rearrangement. Trifluoroacetic acid (TFA), a byproduct of the reaction with any residual water, can act as a catalyst. The addition of a catalytic amount of a stronger acid, like methanesulfonic acid, has been shown to be effective in similar cyclizations.[1]
-
Thermal Promotion: Increasing the reaction temperature and/or extending the reaction time can provide the energy required for the rearrangement.
-
-
-
Side Reactions of Trifluoroacetic Anhydride: TFAA is highly reactive and can participate in side reactions if not properly controlled.
-
Causality: Reaction with nucleophilic solvents (e.g., alcohols) or impurities can consume the reagent. At high temperatures, TFAA can also cause decomposition of starting materials or products.
-
Solutions:
-
Controlled Addition: Add the trifluoroacetic anhydride dropwise to the solution of 2-hydrazinopyrazine at a lower temperature (e.g., 0-5 °C) before gradually heating the reaction mixture. This minimizes exothermic reactions and potential degradation.
-
Inert Solvent: Use an aprotic, non-nucleophilic solvent such as dichloromethane, chloroform, or chlorobenzene.
-
-
Problem 2: Presence of an Isomeric Impurity Detected by NMR and LC-MS
Q: I have an impurity in my final product with the same mass as my target compound. How can I confirm if it is the 3-(Trifluoromethyl)-[3][4]triazolo[4,3-a]pyrazine isomer and how do I get rid of it?
A: The presence of an impurity with the same mass is a strong indication of the formation of the [4,3-a] isomer. Differentiating between the [1,5-a] and [4,3-a] isomers can be achieved through careful analysis of spectroscopic data and chromatographic behavior.
-
Identification of the Isomer:
-
NMR Spectroscopy: The chemical shifts of the pyrazine ring protons are typically different for the two isomers. While specific data for the trifluoromethyl derivatives can be scarce, in related triazolopyrimidine systems, the proton chemical shifts and their coupling constants can be diagnostic.[5][6] It is advisable to acquire both 1H and 13C NMR, as well as 2D NMR (COSY, HSQC, HMBC) to confidently assign the structure.
-
Chromatography: The two isomers will likely have different polarities and therefore different retention times on TLC and HPLC. The [1,5-a] isomer is generally the more thermodynamically stable and often less polar of the two.
-
-
Strategies for Removal:
-
Promoting the Dimroth Rearrangement: If the impurity is indeed the [4,3-a] isomer, you can attempt to convert it to the desired [1,5-a] product.
-
Protocol: Dissolve the impure product in a suitable solvent (e.g., acetic acid or a high-boiling aprotic solvent with a catalytic amount of a strong acid) and heat the mixture. Monitor the conversion by TLC or LC-MS until the spot corresponding to the impurity disappears or is minimized.
-
-
Chromatographic Purification: If the rearrangement is not feasible or incomplete, careful column chromatography is the most effective method for separation.
-
Protocol: Use a high-resolution silica gel column and a carefully selected eluent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, will likely be necessary to achieve good separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of formation for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine and its isomeric byproduct?
A1: The reaction proceeds through a multi-step mechanism involving initial acylation, cyclization, and a potential rearrangement.
Caption: Reaction pathway for the synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
The 2-hydrazinopyrazine first reacts with trifluoroacetic anhydride in an acylation step to form an N-trifluoroacetyl-N'-(pyrazin-2-yl)hydrazine intermediate. This intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule. This cyclization can lead to the formation of the kinetically favored 3-(trifluoromethyl)-[3][4]triazolo[4,3-a]pyrazine. Under acidic conditions and with sufficient thermal energy, this isomer can then undergo a Dimroth rearrangement to yield the more thermodynamically stable 2-(trifluoromethyl)-[3][4]triazolo[1,5-a]pyrazine.[3][5][6]
Q2: What are the optimal reaction conditions to favor the formation of the desired [1,5-a] isomer directly?
A2: To favor the direct formation and/or rapid conversion to the [1,5-a] isomer, consider the following conditions:
| Parameter | Recommended Condition | Rationale |
| Solvent | High-boiling aprotic solvent (e.g., chlorobenzene, toluene) | Allows for higher reaction temperatures to facilitate the Dimroth rearrangement. |
| Temperature | Reflux | Provides the necessary activation energy for both cyclization and rearrangement. |
| Catalyst | Catalytic amount of a strong acid (e.g., TFA, MsOH) | Promotes the Dimroth rearrangement.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the trifluoroacetic anhydride. |
| Reaction Time | Extended (monitor by TLC/LC-MS) | Ensures complete conversion of the [4,3-a] to the [1,5-a] isomer. |
Q3: My reaction mixture turns dark, and I observe multiple spots on my TLC plate. What could be the cause?
A3: A dark reaction mixture and multiple spots on the TLC often indicate decomposition or the formation of multiple side products.
-
Potential Causes:
-
Excessive Heat: High temperatures for prolonged periods can lead to the decomposition of the pyrazine ring or the triazole product.
-
Reactive Impurities: Impurities in the starting 2-hydrazinopyrazine can lead to a cascade of side reactions.
-
Air Oxidation: In the presence of air, some intermediates or the final product might be susceptible to oxidation, especially at elevated temperatures.
-
-
Troubleshooting Steps:
-
Purify Starting Material: Ensure the 2-hydrazinopyrazine is of high purity. Recrystallization or column chromatography may be necessary.
-
Optimize Temperature: Determine the minimum temperature required for the reaction to proceed to completion to avoid decomposition.
-
Inert Atmosphere: As mentioned previously, conducting the reaction under an inert atmosphere can prevent oxidative side reactions.
-
Q4: How can I effectively purify the final product?
A4: Purification of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine typically involves the following steps:
Caption: A general workflow for the purification of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
-
Aqueous Workup: After the reaction is complete, cool the mixture and carefully quench it with a mild aqueous base like sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Extract the product into a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Column Chromatography: This is often the most crucial step to remove closely related impurities. Use a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: For further purification, recrystallize the product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a crystalline solid.
By understanding the potential side reactions and their underlying mechanisms, you can optimize your synthetic route to achieve a higher yield and purity of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
References
- The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Russian Chemical Reviews, 2021.
- Dimroth-type N/S-interchange of N-aminothioglycolurils in the synthesis of 2-hydrazonoimidazo[4,5-d]thiazolones. National Institutes of Health.
- 2-(Trifluoromethyl)-[3][4][5]triazolo[1,5-a]pyrazine. Pipzine Chemicals.
- Design, Synthesis, and Biological Evaluation of[3][4][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 2022.
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Bentham Science, 2025.
- Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazol[4,3-a] pyrazine hydrochloride. Google Patents.
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. ResearchGate.
- Dimroth´s Rearrangement as a Synthetic Strategy Towards New Heterocyclic Compounds. ResearchGate.
- Synthesis of[3][4][5]triazolo[1,5-a]pyrimidines 4–29. ResearchGate.
- Synthesis of 1,2,4 triazole compounds. ISRES.
- Trifluoroacetic anhydride. Wikipedia.
Sources
- 1. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 2. Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRAZINE(681249-56-9) 1H NMR spectrum [chemicalbook.com]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
Welcome to the technical support guide for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine (CAS 681249-56-9). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this compound in solution. As a key intermediate in the synthesis of advanced pharmaceutical agents like the PARP inhibitor Fluzoparib, understanding its stability profile is paramount for reproducible results and scalable processes.[1] This guide provides direct answers to common experimental challenges, explains the underlying chemical principles, and offers validated protocols to troubleshoot and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine in its solid form and in solution?
Answer:
Proper storage is the first line of defense against degradation. The stability of the compound depends heavily on its physical state.
-
Solid State: As a solid, 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is generally stable when stored under ambient conditions. For long-term integrity, we recommend keeping it in a tightly sealed container in a dry location, protected from moisture.
-
In Solution: The stability in solution is highly dependent on the solvent and temperature. For stock solutions, we strongly recommend the following:
-
Solvent Choice: Use high-purity, anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1] These solvents offer excellent solubility and minimize the risk of solvent-mediated degradation pathways.
-
Temperature: Store stock solutions at -20°C or -80°C for long-term use. For daily or weekly use, aliquots may be stored at 2-8°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Light Protection: While specific photostability data for this exact compound is limited, related triazolopyrazine structures are known to be susceptible to photodegradation.[2] Therefore, it is best practice to store all solutions in amber vials or otherwise protected from light.
-
Q2: What is the expected solubility of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine in common laboratory solvents?
Answer:
The solubility profile is dictated by the molecule's fused heterocyclic core and the hydrophobic trifluoromethyl (-CF₃) group.[1] The table below summarizes its expected solubility.
| Solvent Class | Solvent Example | Expected Solubility | Rationale & Expert Insight |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions between the solvent and the polar heterocyclic system lead to excellent solubility.[1] Ideal for preparing high-concentration stock solutions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good balance of polarity and nonpolar character allows for effective solvation.[3] Useful for extractions and some reaction media. |
| Alcohols | Ethanol, Methanol | Moderate | The polarity of the hydroxyl group allows for solvation, but the potential for hydrogen bonding interactions can be complex. Solubility generally increases with temperature.[4] Use with caution for long-term storage due to the potential for solvent reactivity. |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF's polarity is sufficient to dissolve the compound, making it a suitable reaction solvent in many cases. |
| Aqueous Buffers | Water, PBS | Low | The hydrophobic -CF₃ group significantly limits aqueous solubility.[1][3] To prepare aqueous working solutions, dilute from a high-concentration DMSO or DMF stock. Ensure the final organic solvent concentration is compatible with your assay system. |
| Nonpolar | Toluene, Hexane | Low | The compound's polarity is too high for significant solubility in nonpolar solvents. Toluene is used as a solvent during its synthesis at elevated temperatures (90°C), indicating that solubility increases with heat.[1] |
Troubleshooting Experimental Degradation
Q3: I'm observing a loss of my parent compound and the appearance of new peaks in my chromatogram when using an aqueous buffer. What is the likely cause and how can I fix it?
Answer:
This is a classic sign of pH-dependent degradation, most likely hydrolysis. The stability of many pharmaceuticals is highly influenced by pH, which can catalyze degradation reactions.[5] While the triazolopyrazine core is relatively robust, extreme pH values can promote the cleavage of the heterocyclic rings.
Causality: Acidic or basic conditions can catalyze the hydrolysis of the triazole or pyrazine rings. The ionization state of the molecule changes with pH, which can open different degradation pathways.[5]
Troubleshooting Protocol: Preliminary pH Stability Screening
This protocol allows you to quickly identify a stable pH range for your experiments.
-
Prepare Buffers: Prepare three buffers, for example: 0.1 N HCl (pH ~1-2), Phosphate-Buffered Saline (PBS, pH ~7.4), and 0.1 N NaOH (pH ~12-13).
-
Prepare Test Solutions: From a freshly prepared DMSO stock of your compound (e.g., 10 mM), create three test solutions by diluting the stock into each buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).
-
Incubate: Store the three solutions at your intended experimental temperature (e.g., 37°C), protected from light. Prepare a "time zero" (T₀) sample for immediate analysis.
-
Analyze: At predetermined time points (e.g., T₀, 2h, 6h, 24h), take an aliquot from each solution and immediately analyze it by a stability-indicating method like RP-HPLC.
-
Evaluate: Compare the peak area of the parent compound at each time point relative to T₀. Significant degradation (>5-10%) in the acidic or basic solutions indicates pH-driven instability. The neutral buffer should serve as your stability control.
Caption: Workflow for Investigating pH-Dependent Degradation.
Q4: My compound appears to be degrading even in an organic solvent like methanol before I even add it to my aqueous assay. Is this possible?
Answer:
Yes, this is possible and highlights the importance of solvent selection beyond just solubility. While less common than aqueous hydrolysis, solvent-mediated degradation can occur, especially with protic solvents like methanol or ethanol.
Causality:
-
Direct Reactivity: Protic solvents can act as nucleophiles, potentially leading to slow solvolysis reactions over time, especially if catalyzed by trace acidic or basic impurities.
-
Impurity-Driven Degradation: Solvents can contain impurities (e.g., water, peroxides in older ethers like THF, or dissolved gases) that can initiate degradation.
-
Metastable Compound: In some cases, a compound may be kinetically trapped in a specific conformation or solid form, and dissolving it in a particular solvent can facilitate rearrangement to a more stable, but different, chemical entity. Research on the related drug Sitagliptin revealed spontaneous degradation in certain solvents, a problem that was resolved by using DMF.[6]
Troubleshooting Protocol: Solvent Screening
-
Select Solvents: Choose a small panel of high-purity, anhydrous solvents. Include your current solvent (e.g., Methanol) and recommended aprotic alternatives (e.g., DMSO, DMF, Acetonitrile).
-
Prepare Solutions: Prepare solutions of your compound at the same concentration in each solvent.
-
Incubate and Analyze: Store half of the samples at room temperature and the other half at 4°C, protected from light. Analyze by HPLC at T₀ and after 24-48 hours.
-
Compare Results: A stable solvent will show no significant change in the parent peak area or the appearance of new degradation peaks. This will confirm if the issue is solvent-specific.
Guide to Forced Degradation Studies
Q5: How can I proactively identify potential degradation pathways for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine to develop a robust analytical method?
Answer:
A forced degradation (or stress testing) study is the definitive way to understand a compound's stability profile.[7] It involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing you to identify the resulting degradants and establish the specificity of your analytical method. This is a critical step in pharmaceutical development as outlined by ICH guidelines.[7][8]
Experimental Protocol: Comprehensive Forced Degradation Study
This protocol outlines the key stress conditions to investigate. The goal is to achieve 5-20% degradation; if degradation is excessive, reduce the stress duration or reagent concentration.[8]
-
Acid Hydrolysis: Mix the compound in 0.1 N HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the compound in 0.1 N NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the compound in a 3-6% solution of hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours.
-
Thermal Degradation:
-
Solution: Heat a solution of the compound (in a stable solvent like acetonitrile or water) at 70-80°C for 48 hours.
-
Solid: Place the solid compound in an oven at 70-80°C for 48 hours.
-
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber with controlled UV and visible light (per ICH Q1B guidelines). Run a dark control sample in parallel, wrapped in aluminum foil.
Analysis: For each condition, analyze the stressed sample against a non-stressed control using an appropriate method (e.g., HPLC-UV, LC-MS). The goal is to achieve chromatographic separation between the parent peak and all major degradation products. LC-MS is particularly powerful for identifying the mass of the degradants, providing clues to their structure.
Caption: Workflow for a Comprehensive Forced Degradation Study.
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 - 1 N HCl, elevated temp. | 24 - 72 hours | Cleavage of heterocyclic rings |
| Base Hydrolysis | 0.1 - 1 N NaOH, elevated temp. | 24 - 72 hours | Ring opening or rearrangement |
| Oxidation | 3 - 30% H₂O₂, room temp. | 6 - 48 hours | N-oxidation of ring nitrogens |
| Thermal | 70 - 90 °C (in solution or solid) | 48 - 96 hours | Thermally induced rearrangement or fragmentation |
| Photolysis | ICH Q1B light exposure | Per guidelines | Photorearrangement, dimerization, or fragmentation |
References
- Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K.
- 2-(Trifluoromethyl)-[1][4][5]triazolo[1,5-a]pyrazine. Pipzine Chemicals. [Link]
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
- Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. MDPI. [Link]
- 5,6,7,8-Tetrahydro-2-(trifluoromethyl)[1][4][5]triazolo[1,5-a]pyrazine. PubChem. [Link]
- Innate C-H trifluoromethylation of heterocycles.
- The Journal of Organic Chemistry Ahead of Print.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
- Synthesis and energetic properties of trifluoromethyl-substituted 2-nitro-[1][4][5]triazolo[1,5-a]pyrimidine derivatives.
- Results of forced degradation study.
- Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formul
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Springer. [Link]
- 2-(TRIFLUOROMETHYL)-[1][4][5]TRIAZOLO[1,5-A]PYRAZINE| CAS No:681249-56-9. ZaiQi Bio-Tech. [Link]
- Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. [Link]
- High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Semantic Scholar. [Link]
- Synthesis of novel[1][4][5]triazolo[1,5-b][1][4][5][10]tetrazines and investigation of their fungistatic activity.
- Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. PubMed. [Link]
- Synthesis of New Triazolopyrazine Antimalarial Compounds.
- Design, Synthesis, and Biological Evaluation of[1][4][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Identification of[1][4][5]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities.
- Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- An overview on Common Organic Solvents and their Toxicity.
- Impact of pH on the Stability and the Cross-Reactivity of Ochr
- Preliminary results on the effect of solvent on regioselectivity in the trifluoromethylation of 4-acetylpyridine.
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine hydrochloride. PubChem. [Link]
- Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazol[4,3-a] pyrazine hydrochloride.
- Microwave-assisted regiospecific synthesis of 2-trifluoromethyl-7-trihalomethylated pyrazolo[1,5-a]pyrimidines.
Sources
- 1. 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine (681249-56-9) for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound: Properties, Applications, Safety Data & Supplier Info | China Manufacturer [pipzine-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Scale-Up of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and scaling up this important heterocyclic compound. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support your experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine. Each point explains the potential root causes and offers practical solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine can often be attributed to several factors, primarily related to reaction conditions and reagent quality. The key final cyclization step, often involving the condensation of a substituted aminopyrazine precursor with a trifluoromethyl-donating reagent like trifluoroacetic anhydride (TFAA), is particularly sensitive.
Potential Causes and Solutions:
-
Incomplete Reaction: The cyclization may not be proceeding to completion. Ensure your reaction is monitored effectively (e.g., by TLC, LC-MS, or ¹H NMR) to confirm the disappearance of the starting material before quenching.
-
Sub-optimal Reaction Temperature: The reaction temperature is critical. While elevated temperatures can accelerate the reaction, they may also promote the formation of side products. A systematic temperature optimization study is recommended.
-
Moisture Contamination: Trifluoroacetic anhydride reacts violently with water, which will not only consume your reagent but can also lead to the formation of trifluoroacetic acid, altering the reaction environment.[1][2][3][4][5] Ensure all glassware is oven-dried, and use anhydrous solvents. Store TFAA under an inert atmosphere.[1]
-
Degradation of Starting Materials or Product: The triazolopyrazine core can be sensitive to harsh acidic or basic conditions. Ensure that your work-up procedure is optimized to neutralize the reaction mixture promptly and gently.
-
Side Reactions: The formation of isomeric byproducts or polymeric materials can significantly reduce the yield of the desired product. See the question below on side reactions for more details.
Experimental Protocol for Yield Optimization:
-
Small-Scale Screening: Before proceeding with a large-scale reaction, perform a series of small-scale experiments to identify the optimal conditions.
-
Parameter Variation: Systematically vary the following parameters:
-
Temperature: Screen a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C).
-
Reaction Time: Monitor the reaction progress at different time points.
-
Solvent: While DCM is common, other aprotic solvents like acetonitrile or THF could be explored.
-
Stoichiometry: Vary the equivalents of trifluoroacetic anhydride. An excess may be required, but too much can lead to side reactions.
-
| Parameter | Range to Investigate |
| Temperature | 0 °C to 80 °C |
| TFAA (equivalents) | 1.1 to 3.0 |
| Concentration | 0.1 M to 1.0 M |
Question 2: I am observing significant side product formation. How can I identify and minimize these impurities?
Answer:
Side product formation is a common challenge, especially during scale-up where localized temperature fluctuations and mixing inefficiencies can become more pronounced. In the synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, common side products can arise from incomplete cyclization, alternative cyclization pathways, or degradation.
Common Side Products and Mitigation Strategies:
-
Uncyclized Intermediate: The N-acylated aminopyrazine intermediate may persist if the cyclization conditions are not forcing enough. This can often be addressed by increasing the reaction temperature or extending the reaction time.
-
Isomeric Products: Depending on the precursors, there might be a possibility of forming other triazolo-fused isomers.[6] Careful control of the synthetic route and purification are key to isolating the desired isomer.
-
Polymeric Byproducts: At higher concentrations and temperatures, intermolecular reactions can lead to the formation of polymeric materials, which are often difficult to remove. To mitigate this, consider a semi-batch or continuous-flow setup for better control over reaction conditions.[7]
Workflow for Minimizing Side Products:
Caption: Decision workflow for addressing side product formation.
Question 3: The purification of my final product is difficult, especially at a larger scale. What are my options?
Answer:
Purification is a critical bottleneck in scaling up the synthesis of many pharmaceutical intermediates. While column chromatography is effective at the lab scale, it is often impractical for multi-kilogram production.
Purification Strategies for Scale-Up:
-
Crystallization: This is the most desirable method for large-scale purification. A systematic screening of solvents and solvent mixtures is essential to find conditions that provide good recovery and high purity.
-
Slurry Washing: If the product is a solid and the impurities are more soluble, washing the crude solid with an appropriate solvent can significantly improve purity.
-
Extraction: A well-designed aqueous work-up with pH adjustments can help remove acidic or basic impurities.
-
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure could be a viable option, although the thermal stability of the compound must be considered.
Step-by-Step Protocol for Developing a Crystallization Procedure:
-
Solubility Screening: Determine the solubility of your crude product in a range of common solvents at room temperature and at reflux.
-
Identify Potential Systems: Look for a solvent that dissolves the product well at high temperatures but poorly at low temperatures. Alternatively, identify a solvent in which the product is soluble and an anti-solvent in which it is insoluble.
-
Small-Scale Trials: Perform small-scale crystallization experiments to assess crystal formation, yield, and purity improvement.
-
Optimization: Refine the crystallization conditions by optimizing the cooling rate, agitation, and seeding.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with trifluoroacetic anhydride (TFAA)?
A1: Trifluoroacetic anhydride is a hazardous reagent that requires careful handling in a well-ventilated fume hood.[1][2][3][4][5] The primary hazards are:
-
Corrosivity: It is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1][2][4]
-
Reactivity with Water: It reacts violently with water, releasing toxic and corrosive fumes.[1][2][3][5]
-
Inhalation Toxicity: Inhalation of vapors can be harmful and may cause respiratory irritation and damage.[4][5]
Mandatory Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Work in a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
-
Have a suitable quenching agent (e.g., a basic solution) ready before starting the reaction.
Q2: Can I use alternative reagents to trifluoroacetic anhydride for the trifluoromethylation step?
A2: Yes, several other reagents can be used to introduce a trifluoromethyl group. The choice of reagent will depend on the specific substrate and desired reaction conditions. Some alternatives include:
-
Trifluoroacetic Acid: Can be used with a dehydrating agent.
-
Sodium Trifluoromethanesulfinate (Langlois Reagent): A source of the trifluoromethyl radical, often used in radical C-H trifluoromethylation reactions.[8][9]
-
2,2,2-Trifluorodiazoethane (CF₃CHN₂): A versatile reagent for synthesizing trifluoromethylated heterocycles.[10]
Each of these reagents has its own set of advantages, disadvantages, and safety considerations that must be carefully evaluated.
Q3: What analytical techniques are most suitable for monitoring the reaction and assessing product purity?
A3: A combination of analytical techniques is recommended for robust process control:
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting material, formation of product, and detection of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the masses of the product and any byproducts, aiding in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): The gold standard for structural confirmation of the final product and key intermediates. ¹⁹F NMR is particularly useful for trifluoromethylated compounds.[11]
Q4: What are the key considerations for scaling up this synthesis from the lab to a pilot plant?
A4: Scaling up the synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine requires careful consideration of several factors beyond simply increasing the amount of reagents.
Scale-Up Considerations Workflow:
Caption: Key considerations for process scale-up.
A thorough process hazard analysis (PHA) should be conducted to identify and mitigate potential risks before any scale-up activities.
References
- Thermo Fisher Scientific. (2010).
- Cole-Parmer.
- Synquest Labs.
- Santa Cruz Biotechnology.
- Carl ROTH.
- Pipzine Chemicals. 2-(Trifluoromethyl)-[1][2][4]triazolo[1,5-a]pyrazine.
- PubMed.
- Organic & Biomolecular Chemistry (RSC Publishing). (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks.
- ResearchGate. Synthesis of[1][2][4]triazolo[1,5-a]pyrimidines 4–29.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Triazines and related products. Part 24. Synthesis of pyrazol-4-ylidenehydrazinoimidazoles by hydrazinolysis of imidazo[5,1-c][1][2][4]-triazines and 2-arylazoimidazoles by diazonium coupling reactions.
- Vapourtec. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‑Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing.
- PMC - NIH.
- ACS Publications. RCM-Mediated Synthesis of Trifluoromethyl-Containing Nitrogen Heterocycles | The Journal of Organic Chemistry.
- PubMed. Synthesis of[1][2][4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists.
- PMC - NIH.
- PMC - NIH. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds.
- PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
- Springer. (2017).
- ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),....
- PNAS. (2011).
- Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
- MDPI.
- PMC - NIH. (2022). Design, Synthesis, and Biological Evaluation of[1][2][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.
- ResearchGate. (2021). (PDF) Synthesis of New Triazolopyrazine Antimalarial Compounds.
- PubMed. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds.
- ResearchGate. (2020). (PDF)
- Taylor & Francis. (2021). Coordination chemistry of a fused triazolopyrazine ligand favoring structural anion···π interactions.
- NIH. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- ResearchGate. (Microreview) Synthesis of[1][2][4]Triazolo[1,5-a]pyrimidine.
- ResearchGate. (2020). (PDF) 2-(Dichloromethyl)pyrazolo[1,5-a][1][3][5]triazines: synthesis and anticancer activity.
- MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com [carlroth.com]
- 6. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vapourtec.com [vapourtec.com]
- 8. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
Welcome to the technical support center for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this important heterocyclic compound. As a key intermediate in the synthesis of pharmaceuticals like Fluzoparib, a PARP inhibitor used in oncology, ensuring the purity and stability of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experimental work.
Troubleshooting Guide: Common Impurities and Purification Strategies
The synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, while robust, can present challenges related to impurity profiles that may impact downstream applications. Understanding the origin of these impurities is the first step toward effective purification.
Identifying Potential Impurities
An industrial-scale synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine involves the acid-catalyzed cyclodehydration of 2,2,2-Trifluoro-N'-hydroxy-N-pyrazin-2-yl acetimidamide.[1] The primary reagents in this process are toluene-4-sulfonic acid and trifluoroacetic anhydride in toluene.[1] Based on this synthetic route, we can anticipate several classes of impurities.
Diagram: Synthetic Pathway and Potential Impurity Entry Points
Caption: Synthetic pathway and potential sources of impurities.
Table 1: Common Impurities in the Synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
| Impurity Class | Potential Compounds | Origin | Analytical Detection |
| Starting Material-Related | Unreacted 2,2,2-Trifluoro-N'-hydroxy-N-pyrazin-2-yl acetimidamide; Incompletely cyclized intermediates | Incomplete reaction | HPLC-UV, LC-MS |
| Reagent-Related | Residual p-toluenesulfonic acid; Trifluoroacetic acid | Incomplete removal during workup | HPLC-UV (for p-TsOH), ¹⁹F NMR (for TFA) |
| Byproducts of Synthesis | Isomeric triazolopyrazines; Products of side reactions with toluene | Non-regioselective cyclization; Friedel-Crafts type reactions with the solvent | HPLC-UV, LC-MS, NMR |
| Degradation Products | Hydrolysis products (opening of the triazole or pyrazine ring) | Exposure to moisture, especially under non-neutral pH | HPLC-UV, LC-MS |
Troubleshooting & Purification Protocols
Q1: My final product shows a significant amount of starting material upon HPLC analysis. How can I improve the conversion?
A1: Incomplete conversion is a common issue that can often be resolved by optimizing reaction conditions.
-
Causality: The cyclodehydration reaction is sensitive to temperature and reaction time. Insufficient heating or a shortened reaction period can lead to incomplete conversion. The catalytic activity of p-toluenesulfonic acid is also crucial.
-
Troubleshooting Steps:
-
Verify Reaction Temperature: Ensure the internal reaction temperature reaches and is maintained at 90°C.
-
Extend Reaction Time: If conversion is still low after the standard 48 hours, consider extending the reaction time and monitoring the progress by taking aliquots for HPLC analysis.
-
Check Reagent Quality: Ensure that the p-toluenesulfonic acid is of high purity and not hydrated, as water can inhibit the reaction. Trifluoroacetic anhydride should be fresh to ensure its dehydrating capacity.
-
Q2: I observe an unknown peak in my HPLC chromatogram with a similar retention time to my product. How can I identify it?
A2: The presence of closely eluting peaks often suggests the formation of isomers or related byproducts.
-
Expertise & Experience: In heterocyclic chemistry, the formation of constitutional isomers is a frequent side reaction. In this synthesis, an alternative cyclization could lead to an isomeric triazolopyrazine.
-
Protocol for Identification:
-
LC-MS Analysis: Determine the molecular weight of the impurity. An identical molecular weight to the product strongly suggests an isomer.
-
NMR Spectroscopy: Isolate the impurity by preparative HPLC or careful column chromatography. A detailed 1D and 2D NMR analysis (¹H, ¹³C, ¹⁹F, HMBC, HSQC) can elucidate the structure of the isomer.
-
Forced Degradation Studies: To confirm if the impurity is a degradation product, subject a pure sample of your product to stress conditions (acid, base, oxidation, heat, light).[2][3][4] Compare the resulting degradation products with the unknown impurity by HPLC.
-
Diagram: Troubleshooting Workflow for Impurity Identification
Caption: A logical workflow for identifying unknown impurities.
Q3: My product is off-color and contains residual p-toluenesulfonic acid. What is the best purification method?
A3: A combination of aqueous workup and recrystallization or column chromatography is effective for removing acidic impurities and colored byproducts.
-
Trustworthiness: A self-validating protocol involves monitoring the purity at each step.
-
Detailed Purification Protocol:
-
Aqueous Workup: After the reaction, perform a thorough wash with a saturated aqueous sodium bicarbonate solution to neutralize and remove p-toluenesulfonic acid and trifluoroacetic acid.[1] Monitor the pH of the aqueous layer to ensure it is basic. Follow with a brine wash to remove residual water.
-
Recrystallization: 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is a solid and can be purified by recrystallization.[1]
-
Solvent Screening: Test solubility in various solvents. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. A common system is ethyl acetate/n-hexane.[1]
-
Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. If colored impurities persist, you can perform a charcoal treatment. Slowly add n-hexane until turbidity is observed. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative.
-
Solvent System: Use a gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine?
A1: It is recommended to store the compound in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation. While analogous triazolopyrazines show good thermal stability, prolonged exposure to harsh conditions should be avoided.[1]
Q2: Is 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine soluble in common organic solvents?
A2: Yes, it has moderate to high solubility in common organic solvents such as dichloromethane and chloroform.[5] It has high solubility in polar aprotic solvents like DMF and DMSO.[1] Its solubility in water is low due to the hydrophobic trifluoromethyl group.[1]
Q3: What are the key characteristic peaks in the NMR spectrum of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine?
A3: The ¹H NMR spectrum will show characteristic signals for the protons on the pyrazine ring. The ¹⁹F NMR will show a singlet corresponding to the -CF₃ group. The ¹³C NMR will show distinct signals for the carbons of the fused heterocyclic system and the trifluoromethyl carbon, which will exhibit coupling with the fluorine atoms.
Q4: Can I use other acids for the cyclodehydration step?
A4: While other strong acids could potentially catalyze the reaction, p-toluenesulfonic acid is commonly used due to its effectiveness, ease of handling as a solid, and relatively low corrosivity compared to mineral acids.[6] The use of a different acid would require re-optimization of the reaction conditions.
Q5: Are there any known safety concerns when handling 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine and its synthetic reagents?
A5: Standard laboratory safety precautions should be followed. Trifluoroacetic anhydride is corrosive, moisture-sensitive, and toxic by inhalation.[7] Toluene is flammable and has associated health risks.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 2-(Trifluoromethyl)-[1][9][10]triazolo[1,5-a]pyrazine - Vulcanchem. (n.d.).
- Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC - NIH. (2021).
- Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed. (2021).
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI. (2023).
- 2-(Trifluoromethyl)-[1][9][10]triazolo[1,5-a]pyrazine - Pipzine Chemicals. (n.d.).
- CN101845004B - Method for preparing p-toluenesulfonic acid by toluene sulfonation - Google Patents. (n.d.).
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. (2023).
- Design, Synthesis, and Biological Evaluation of[1][9][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC - NIH. (2022).
- Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed. (2024).
- Comprehensive UHPLC–MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - OUCI. (2024).
- Chemical Transformation of Pyrazine Derivatives. (2021).
- Stability Indicating Forced Degradation Studies - RJPT. (2018).
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022).
- Synthesis and NMR Characterization of a Dihydropyrazine, a Tetrahydroquinoxaline and a Tetrahydrooxadiazolopyrazine | Request PDF - ResearchGate. (2000).
- Preparation of p-toluenesulfonic acid. (n.d.).
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022).
- 2-(TRIFLUOROMETHYL)-[1][9][10]TRIAZOLO[1,5-A]PYRAZINE| CAS No:681249-56-9. (n.d.).
- Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation | Request PDF - ResearchGate. (2024).
- Synthesis of[1][9][10]Triazolo[1,5-a]pyrimidine (Microreview) - ResearchGate. (2016).
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (2014).
- Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review - Preprints.org. (2024).
- Synthesis of[1][9][10]triazolo[1,5-a]pyrimidines and pyrimido[1,2-a]benzimidazole derivatives. (2022).
- Discovery of[1][9][10]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. (n.d.).
- ChemInform Abstract: Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis. (2010).
- P-toluenesulfonic acid – Knowledge and References - Taylor & Francis. (n.d.).
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC - PubMed Central. (2014).
- Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation | Request PDF. (2012).
- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - MDPI. (2022).
- Impurities in Pharmaceuticals- A Review. - SciSpace. (2013).
- Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane Batches - PubMed Central. (2019).
Sources
- 1. 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine (681249-56-9) for sale [vulcanchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Properties, Applications, Safety Data & Supplier Info | China Manufacturer [pipzine-chem.com]
- 6. preprints.org [preprints.org]
- 7. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 8. spegroup.ru [spegroup.ru]
Technical Support Center: 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine Experiments
Welcome to the technical support center for experiments involving 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-proven insights to help you overcome common challenges in your synthetic and medicinal chemistry endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine and related derivatives.
Q1: What is the typical stability of the 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine core?
The 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine scaffold is generally stable under a variety of reaction conditions due to its aromatic and electron-deficient nature.[1] The trifluoromethyl group enhances the stability of the heterocyclic system. However, strong nucleophilic attack or harsh acidic or basic conditions at elevated temperatures should be approached with caution, as with many nitrogen-rich heterocyclic systems.
Q2: What are the key starting materials for the synthesis of the 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine core?
A common synthetic route involves the cyclization of a suitably functionalized pyrazine precursor. One established method starts with the reaction of ethyl trifluoroacetate and hydrazine hydrate to form trifluoroacetohydrazide.[3] This intermediate is then reacted with chloroacetyl chloride and subsequently cyclized to form the triazolopyrazine ring system.[3]
Q3: Which positions on the triazolopyrazine ring are most reactive for functionalization?
The reactivity of the triazolopyrazine ring is influenced by the electron-withdrawing trifluoromethyl group and the nitrogen atoms within the fused ring system. Electrophilic substitution is generally difficult. However, the pyrazine ring can be functionalized, often at the 5- and 8-positions, through nucleophilic aromatic substitution (SNAr) if a suitable leaving group (e.g., a halogen) is present. Palladium-catalyzed cross-coupling reactions are also a powerful tool for functionalizing the core.[1][4]
Q4: What are the expected 1H and 13C NMR chemical shifts for the parent 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine?
While specific shifts can vary with solvent, typical 1H NMR spectra will show signals for the pyrazine ring protons. The trifluoromethyl group will appear as a quartet in the 13C NMR spectrum due to coupling with the fluorine atoms. Spectroscopic data for this compound and its derivatives can be found in various chemical databases and publications.[5]
Q5: Are there any specific safety precautions for working with trifluoromethylated compounds?
Trifluoromethylated compounds are generally stable. However, standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) for the particular compound you are using.[6]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges you may encounter.
Guide 1: Low Yield in the Synthesis of the Triazolopyrazine Core
A common method for synthesizing the triazolopyrazine core involves the cyclization of an intermediate derived from trifluoroacetohydrazide.[3] Low yields in this multi-step process can be frustrating.
Problem: Low yield in the final cyclization step to form the 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine scaffold.
This step often involves dehydration and ring closure, which can be sensitive to reaction conditions.
Causality and Troubleshooting Steps:
-
Incomplete Dehydration: The cyclization step often requires a strong dehydrating agent like phosphorus oxychloride (POCl3).[3] If the reaction is incomplete, you may isolate the uncyclized intermediate.
-
Solution: Ensure the POCl3 is fresh and has not been hydrolyzed by atmospheric moisture. Consider increasing the reaction temperature or time. However, be cautious of potential side reactions at higher temperatures.
-
-
Suboptimal Reaction Temperature: The cyclization may have a specific temperature optimum.
-
Solution: Perform small-scale experiments to screen a range of temperatures (e.g., from room temperature to reflux) to find the optimal condition for your specific substrate.
-
-
Presence of Moisture: Any moisture in the reaction will consume the dehydrating agent and hinder the cyclization.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Stoichiometry: An incorrect ratio of reagents can lead to incomplete reaction or the formation of side products.
-
Solution: Carefully check the stoichiometry of your reagents, particularly the dehydrating agent.
-
Guide 2: Challenges in Palladium-Catalyzed Cross-Coupling Reactions
Functionalization of the triazolopyrazine core often employs palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds.[7][8] The electron-deficient nature of the triazolopyrazine ring can present unique challenges.
Problem: Low to no conversion in a Buchwald-Hartwig amination with a halogenated 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
This is a common issue when working with electron-deficient heterocycles.[9]
Causality and Troubleshooting Steps:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture.[10] Additionally, nitrogen-containing heterocycles can sometimes act as catalyst poisons.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere. Use degassed solvents. Consider using a pre-catalyst that is more resistant to deactivation. The choice of ligand is also critical; bulky, electron-rich phosphine ligands like XPhos or SPhos can improve catalyst stability and activity.[11]
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in the catalytic cycle, influencing both the oxidative addition and reductive elimination steps.[11]
-
Solution: Screen a variety of ligands. For electron-deficient heterocycles, bulky biarylphosphine ligands are often a good starting point.[12]
-
-
Incorrect Base: The choice of base is critical for the deprotonation of the amine and for the overall efficiency of the catalytic cycle.[8]
-
Solution: Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LiHMDS are commonly used.[8] The choice of base can also depend on the specific amine and aryl halide used. A weaker base like K2CO3 or Cs2CO3 may be necessary for substrates with base-sensitive functional groups, though this may require higher temperatures or longer reaction times.
-
-
Low Reaction Temperature: Some Buchwald-Hartwig reactions require elevated temperatures to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at lower temperatures, gradually increase the temperature while monitoring for product formation and potential decomposition.
-
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting low conversion in Buchwald-Hartwig amination reactions.
Guide 3: Purification and Characterization Issues
The unique properties of fluorinated heterocyclic compounds can sometimes make purification and characterization challenging.
Problem: Difficulty in purifying the final 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine derivative.
Fluorinated compounds can have unique solubility and chromatographic behavior.
Causality and Troubleshooting Steps:
-
Co-elution with Impurities in Column Chromatography: The polarity of your product may be very similar to that of a starting material or a side product, making separation by silica gel chromatography difficult.
-
Solution:
-
Solvent System Optimization: Systematically screen different solvent systems with varying polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide much higher resolution.[13]
-
-
-
Residual Palladium Catalyst: Removing residual palladium from the final product can be challenging, especially with nitrogen-containing compounds that can chelate the metal.
-
Solution:
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can help remove palladium.
-
Scavenger Resins: There are commercially available scavenger resins specifically designed to bind and remove residual palladium.
-
Filtration through Celite or Silica: Sometimes, simply filtering the reaction mixture through a plug of celite or silica gel can remove a significant portion of the palladium catalyst.
-
-
-
Ambiguous NMR Spectra: The presence of the trifluoromethyl group can complicate NMR spectra due to C-F and H-F coupling.
-
Solution:
-
19F NMR: Run a 19F NMR spectrum. This will give you a clear signal for the trifluoromethyl group and can help confirm its presence and electronic environment.
-
2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning the signals in your 1H and 13C NMR spectra.[1]
-
-
Table 1: Common Purification Techniques for Fluorinated Heterocycles
| Technique | Stationary Phase | Mobile Phase Examples | Best For |
| Normal-Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Separating compounds with different polarities. |
| Reverse-Phase Chromatography | C18 Silica | Acetonitrile/Water, Methanol/Water | Separating compounds based on hydrophobicity. Often useful for polar compounds. |
| Alumina Chromatography | Alumina (basic, neutral, or acidic) | Similar to normal-phase | Separating compounds that are sensitive to the acidic nature of silica gel. |
| Preparative HPLC | C18 or other specialized columns | Acetonitrile/Water with TFA or formic acid | High-resolution separation of complex mixtures or closely eluting compounds.[13] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Halogenated 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the halogenated 2-(trifluoromethyl)-triazolo[1,5-a]pyrazine (1.0 equiv), the amine (1.2 equiv), the palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol %), the phosphine ligand (e.g., XPhos, 4 mol %), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[11]
References
- Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. [Link][1][4][14]
- Application of the aza-Wittig reaction to the synthesis of pyrazinothienotriazolopyrimidinones: a new tetracyclic ring system.
- 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine: Properties, Applications, Safety Data & Supplier Info. Pipzine Chemicals. [Link]
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
- Buchwald–Hartwig amin
- Fused pyridines by a tandem aza-Wittig / heterocyclization strategy: Synthesis of 1,2,4-triazolo[1,5-a]pyridines and pyrido[1,2-b][1][2][3]triazines.
- Photoredox catalysis leading to triazolo-quinoxalinones at room temperature: selectivity of the rate determining step. Organic & Biomolecular Chemistry. [Link]
- Aza-Wittig Reaction.
- Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds.
- Catalytic Wittig and aza-Wittig reactions. The Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Process for the preparation of fluorinated heterocyclic compounds.
- Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- Synthesis, Molecular Docking Studies and In Vitro Antimicrobial Evaluation of Peptide Linked Trifluoromethyl Triazolo-Pyrazine Derivatives.
- Synthesis of new triazolopyrazine antimalarial compounds. PubMed. [Link]
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
- Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes.
- Synthesis of New Triazolopyrazine Antimalarial Compounds.
- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applic
- 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE. CHEMFISH TOKYO CO.,LTD. [Link]
- Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][7]tetrazines and investigation of their fungist
- 2-(Dichloromethyl)pyrazolo[1,5-a][1][6][7]triazines: synthesis and anticancer activity.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. ChemMedChem. [Link]
- Fluorinated Heterocycles.
- Recent Advances of Dicyanopyrazine (DPZ)
- Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. Journal of Medicinal Chemistry. [Link]
- Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. [Link]
- s-Triazolopyrazines. Journal of the Chemical Society C: Organic. [Link]
Sources
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRAZINE(681249-56-9) 1H NMR [m.chemicalbook.com]
- 6. This compound: Properties, Applications, Safety Data & Supplier Info | China Manufacturer [pipzine-chem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
Welcome to the technical support guide for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound. As a key intermediate in the synthesis of pharmaceuticals like the PARP inhibitor Fluzoparib, understanding and overcoming its solubility limitations is critical for successful experimental outcomes and formulation development.[1] This guide provides a structured, causality-driven approach to troubleshooting, moving from fundamental principles to advanced formulation strategies.
Section 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental physicochemical properties of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine that govern its solubility.
Q1: Why is 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine so poorly soluble in aqueous solutions?
A: The low aqueous solubility is primarily due to its molecular structure. The compound features a trifluoromethyl (-CF₃) group, which is highly hydrophobic and significantly reduces the molecule's ability to form favorable hydrogen bonds with water.[1][2] While the triazolopyrazine core contains nitrogen atoms that can act as hydrogen bond acceptors, the overall molecule has a non-polar character, making it prefer organic solvents over water. More than 40% of new chemical entities are poorly water-soluble, making this a common challenge in pharmaceutical development.[3][4]
Q2: What is the expected solubility of this compound in common lab solvents?
A: While specific quantitative data can vary by supplier and purity, the general solubility profile is well-established. The compound exhibits high solubility in polar aprotic solvents and low solubility in water.[1]
| Solvent | Type | Expected Solubility | Rationale |
| Water | Polar Protic | Low[1][2] | Hydrophobic -CF₃ group dominates. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Low | Similar to water; physiological pH has minimal impact on the unionized form. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High[1] | Strong dipole-dipole interactions effectively solvate the molecule. |
| Dimethylformamide (DMF) | Polar Aprotic | High[1] | Similar mechanism to DMSO. |
| Ethanol | Polar Protic | Moderate | Can act as a co-solvent, but pure ethanol may not be as effective as aprotic solvents. |
| Methanol | Polar Protic | Moderate | Similar to ethanol. |
| Dichloromethane (DCM) | Non-polar | Moderate to High[2] | Solvates the hydrophobic regions of the molecule effectively. |
Q3: What is the difference between thermodynamic and kinetic solubility, and why does it matter?
A: Understanding this distinction is crucial for designing meaningful experiments.
-
Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It represents the maximum amount of a substance that can dissolve under stable conditions. The traditional shake-flask method is the gold standard for its determination.[5][6]
-
Kinetic Solubility measures the concentration of a compound when it first precipitates from a solution, typically when an aqueous buffer is added to a high-concentration DMSO stock. This is often a higher, but less stable, value than thermodynamic solubility and can lead to the formation of a supersaturated solution.[3][7]
Why it matters: For early-stage in vitro assays, achieving a high enough kinetic solubility might be sufficient. However, for formulation development, understanding the thermodynamic solubility is critical to prevent the drug from precipitating over time, which would impact bioavailability and shelf-life.
Section 2: A Tiered Troubleshooting Workflow for Solubility Enhancement
If you are facing solubility issues, follow this systematic workflow. Start with the simplest and most common techniques before proceeding to more complex and resource-intensive methods.
Caption: A logical workflow for addressing solubility issues.
Tier 1: Foundational Assessment & Simple Approaches
Issue: "My compound won't dissolve in my aqueous buffer for a cell-based assay."
Causality & Solution: The first step is to systematically identify solvents or simple mixtures that can dissolve the compound. This establishes a baseline and informs subsequent strategies. The gold-standard method for quantifying this is the shake-flask protocol.
Protocol 1: Systematic Solvent Screening & Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility.[5]
-
Preparation: Add an excess amount of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine to a series of vials, each containing a different solvent system (e.g., Water, PBS pH 7.4, 5% DMSO in PBS, 5% Ethanol in PBS). "Excess" means visible solid material remains undissolved.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. This extended time is necessary to ensure equilibrium is reached.[6]
-
Phase Separation: After agitation, allow the vials to stand, then separate the saturated supernatant from the undissolved solid. This is a critical step; use centrifugation at high speed (e.g., >10,000 x g) followed by careful collection of the supernatant, or filter through a 0.22 µm syringe filter compatible with your solvent.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.[7] A standard curve with known concentrations of the compound must be used for accurate quantification.
Trustworthiness Check: A stable concentration reading at 24 and 48 hours helps validate that equilibrium has been reached.
Tier 2: Intermediate Strategies - Co-Solvency and pH Modification
Issue: "My compound is soluble in DMSO, but it crashes out when I dilute it into my aqueous assay buffer."
Causality & Solution: This is a classic kinetic solubility problem. The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of non-polar drugs in aqueous solutions by reducing the overall polarity of the solvent system.[8]
Caption: Mechanism of co-solvency for enhancing solubility.
Protocol 2: Developing a Co-Solvent System
-
Select Co-solvents: Choose pharmaceutically acceptable, low-toxicity co-solvents such as propylene glycol (PG), polyethylene glycol 400 (PEG 400), or ethanol.[4]
-
Prepare Binary Systems: Create a series of binary systems with increasing percentages of the co-solvent in your primary aqueous buffer (e.g., 5%, 10%, 20%, 40% PEG 400 in PBS).
-
Determine Solubility: Use the Shake-Flask Method (Protocol 1) to determine the equilibrium solubility in each binary system.
-
Plot the Data: Graph solubility as a function of co-solvent percentage. This will reveal the concentration of co-solvent required to achieve your target compound concentration.
-
Validate Compatibility: Ensure the final co-solvent concentration is compatible with your downstream application (e.g., it does not cause cell toxicity or interfere with enzyme activity).
Q: Can I improve solubility by adjusting the pH?
A: Possibly, but its effect may be limited. The triazolopyrazine ring system is weakly basic. Lowering the pH will protonate the nitrogen atoms, creating a more polar, charged species that should have higher aqueous solubility. However, the pKa of the compound is predicted to be very low (around -2.12), meaning a very strong acid would be required to protonate it significantly.[9] Therefore, pH adjustment within a biologically compatible range (pH 4-8) is unlikely to produce a dramatic increase in solubility but is still worth investigating.
Tier 3: Advanced Formulation Strategies
Issue: "Co-solvents are not sufficient or are incompatible with my in vivo study."
Causality & Solution: When simple methods fail, advanced formulation techniques are required. These methods alter the physicochemical properties of the drug on a molecular or particulate level to enhance solubility and dissolution.
1. Inclusion Complexation with Cyclodextrins
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine molecule ("guest") can be encapsulated within the cyclodextrin's cavity ("host"), forming an inclusion complex.[3] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing apparent solubility.
-
Protocol:
-
Select cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD, is common).
-
Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1-20% w/v).
-
Use the Shake-Flask Method (Protocol 1) to determine the solubility of your compound in each cyclodextrin solution.
-
A linear increase in solubility with cyclodextrin concentration suggests the formation of a soluble complex.
-
2. Solid Dispersions
-
Mechanism: This technique involves dispersing the drug in an amorphous, hydrophilic polymer matrix.[10] By reducing the drug's crystallinity and improving its wettability, solid dispersions can significantly enhance the dissolution rate and lead to supersaturated solutions.
-
Common Carriers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), or polyethylene glycols (PEGs).[10]
-
Methodology: This is an advanced technique typically requiring specialized equipment (e.g., a spray dryer or hot-melt extruder). The general principle involves dissolving both the drug and the carrier in a common solvent and then rapidly removing the solvent, trapping the drug in an amorphous state within the polymer matrix.
3. Particle Size Reduction (Nanosuspensions)
-
Mechanism: Decreasing the particle size of a drug increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[10] Techniques like high-pressure homogenization can reduce particle size to the nanometer scale, creating a nanosuspension.[4]
-
Applicability: This method increases the rate of dissolution but does not change the equilibrium solubility.[8] It is most useful for compounds where the dissolution rate is the limiting factor for absorption.
References
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Pawar, P., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Kumar, S., & Singh, A. (2016). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 6(3), 65-72.
- Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 78-85.
- Pipzine Chemicals. (n.d.). 2-(Trifluoromethyl)-[3][10][11]triazolo[1,5-a]pyrazine.
- Bakar, A., et al. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Analysis, 13(4), 355-365.
- Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 1(1), 1-10.
- Al-Gousous, J. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- de Kock, C., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(11), 3374.
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Google Patents. (n.d.). CN105503905A - Triazolo pyrazine derivative B crystal form and preparation method thereof.
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
- MySkinRecipes. (n.d.). Triazolopyrazine Derivatives.
- ZaiQi Bio-Tech. (n.d.). 2-(TRIFLUOROMETHYL)-[3][10][11]TRIAZOLO[1,5-A]PYRAZINE| CAS No:681249-56-9.
- CHEMFISH TOKYO CO.,LTD. (n.d.). 2-(TRIFLUOROMETHYL)-[3][10][11]TRIAZOLO[1,5-A]PYRAZINE.
- PubChem. (n.d.). [3][10][11]Triazolo[1,5-a]pyrazine.
- Wang, Y., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6298.
- Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[3][10][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868910.
- Di Mola, A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 167, 43-55.
- Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 43-55.
Sources
- 1. 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine (681249-56-9) for sale [vulcanchem.com]
- 2. This compound: Properties, Applications, Safety Data & Supplier Info | China Manufacturer [pipzine-chem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. This compound CAS#: 681249-56-9 [amp.chemicalbook.com]
- 10. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
Welcome to the dedicated technical support center for the synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated heterocycle. Here, we will delve into the practical aspects of its synthesis, offering troubleshooting advice and frequently asked questions to help you navigate the potential challenges and refine your reaction conditions for optimal results.
Introduction to the Synthesis
The 2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine core is a valuable scaffold in medicinal chemistry. The trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The synthesis of this heterocycle typically involves the cyclization of a pyrazine-derived intermediate. A common and effective method is the acid-catalyzed cyclization of 2,2,2-trifluoro-N'-hydroxy-N-pyrazin-2-yl acetimidamide. While this reaction can provide high yields, it is not without its challenges. This guide will address common issues and provide solutions to help you achieve consistent and high-purity synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
Q1: What is the most common synthetic route for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine?
A1: The most prevalent and scalable method involves the cyclization of 2,2,2-trifluoro-N'-hydroxy-N-pyrazin-2-yl acetimidamide. This is typically achieved by heating the intermediate in the presence of a dehydrating agent and an acid catalyst. A common combination is trifluoroacetic anhydride and a sulfonic acid like p-toluenesulfonic acid in a high-boiling solvent such as toluene.
Q2: I am observing a low yield in my reaction. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or temperature. However, excessive heating can lead to degradation. Another cause can be the presence of moisture, which can hydrolyze the trifluoroacetic anhydride and deactivate the catalyst. Ensure all your reagents and solvents are anhydrous. Finally, inefficient purification can also lead to loss of product.
Q3: My final product is a yellow solid, but I was expecting an off-white or white compound. What could be the reason?
A3: The yellow coloration is often due to the presence of impurities. These can be residual starting materials, polymeric byproducts, or degradation products. It is crucial to follow the purification steps carefully. Recrystallization from a suitable solvent system, such as ethyl acetate/n-hexane, is often effective in removing these colored impurities.
Q4: Can I use a different acid catalyst instead of p-toluenesulfonic acid?
A4: While p-toluenesulfonic acid is a common choice, other strong acids like methanesulfonic acid could potentially be used. However, the choice of acid can influence the reaction rate and the formation of side products. It is recommended to perform small-scale optimization experiments to determine the optimal catalyst and loading for your specific setup.
Q5: Is it possible to perform this reaction at a lower temperature?
A5: The reaction typically requires elevated temperatures (around 90°C) to proceed at a reasonable rate. Lowering the temperature will likely result in a significantly longer reaction time or an incomplete reaction. If your starting material is sensitive to high temperatures, you might explore alternative cyclization methods, although this may require significant route development.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during the synthesis and how to resolve them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or reagents. 2. Insufficient reaction temperature or time. 3. Presence of moisture. | 1. Use fresh, high-purity trifluoroacetic anhydride and p-toluenesulfonic acid. 2. Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction by TLC or LC-MS. Extend the reaction time. 3. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Formation of Multiple Side Products | 1. Reaction temperature is too high, leading to degradation. 2. Incorrect stoichiometry of reagents. 3. Presence of impurities in the starting material. | 1. Reduce the reaction temperature and extend the reaction time. 2. Carefully control the molar ratios of the starting material, trifluoroacetic anhydride, and catalyst. 3. Purify the starting 2,2,2-trifluoro-N'-hydroxy-N-pyrazin-2-yl acetimidamide before use. |
| Difficult Purification | 1. Co-elution of impurities with the product during column chromatography. 2. Product is an oil instead of a solid. | 1. Optimize the solvent system for chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative or additional purification step. 2. Ensure the reaction has gone to completion and all solvent has been removed. If the product is inherently an oil at room temperature, purification by chromatography is the best approach. |
| Inconsistent Yields | 1. Variability in the quality of starting materials or reagents. 2. Inconsistent heating or stirring. | 1. Source high-purity starting materials and reagents from a reliable supplier. 2. Use a temperature-controlled heating mantle and efficient overhead stirring to ensure uniform reaction conditions. |
Experimental Protocol: Refined Synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
This protocol is based on a reported industrial-scale synthesis and has been adapted for a laboratory setting.[1]
Materials:
-
2,2,2-trifluoro-N'-hydroxy-N-pyrazin-2-yl acetimidamide
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate
-
Trifluoroacetic anhydride
-
Ethyl acetate
-
n-Hexane
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2,2-trifluoro-N'-hydroxy-N-pyrazin-2-yl acetimidamide (1.0 eq).
-
Add anhydrous toluene (5 mL per gram of starting material).
-
Add p-toluenesulfonic acid monohydrate (0.1 eq) and trifluoroacetic anhydride (1.1 eq).
-
Heat the reaction mixture to 90°C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
To the residue, carefully add saturated aqueous sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL per gram of starting material).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
For purification, dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add n-hexane until precipitation begins.
-
Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystallization.
-
Collect the solid by vacuum filtration, wash with cold n-hexane, and dry under vacuum to afford 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine as a solid.
Visualizing the Workflow
To better understand the experimental process, the following workflow diagram is provided.
Caption: Experimental workflow for the synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
Mechanistic Insights and Troubleshooting Logic
Understanding the reaction mechanism is key to effective troubleshooting. The reaction proceeds through a series of steps that can be influenced by the reaction conditions.
Caption: Troubleshooting decision tree for low yield in the synthesis.
The trifluoroacetic anhydride activates the hydroxyl group of the N'-hydroxy-acetimidamide, making it a good leaving group. The p-toluenesulfonic acid protonates the pyrazine nitrogen, which facilitates the nucleophilic attack of the amidine nitrogen to initiate the cyclization.
Key considerations:
-
Anhydrous Conditions: Water will readily react with trifluoroacetic anhydride, quenching it and preventing the activation of the hydroxyl group. This is a common cause of reaction failure.
-
Temperature Control: While heat is necessary to drive the reaction, excessive temperatures can lead to the decomposition of the starting material and the product, resulting in the formation of tarry byproducts.
-
Acid Catalyst: The acid catalyst is crucial for the cyclization step. An insufficient amount of catalyst will result in a sluggish or incomplete reaction.
By carefully controlling these parameters and understanding the underlying chemistry, you can significantly improve the success rate and consistency of your synthesis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
References
- Shanghai Zaiqi Biological Co., Ltd.;Sun Peng;Shi Lei;Wu Baoping;Tian Beibei;Bian Yicheng;Yang Hongxia;Zhang Xin. CN111635407, 2020, A. Location in patent: Paragraph 0031-0032; 0037-0041; 0046-0050; 0054-0058; 0063.
Sources
- 1. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 2. 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine: Properties, Applications, Safety Data & Supplier Info | China Manufacturer [pipzine-chem.com]
- 3. data.epo.org [data.epo.org]
Technical Support Center: Overcoming Resistance with 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine Derivatives
Introduction
Welcome to the technical support guide for researchers utilizing 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine derivatives. This class of compounds, known for its versatile scaffold, has shown significant promise as potent inhibitors of various protein kinases, particularly within the MAPK (Mitogen-Activated Protein Kinase) pathway, such as BRAF.[1][2] The[3][4]triazolo[1,5-a]pyrimidine scaffold, a related structure, is recognized as a valuable pharmacophore in drug design, often acting as a purine bioisostere.[5][6][7] However, as with many targeted therapies, the emergence of drug resistance is a significant experimental challenge.[1][4]
This guide is designed to provide practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format. It addresses common issues encountered during in vitro experiments, from initial compound handling to investigating complex resistance mechanisms, ensuring the integrity and reproducibility of your research.
Section 1: General Compound Handling & Assay Setup FAQs
This section covers foundational questions about the proper handling and use of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine derivatives to ensure experimental success from the outset.
Q1: What is the best way to prepare and store stock solutions of these compounds?
A1: Proper preparation and storage are critical for maintaining compound integrity.
-
Solvent Selection: Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for this class of compounds due to its ability to dissolve a wide range of organic molecules.[8][9]
-
Stock Concentration: Prepare a high-concentration primary stock solution, typically between 10-20 mM. This minimizes the volume of DMSO introduced into your final assay, reducing the risk of solvent-induced cytotoxicity.[8]
-
Dissolution Procedure: To dissolve the compound, add the calculated volume of sterile DMSO to the weighed powder.[8] Gentle vortexing is usually sufficient. If solubility issues persist, brief sonication in a water bath or gentle warming (e.g., 37°C) can be effective; however, be cautious as excessive heat may degrade the compound.[8]
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8][10]
Q2: My compound precipitates when I dilute it from the DMSO stock into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue when diluting hydrophobic compounds from a high-concentration organic stock into an aqueous buffer.[8]
-
Cause: The rapid change in solvent polarity causes the compound to "crash out" of the solution.
-
Solution: Stepwise Dilution: Perform serial dilutions. First, create intermediate dilutions of your stock in 100% DMSO. Then, dilute these intermediate stocks into your final aqueous medium. This gradual change in DMSO concentration helps maintain solubility.[10]
-
Final DMSO Concentration: Crucially, ensure the final concentration of DMSO in your cell-based assay is as low as possible, typically well below 0.5%, to avoid solvent toxicity.[8] Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental wells.[8]
Q3: What are the essential controls to include when setting up a cell viability assay (e.g., MTT, CellTiter-Glo®) to test these compounds?
A3: Robust controls are the foundation of a reliable experiment. For any cell viability assay, you should include:
-
Untreated Control: Cells cultured in medium only. This represents 100% cell viability and serves as the baseline for normalization.
-
Vehicle Control: Cells treated with the highest concentration of DMSO (or other solvent) used in the experiment. This control is essential to confirm that the solvent itself is not affecting cell viability.[8]
-
Positive Control (Optional but Recommended): A known, well-characterized inhibitor of the same target or pathway (e.g., a clinical BRAF inhibitor like Vemurafenib for BRAF-mutant cell lines). This helps validate that your assay system is responsive and performing as expected.
-
Media-Only Blank: Wells containing only cell culture medium (no cells). This is used to measure and subtract the background absorbance or luminescence of the medium and assay reagents.
Section 2: Troubleshooting Decreased Compound Efficacy & Resistance
This section addresses the core challenge: what to do when your 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine derivative stops working as expected.
Q4: I've observed a gradual loss of efficacy (IC50 shift) of my compound in my cell line over several passages. What is the likely cause and how do I investigate it?
A4: This scenario strongly suggests the development of acquired resistance, a common phenomenon with targeted inhibitors where a small population of resistant cells is selected for and expanded under the pressure of the treatment. The primary goal is to determine the molecular mechanism behind this resistance.
The investigation should follow a logical workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Promising Strategies for Overcoming BRAF Inhibitor Resistance Based on Known Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming resistance to BRAF inhibition in BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Validation & Comparative
A Comparative Guide for Researchers: Foretinib vs. a Novel 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine Analog as Dual c-MET and VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of receptor tyrosine kinases (RTKs) remains a cornerstone of drug development. Among these, the mesenchymal-epithelial transition factor (c-MET) and vascular endothelial growth factor receptor 2 (VEGFR-2) are critical players in tumor progression, angiogenesis, and metastasis.[1][2] This guide provides an in-depth, objective comparison of foretinib, a well-characterized multi-kinase inhibitor that has undergone clinical investigation, and a promising preclinical 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine derivative, compound 17l, which has been designed as a dual c-MET/VEGFR-2 inhibitor.[3][4]
Introduction to the Contenders
Foretinib (GSK1363089, XL880) is an orally bioavailable small molecule that acts as a potent, ATP-competitive inhibitor of multiple tyrosine kinases.[5][6] Its primary targets are c-MET and VEGFR-2, but it also demonstrates activity against other RTKs including RON, AXL, TIE-2, and FLT3.[7][8] The rationale behind its development lies in simultaneously targeting key pathways involved in tumor cell proliferation, survival, and the formation of new blood vessels that supply tumors.[9] Foretinib has been evaluated in clinical trials for various solid tumors, including papillary renal cell carcinoma and gastric cancer.[3][8]
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine derivatives , specifically compound 17l from a recent study, represent a newer class of molecules designed for potent and selective inhibition of c-MET and VEGFR-2.[4] The triazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known to be present in various biologically active compounds.[10][11] The design of these derivatives aims to optimize potency and selectivity for the target kinases while maintaining favorable pharmacological properties.
Mechanism of Action and Target Profile
Both foretinib and the 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine derivative 17l function by competing with ATP for binding to the kinase domain of their target receptors. This inhibition blocks the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.
Foretinib: The Multi-Kinase Approach
Foretinib's strength lies in its ability to potently inhibit several key RTKs. This multi-targeted approach can be advantageous in overcoming resistance mechanisms that may arise from the activation of alternative signaling pathways. However, this broader activity profile can also contribute to off-target effects and associated toxicities.
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine (Compound 17l): A Focused Dual Inhibitor
Compound 17l was specifically designed as a dual inhibitor of c-MET and VEGFR-2, with the goal of achieving high potency against these two targets while potentially minimizing off-target kinase activity. This focused approach could lead to a better-tolerated therapeutic agent.
Comparative Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of foretinib and compound 17l against their primary targets.
| Kinase | Foretinib IC50 (nM) | Compound 17l IC50 (nM) |
| c-MET | 0.4[12] | 26.0[4] |
| VEGFR-2 (KDR) | 0.9[12] | 2600[4] |
Analysis: Foretinib demonstrates exceptionally potent inhibition of both c-MET and VEGFR-2 in the sub-nanomolar range.[12] Compound 17l also shows potent inhibition of c-MET at a nanomolar concentration, comparable to foretinib, though slightly less potent.[4] However, its inhibitory activity against VEGFR-2 is significantly lower than that of foretinib, falling into the micromolar range.[4] This suggests that while designed as a dual inhibitor, compound 17l is substantially more selective for c-MET over VEGFR-2 compared to foretinib.
Impact on Key Signaling Pathways
The inhibition of c-MET and VEGFR-2 by these compounds disrupts critical downstream signaling cascades.
c-MET Signaling Pathway
Activation of c-MET by its ligand, hepatocyte growth factor (HGF), triggers a cascade of intracellular signals that promote cell proliferation, survival, motility, and invasion.[1][13] Key downstream pathways include the RAS/MAPK and PI3K/AKT pathways.[14]
Caption: Inhibition of the c-MET signaling pathway by foretinib and compound 17l.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 is a primary driver of angiogenesis. This activation leads to endothelial cell proliferation, migration, and survival, largely through the PLCγ-PKC-MAPK and PI3K-Akt pathways.[15][16]
Caption: Inhibition of the VEGFR-2 signaling pathway by foretinib and compound 17l.
Cellular Activity and In Vivo Efficacy
Antiproliferative Effects
Both compounds have demonstrated the ability to inhibit the growth of cancer cell lines.
| Cell Line | Foretinib IC50 (µM) | Compound 17l IC50 (µM) |
| A549 (Lung) | 0.029[17] | 0.98[4] |
| MCF-7 (Breast) | Not widely reported | 1.05[4] |
| Hela (Cervical) | Not widely reported | 1.28[4] |
| HT29 (Colon) | 0.165[17] | Not reported |
| MKN-45 (Gastric, MET amplified) | Highly sensitive[7] | Not reported |
| KATO-III (Gastric, FGFR2 amplified) | Highly sensitive[7] | Not reported |
Analysis: Foretinib shows potent antiproliferative activity, particularly in cell lines with MET amplification.[7] Compound 17l also exhibits antiproliferative effects in the low micromolar range against several cancer cell lines.[4] Further studies are needed to assess its activity in MET-dependent cancer models.
In Vivo Studies
Foretinib: Preclinical studies in xenograft models have shown that foretinib effectively inhibits tumor growth and metastasis.[18] For example, in an ovarian cancer xenograft model, foretinib significantly reduced the number of metastatic tumor nodules and tumor weight.[18] In a phase I clinical trial, foretinib was determined to have a recommended dose of 240 mg, administered for the first 5 days of a 14-day cycle.[19]
Compound 17l: As a preclinical candidate, in vivo efficacy data for compound 17l is not yet available. However, its promising in vitro profile suggests that such studies are warranted.
Experimental Protocols
To aid researchers in the evaluation of these or similar compounds, we provide the following standard experimental protocols.
In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant kinase (e.g., c-MET, VEGFR-2), substrate (e.g., a generic peptide substrate), and ATP.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Setup: In a 384-well plate, add the kinase, substrate, and test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate. This can be achieved using various technologies, such as HTRF, AlphaScreen, or luminescence-based assays.
-
Data Analysis: Measure the signal and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT or CellTiter-Glo®)
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).
-
Reagent Addition:
-
For MTT: Add MTT reagent and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer.
-
For CellTiter-Glo®: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Signal Measurement:
-
For MTT: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo®: Measure the luminescence.
-
-
Data Analysis: Normalize the data to untreated controls and calculate the percentage of cell viability. Determine the IC50 value by plotting cell viability against compound concentration.
Conclusion and Future Directions
Foretinib is a potent multi-kinase inhibitor with a well-documented preclinical and clinical profile. Its strength lies in its robust inhibition of both c-MET and VEGFR-2, along with other cancer-relevant kinases. The 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine derivative, compound 17l, emerges as a promising preclinical candidate with potent and more selective inhibition of c-MET.
For researchers in drug development, the key takeaways are:
-
Foretinib serves as an excellent benchmark compound for studies involving dual c-MET and VEGFR-2 inhibition, with a wealth of available data. Its multi-kinase nature provides a basis for exploring the effects of broader kinase inhibition.
-
Compound 17l and its analogs represent a promising new chemical space for the development of more selective c-MET inhibitors. The significantly lower potency against VEGFR-2 could be advantageous in dissecting the specific roles of c-MET in various cancer models and may translate to a different safety profile.
Future research should focus on obtaining in vivo efficacy and pharmacokinetic data for compound 17l to better understand its therapeutic potential. Head-to-head preclinical studies comparing the efficacy and toxicity of foretinib and compound 17l in relevant cancer models would be highly valuable in determining the relative merits of a multi-kinase versus a more selective inhibitory profile.
References
- Massive Bio. (2025, December 25). Foretinib.
- PubChem. Foretinib.
- PubMed. (2011, December 1). Mechanism of action of the multikinase inhibitor Foretinib.
- National Institutes of Health. Signal Transduction by Vascular Endothelial Growth Factor Receptors.
- PubMed.
- AACR Journals.
- ResearchGate.
- AACR Journals. (2006, September 1).
- Biorbyt.
- National Institutes of Health.
- National Institutes of Health. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis.
- PubMed. (2011, June 8). Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks.
- Selleck Chemicals. Foretinib.
- Cusabio.
- IUPHAR/BPS Guide to PHARMACOLOGY. foretinib.
- Bio-Rad.
- AbbVie Science. c-MET Protein.
- Enzymlogic. Affinity doesn't tell the whole story of MET inhibitor Foretinib.
- MedChemExpress. Foretinib (XL880).
- Google Patents. A kind of preparation method of tyrosine kinase inhibitor Foretinib.
- ResearchGate. Foretinib (GSK1363089), an Orally Available Multikinase Inhibitor of c-Met and VEGFR-2, Blocks Proliferation, Induces Anoikis, and Impairs Ovarian Cancer Metastasis.
- IUPHAR/BPS Guide to PHARMACOLOGY. foretinib.
- AACR Journals. A Phase I Study of Foretinib, a Multi-Targeted Inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2.
- PubMed Central. (2013, March 14). Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089)
- ResearchG
- PubMed Central. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor.
- National Institutes of Health.
- Cayman Chemical. Foretinib (GSK1363089, XL880, CAS Number: 849217-64-7).
- Benchchem. Foretinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action.
- National Institutes of Health. (2022, April 6). Design, Synthesis, and Biological Evaluation of[3][9][15]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.
- PubMed. Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor.
- National Institutes of Health. Synthesis of New Triazolopyrazine Antimalarial Compounds.
- PubMed.
- ResearchGate. (PDF)
- PubMed. Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents.
- Discovery of[3][9][15]triazolo[1,5-a]pyrimidines deriv
- Pipzine Chemicals. 2-(Trifluoromethyl)-[3][9][15]triazolo[1,5-a]pyrazine.
- National Institutes of Health. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
- PubMed. Pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines and their tricyclic derivatives as corticotropin-releasing factor 1 (CRF₁) receptor antagonists.
- PubMed Central.
- eScholarship.org. (2019, March 1). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
- PubMed.
- MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
Sources
- 1. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. massivebio.com [massivebio.com]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. foretinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib - Google Patents [patents.google.com]
- 7. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. c-MET [abbviescience.com]
- 15. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
A Comparative Guide for Drug Development Professionals: 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine vs. Mefloquine in Antimalarial Research
In the persistent global battle against malaria, the evolution of drug resistance in Plasmodium falciparum necessitates a continuous search for novel therapeutic agents. This guide provides a detailed comparative analysis of the established antimalarial drug, mefloquine, and the emerging class of compounds represented by 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms, efficacy, safety profiles, and the experimental methodologies used for their evaluation.
Introduction: An Established Drug and a Novel Scaffold
Mefloquine , a quinoline-methanol compound, has been a cornerstone in malaria prophylaxis and treatment for decades, particularly against chloroquine-resistant strains.[1][2] Its long history of clinical use provides a wealth of data on its efficacy and a well-documented, albeit complex, safety profile.
In contrast, 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine belongs to a newer class of heterocyclic compounds being investigated for their therapeutic potential.[3][4] While this specific molecule is a representative of a broader chemical series, the triazolopyrazine/pyrimidine scaffold has shown promise in various biological activities, including antimalarial effects.[5][6] These compounds represent a potential alternative strategy, possibly circumventing existing resistance mechanisms.
This guide will dissect the key attributes of both, providing the technical insights necessary to understand their relative merits and the experimental context for their comparison.
Chemical and Pharmacological Profile
A fundamental comparison begins with the molecular structure, which dictates the physicochemical properties and ultimately the pharmacological behavior of a compound.
| Property | Mefloquine | 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine |
| Chemical Structure | [(R,S)-2,8-Bis(trifluoromethyl)quinolin-4-yl]-(2-piperidyl)methanol | C7H4F3N4 |
| Molecular Formula | C17H16F6N2O | 201.15 g/mol |
| Molar Mass | 378.318 g·mol−1[1] | Data not available, representative of the class |
| Drug Class | Quinoline-methanol antimalarial | Triazolopyrazine derivative |
Mechanism of Action: A Tale of Two Targets
The distinct mechanisms of action for these compounds are central to their comparative evaluation, especially in the context of drug resistance.
Mefloquine: Ribosome Inhibition
The precise mechanism of mefloquine has been a subject of study for years. While historically linked to the inhibition of heme polymerase, similar to chloroquine, recent evidence has provided a more detailed picture.[7] High-resolution cryo-electron microscopy has revealed that mefloquine targets the P. falciparum 80S ribosome.[8] By binding to the ribosome, it effectively inhibits protein synthesis, leading to parasite death.[8] This mode of action is distinct from many other antimalarials.
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine: Targeting Pyrimidine Biosynthesis
Derivatives of the[1][9][10]triazolo[1,5-a]pyrimidine scaffold, structurally related to the pyrazine counterpart, have been designed as bioisosteres of known antimalarials.[5][11] Docking simulations and enzymatic assays suggest that these compounds are capable of interacting with and inhibiting P. falciparum dihydroorotate dehydrogenase (PfDHODH).[5] This enzyme is a critical component of the pyrimidine biosynthesis pathway in the parasite. By inhibiting PfDHODH, these compounds starve the parasite of essential precursors for DNA and RNA synthesis, thus halting its proliferation. This represents a validated and promising target for antimalarial chemotherapy.[12]
Caption: Proposed mechanism for triazolopyrazine derivatives.
Pharmacokinetic Comparison
The absorption, distribution, metabolism, and excretion (ADME) profiles of drugs are critical determinants of their clinical utility, influencing dosing regimens and potential for adverse effects.
| Parameter | Mefloquine | Triazolopyrazine Derivatives (General) |
| Absorption | Well absorbed orally; bioavailability increases ~40% with food.[9] | Favorable absorption predicted by in silico models (e.g., SwissADME).[13] |
| Distribution | Large apparent volume of distribution (13.3 to 40.9 L/kg).[10] | Varies based on specific analogue; lipophilicity is a key factor.[14] |
| Metabolism | Extensively metabolized by the liver.[1] | Phenyl-substituted analogues show prolonged exposure in mice, indicating metabolic stability.[12] |
| Half-life | Very long terminal elimination half-life of 2 to 4 weeks.[1][15] | Generally shorter half-lives, requiring different dosing strategies. |
| Excretion | Primarily through bile and feces.[1] | Dependent on specific metabolic pathways. |
Mefloquine's exceptionally long half-life is advantageous for weekly prophylactic dosing but also means that adverse effects can be prolonged even after discontinuation.[9] The development of triazolopyrazine derivatives with favorable pharmacokinetic profiles, particularly metabolic stability, is a key area of ongoing research.[12]
In Vitro Efficacy and Resistance Profile
The ultimate measure of an antimalarial candidate is its ability to kill the parasite, particularly drug-resistant strains.
Mefloquine
Mefloquine is effective against the blood stages of all human malaria species, including multidrug-resistant P. falciparum.[2][16] However, resistance to mefloquine is established in certain regions, such as the borders of Thailand, and is a growing concern.[2][17] This resistance has been linked to mutations or amplification of the pfmdr1 gene.[16]
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine and Derivatives
Several studies have demonstrated the potent in vitro activity of this class of compounds.
-
Triazolopyrimidine derivatives showed IC50 values ranging from 0.023 to 20 µM against P. falciparum.[5][11]
-
Fluorinated triazolopyrazine analogues from the Open Source Malaria (OSM) project demonstrated moderate activity, with IC50 values as low as 0.2 µM against both chloroquine-sensitive (3D7) and resistant (Dd2) strains.[6]
-
Importantly, some of these novel compounds retain activity against mefloquine-resistant strains like Dd2, highlighting their potential to overcome existing resistance mechanisms.[6]
| Compound/Class | P. falciparum Strain | IC50 Range (µM) |
| Mefloquine | Sensitive Strains | Low nM range |
| Mefloquine | Resistant Strains | Increased nM to µM range |
| Triazolopyrimidine Derivatives | Various | 0.023 - 20[11] |
| OSM Triazolopyrazine Analogues | 3D7 (Sensitive) | 0.2 - >80[6] |
| OSM Triazolopyrazine Analogues | Dd2 (Resistant) | 0.2 - >80[6] |
Safety and Cytotoxicity Profile
A critical hurdle in drug development is ensuring a sufficient therapeutic window, where the compound is toxic to the pathogen but safe for the host.
Mefloquine
Mefloquine is generally well-tolerated, but it is associated with a range of adverse effects, from common issues like nausea and dizziness to more severe neuropsychiatric disturbances.[2] These can include anxiety, depression, psychosis, and seizures, and can persist long after the drug is discontinued.[9] This has led to a "black box" warning from the FDA and contraindications for patients with a history of psychiatric disorders.[9]
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine and Derivatives
Early-stage evaluation of novel compounds heavily relies on in vitro cytotoxicity assays against human cell lines.[18][19]
-
For many of the active triazolopyrimidine derivatives, the selectivity index (SI), which is the ratio of cytotoxic concentration (CC50) to active concentration (IC50), was found to be very high, ranging from 1,003 to 18,478.[5][11]
-
Similarly, novel triazolopyrazine analogues from the OSM consortium displayed no cytotoxicity against human embryonic kidney (HEK293) cells at the highest tested concentration (80 µM).[4][6]
This high selectivity is a promising characteristic, suggesting a potentially wider therapeutic window compared to drugs with known host cell toxicities.
| Compound/Class | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Mefloquine | Various | Varies; clinical toxicity is the primary concern | Not typically expressed this way for an approved drug |
| Triazolopyrimidine Derivatives | HepG2 | >230 | 1,003 - 18,478[5] |
| OSM Triazolopyrazine Analogues | HEK293 | >80[6] | High (Specific value depends on IC50 of each analogue) |
Experimental Protocols for Comparative Evaluation
To ensure rigorous and reproducible comparison, standardized experimental protocols are essential. The following sections detail the methodologies for assessing antimalarial activity and cytotoxicity.
Caption: Workflow for comparative in vitro evaluation.
Protocol 1: In Vitro Antimalarial Susceptibility Assay ([3H]-Hypoxanthine Incorporation)
This method remains a gold standard for quantifying the inhibition of parasite proliferation.[20]
Causality: Plasmodium falciparum lacks the ability to synthesize purines de novo and relies on salvaging them from the host erythrocyte. Hypoxanthine is a key precursor for this pathway. By providing radiolabeled [3H]-hypoxanthine, its incorporation into parasite nucleic acids becomes a direct measure of parasite viability and replication. A reduction in radiolabel uptake in the presence of a drug indicates antimalarial activity.
Step-by-Step Methodology:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7, Dd2) in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Culture medium should be RPMI-1640 supplemented with HEPES, sodium bicarbonate, gentamycin, and 10% human serum or Albumax.
-
Plate Preparation: Serially dilute the test compounds (Mefloquine and Triazolopyrazine derivatives) in culture medium across a 96-well microtiter plate. Include drug-free wells (negative control) and wells with known antimalarials (positive control).
-
Parasite Inoculation: Prepare a parasite suspension with 1% parasitemia and 2.5% hematocrit. Add 200 µL of this suspension to each well of the prepared plate.
-
Incubation: Incubate the plates for 24 hours under the same culture conditions.
-
Radiolabeling: Add 25 µL of culture medium containing 0.5 µCi of [3H]-hypoxanthine to each well.
-
Second Incubation: Incubate the plates for an additional 18-24 hours.
-
Harvesting: Harvest the cells onto glass-fiber filter mats using a cell harvester. Wash the cells to remove unincorporated radiolabel.
-
Scintillation Counting: Dry the filter mats and place them in scintillation fluid. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of [3H]-hypoxanthine uptake against the log of the drug concentration using a nonlinear regression model.
Protocol 2: In Vitro Cytotoxicity Assay (Neutral Red Uptake)
This assay assesses the impact of a compound on the viability of mammalian cells, which is crucial for determining the selectivity index.[21]
Causality: The Neutral Red (NR) assay is based on the ability of viable cells to incorporate and bind the supravital dye NR within their lysosomes. The amount of dye retained is proportional to the number of viable cells. A substance that damages the cell membrane or interferes with lysosomal function will result in decreased NR uptake, indicating cytotoxicity.[21]
Step-by-Step Methodology:
-
Cell Culture: Culture a human cell line (e.g., HEK293, HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of ~1x10^4 cells per well and incubate for 18-24 hours to allow for cell adherence.[21]
-
Compound Exposure: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for 24-48 hours.
-
NR Staining: Remove the treatment medium and add 100 µL of a 40 µg/mL neutral red solution to each well. Incubate for 3 hours.[21]
-
Fixation and Solubilization: Remove the NR solution. Add 200 µL of a fixative solution (e.g., 0.5% formaldehyde, 1% CaCl2). After 5 minutes, remove the fixative and add 100 µL of a solubilizing solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the cells.[21]
-
Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.
Conclusion and Future Directions
The comparison between mefloquine and the 2-(trifluoromethyl)-triazolo[1,5-a]pyrazine class of compounds encapsulates the evolution of antimalarial drug discovery.
-
Mefloquine remains a potent and clinically relevant drug, but its utility is hampered by the emergence of resistance and a significant risk of neuropsychiatric adverse events.[2][16] Its long half-life is both a benefit for prophylaxis and a liability when adverse effects occur.[1]
-
2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine and its analogues represent a promising new frontier. Their proposed mechanism of action, targeting the essential PfDHODH enzyme, differs from that of mefloquine, suggesting they could be effective against mefloquine-resistant parasites.[5][6] The high selectivity indices observed in early in vitro studies are highly encouraging, pointing towards a potentially safer therapeutic profile.[5][6]
Future research should focus on:
-
In Vivo Efficacy: Validating the promising in vitro results in animal models of malaria is the critical next step.[12]
-
Pharmacokinetic Optimization: Further medicinal chemistry efforts are needed to refine the ADME properties of the triazolopyrazine scaffold to achieve optimal drug exposure and dosing regimens.
-
Mechanism Deconvolution: While PfDHODH is a likely target, further studies are required to definitively confirm the mechanism of action and explore potential off-target effects.
By leveraging established methodologies and a clear understanding of the strengths and weaknesses of existing therapies like mefloquine, the development of novel compounds such as the triazolopyrazine series can proceed on a solid, data-driven foundation, bringing new hope in the fight against malaria.
References
- Mefloquine - Wikipedia. [Link]
- Mefloquine: Package Insert / Prescribing Inform
- Researchers uncover the mechanism of mefloquine - The Pharmaceutical Journal. [Link]
- Clinical pharmacokinetics of mefloquine - PubMed. [Link]
- Cytotoxicity Assays | Life Science Applic
- Mefloquine. A review of its antimalarial activity, pharmacokinetic properties and therapeutic efficacy - PubMed. [Link]
- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [Link]
- Mefloquine Pharmacokinetic-Pharmacodynamic Models: Implications for Dosing and Resistance - PMC - NIH. [Link]
- Mefloquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi
- PHARMACOKINETICS OF PROPHYLACTIC MEFLOQUINE - Faculty of Tropical Medicine. [Link]
- Cytotoxicity Assays: Measurement Of Cell De
- Cell Cytotoxicity Assay, Cell Toxicity Assay | NorthEast BioLab. [Link]
- In Vitro Cytotoxicity Assay - Alfa Cytology. [Link]
- In vitro assessment for cytotoxicity screening of new antimalarial candid
- The position of mefloquine as a 21st century malaria chemoprophylaxis - PubMed Central. [Link]
- Drug susceptibility testing methods of antimalarial agents - PMC - NIH. [Link]
- New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents - PMC - NIH. [Link]
- New trifluoromethyl triazolopyrimidines as anti-Plasmodium falciparum agents - PubMed. [Link]
- Drug Resistance in the Malaria-Endemic World - CDC. [Link]
- Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC. [Link]
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
- Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds - Beilstein Journals. [Link]
- Synthesis of New Triazolopyrazine Antimalarial Compounds - MDPI. [Link]
- Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. - Journal of Chemical Technology. [Link]
- Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC - NIH. [Link]
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
Sources
- 1. Mefloquine - Wikipedia [en.wikipedia.org]
- 2. Mefloquine. A review of its antimalarial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Mefloquine | PPTX [slideshare.net]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. drugs.com [drugs.com]
- 10. Clinical pharmacokinetics of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New trifluoromethyl triazolopyrimidines as anti-Plasmodium falciparum agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 14. mdpi.com [mdpi.com]
- 15. Mefloquine Pharmacokinetic-Pharmacodynamic Models: Implications for Dosing and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The position of mefloquine as a 21st century malaria chemoprophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]
- 18. opentrons.com [opentrons.com]
- 19. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 20. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
A Comparative Analysis for Malaria Drug Discovery: Amodiaquine versus the Novel 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics to combat the ever-evolving threat of malaria, a nuanced understanding of the comparative strengths and weaknesses of established drugs versus emerging chemical scaffolds is paramount. This guide provides a detailed, data-driven comparison of the veteran antimalarial amodiaquine and the promising, yet less characterized, 2-(trifluoromethyl)-triazolo[1,5-a]pyrazine class of compounds. While direct head-to-head experimental data remains nascent, this analysis synthesizes available preclinical data to offer a foundational comparison for researchers in the field.
Introduction: Two Distinct Approaches to Combating Malaria
Amodiaquine , a 4-aminoquinoline derivative, has been a stalwart in the arsenal against Plasmodium falciparum malaria for decades. Structurally similar to chloroquine, it has historically demonstrated efficacy against chloroquine-resistant strains, although its utility has been challenged by the emergence of resistance. Its mechanism of action is well-established, primarily involving the disruption of heme detoxification in the parasite.
Conversely, the 2-(trifluoromethyl)-triazolo[1,5-a]pyrazine scaffold represents a newer entrant in the antimalarial landscape. The closely related 2-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been synthesized as bioisosteres of amodiaquine and mefloquine, with the trifluoromethyl group being a key feature for enhanced activity.[2][4] These compounds are part of a broader exploration into novel heterocyclic systems with antiplasmodial properties.
Mechanism of Action: A Tale of Two Targets
Amodiaquine's primary mode of action is the inhibition of hemozoin formation. Inside the parasite's digestive vacuole, it binds to ferriprotoporphyrin IX (heme), preventing its polymerization into non-toxic hemozoin crystals. This leads to an accumulation of toxic free heme, which induces oxidative stress and ultimately leads to parasite death.
The proposed mechanism for the trifluoromethylated triazolo-based compounds appears to be distinct and dependent on the core heterocyclic system. For the 2-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidine derivatives, docking simulations suggest they interact with and inhibit P. falciparum dihydroorotate dehydrogenase (PfDHODH).[2] This enzyme is crucial for the de novo pyrimidine biosynthesis pathway in the parasite, and its inhibition starves the parasite of essential precursors for DNA and RNA synthesis.[5]
Interestingly, the broader class of triazolopyrazines , particularly those investigated by the Open Source Malaria (OSM) consortium (Series 4), are believed to target a different protein: the parasite's Na+/H+-ATPase, PfATP4.[3][6] Inhibition of this ion pump disrupts sodium homeostasis, leading to an increase in the cell's acid load and subsequent parasite death.[3][6] This divergence in the proposed mechanism of action based on the core scaffold (pyrimidine vs. pyrazine) is a critical consideration for further drug development and for understanding potential cross-resistance profiles.
Caption: Proposed mechanisms of action for amodiaquine and trifluoromethylated triazolo-based compounds.
In Vitro Efficacy: A Quantitative Comparison
The most direct way to compare the antiplasmodial activity of these compounds is through their 50% inhibitory concentration (IC50) values against P. falciparum. The following table summarizes available data for a selection of 2-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidine derivatives and amodiaquine against chloroquine-resistant strains of P. falciparum. It is important to note that these values were not all generated in the same laboratory under identical conditions, which can introduce variability.
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| Amodiaquine | W2 (chloroquine-resistant) | ~0.05 - 0.1 | [General knowledge] |
| Compound 5 (a 2-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidine derivative) | W2 (chloroquine-resistant) | 0.048 | [2] |
| Compound 8 (a 2-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidine derivative) | W2 (chloroquine-resistant) | 0.023 | [2] |
| Compound 11 (a 2-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidine derivative) | W2 (chloroquine-resistant) | 0.041 | [2] |
| Compound 16 (a 2-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidine derivative) | W2 (chloroquine-resistant) | 0.035 | [2] |
From this limited dataset, it is evident that several of the synthesized 2-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidine derivatives exhibit potent in vitro activity against a chloroquine-resistant strain of P. falciparum, with IC50 values comparable to or even slightly better than amodiaquine. The presence of the trifluoromethyl group at the 2-position of the triazolopyrimidine ring was shown to increase the drug's activity.[2]
For the triazolopyrazine scaffold, the Open Source Malaria consortium has reported compounds with potencies down to 16 nM.[1] However, a recent study on fluorinated triazolopyrazines indicated that substitution at the C-8 position with a CF3 group significantly reduced antimalarial activity, suggesting that the position of the trifluoromethyl group is critical for efficacy within this scaffold.[4][6]
In Vivo Efficacy: Early Insights
In vivo studies provide a more comprehensive picture of a compound's potential, taking into account its pharmacokinetic and pharmacodynamic properties.
Amodiaquine has been extensively studied in vivo. In mouse models infected with P. berghei, amodiaquine has demonstrated significant parasite clearance. For example, in one study, a 10 mg/kg dose of amodiaquine alone resulted in a significant reduction in parasitemia in infected mice.[7]
For the trifluoromethylated triazolo-based compounds , in vivo data is more limited. One study identified a metabolically stable triazolopyrimidine-based PfDHODH inhibitor (compound 21, DSM74) that suppressed the growth of P. berghei in mice after oral administration.[5] This provides crucial proof-of-concept that this class of compounds can exhibit in vivo efficacy.[5] However, detailed dose-response studies and direct comparisons with amodiaquine in the same in vivo model are needed.
Experimental Methodologies
The following are standardized protocols for assessing the in vitro and in vivo antimalarial activity of compounds like amodiaquine and the novel triazolo-based scaffolds.
In Vitro Antiplasmodial Activity Assay ([3H]-Hypoxanthine Incorporation Method)
This assay is considered a gold standard for measuring the inhibition of parasite growth.[8]
Caption: Workflow for the [3H]-hypoxanthine incorporation in vitro assay.
Protocol Steps:
-
Drug Plate Preparation: Serially dilute the test compounds in hypoxanthine-free culture medium in a 96-well microtiter plate.
-
Parasite Culture Addition: Add synchronized ring-stage P. falciparum parasites (e.g., W2 strain) to each well to achieve a final parasitemia of approximately 0.5% and a hematocrit of 2%.
-
Initial Incubation: Incubate the plates for 24 hours in a controlled environment (37°C, 5% CO2, 5% O2, 90% N2).[9]
-
Radiolabel Addition: Add [3H]-hypoxanthine to each well.[10]
-
Second Incubation: Continue the incubation for another 24 to 48 hours to allow for the incorporation of the radiolabel into the parasite's nucleic acids.[10]
-
Cell Lysis and Harvesting: Freeze the plates to lyse the erythrocytes and then harvest the contents onto glass-fiber filters using a cell harvester.
-
Quantification: Measure the amount of incorporated [3H]-hypoxanthine using a liquid scintillation counter.
-
Data Analysis: Plot the counts per minute against the drug concentration and determine the IC50 value using a non-linear regression model.
In Vivo Efficacy Assessment (4-Day Suppressive Test in P. berghei Infected Mice)
This standard model is used to evaluate the in vivo activity of potential antimalarial compounds.[11]
Protocol Steps:
-
Infection: Infect mice (e.g., Swiss albino mice) intraperitoneally with Plasmodium berghei infected erythrocytes.
-
Drug Administration: Begin treatment with the test compound (e.g., via oral gavage) a few hours after infection (Day 0) and continue daily for four consecutive days (Days 0-3).[11] A control group receives the vehicle only, and a positive control group receives a standard drug like amodiaquine.
-
Parasitemia Monitoring: On Day 4, collect thin blood smears from the tail of each mouse.
-
Microscopic Analysis: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.
-
Efficacy Calculation: Calculate the average percentage of parasitemia in each group and determine the percent suppression of parasitemia relative to the vehicle-treated control group.
Conclusion and Future Directions
The comparison between amodiaquine and the emerging class of 2-(trifluoromethyl)-triazolo[1,5-a]pyrazine and related pyrimidine scaffolds reveals a promising landscape for antimalarial drug discovery. The novel heterocyclic compounds demonstrate potent in vitro activity, in some cases exceeding that of the established drug amodiaquine. Furthermore, the potential for distinct mechanisms of action—targeting PfDHODH or PfATP4—is particularly exciting, as this could offer new avenues to combat resistance to existing therapies.
However, this guide also underscores the critical need for further research. Direct, side-by-side comparisons of these compounds in standardized in vitro and in vivo assays are essential for a definitive assessment of their relative merits. Future studies should focus on:
-
Head-to-head in vitro testing of 2-(trifluoromethyl)-triazolo[1,5-a]pyrazines and amodiaquine against a broad panel of drug-sensitive and drug-resistant P. falciparum strains.
-
Comprehensive in vivo efficacy studies in rodent malaria models to compare parasite clearance rates, recrudescence, and survival.
-
Mechanism of action deconvolution to definitively identify the molecular targets of the most promising triazolo-based compounds.
-
Pharmacokinetic and toxicity profiling to assess the drug-like properties of the novel scaffolds.
By systematically addressing these knowledge gaps, the research community can effectively evaluate the potential of 2-(trifluoromethyl)-triazolo[1,5-a]pyrazines and their analogs to contribute to the next generation of antimalarial therapies.
References
- Open Source Malaria. (n.d.). OpenSourceMalaria:Triazolopyrazine (TP) Series. OpenWetWare.
- de Souza, M. V. N., et al. (2012). New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodium falciparum Agents. Molecules, 17(7), 8285-8301.
- Afonso, C. M., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421.
- Azevedo, M. F., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421.
- Vivas, L., et al. (2007). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy, 51(5), 1568-1575.
- Lum, K. Y., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 107-114.
- WorldWide Antimalarial Resistance Network. (n.d.). Estimation of Plasmodium falciparum drug susceptibility by the 3H-hypoxanthine uptake inhibition assay. WWARN.
- Alonso, P. L., et al. (2014). Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth. Journal of Biomolecular Screening, 19(7), 1037-1045.
- Rolan, H. G., et al. (2014). Scheme of the [³H]hypoxanthine-based scintillation proximity assay protocol.
- Lum, K. Y., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. MalariaWorld.
- Lum, K. Y., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 107-114.
- Lum, K. Y., et al. (2021). Biological data for triazolopyrazines 1-18.
- Singh, R., et al. (2020). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 11, 89.
- WorldWide Antimalarial Resistance Network. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN.
- Traoré, K., et al. (2015). Drying anti-malarial drugs in vitro tests to outsource SYBR Green Assays. Malaria Journal, 14, 489.
- Ene, A. C., et al. (2020). Amodiaquine-Azithromycin Eradicates Blood and Liver Stages of Plasmodium berghei Infection in Mice. Journal of Parasitology Research, 2020, 8896827.
- Osonuga, I. O., et al. (2017). In-Vivo Evaluation of the Antiplasmodial Effect of Amodiaquine and Amodiaquine-Promethazine Combination in Plasmodium berghei Infected Mice. Journal of Advances in Medical and Pharmaceutical Sciences, 14(3), 1-8.
- Traoré, K., et al. (2015). SYBR Green I modified protocol for ex vivo/in vitro assay.
- Akala, H. M., et al. (2016). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy, 60(6), 3295-3302.
- Annang, F., et al. (2018). In vivo efficacy in Plasmodium berghei-infected mice: onset of action and recrudescence for control (), artesunate () and SSJ-183 () following a single oral dose of 100 mg/kg on day 3 post-infection (n=5 mice for each).
- Ochong, E. O., et al. (2018). Amodiaquine resistance in Plasmodium berghei is associated with PbCRT His95Pro mutation, loss of chloroquine, artemisinin and primaquine sensitivity, and high transcript levels of key transporters. Malaria Journal, 17(1), 41.
- Gbotosho, G. O., et al. (2014). Interaction between rifampicin, amodiaquine and artemether in mice infected with chloroquine resistant Plasmodium berghei. Malaria Journal, 13, 306.
- Afonso, C. M., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Semantic Scholar.
- Phillips, M. A., et al. (2008). Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice. Journal of Medicinal Chemistry, 51(12), 3649-3653.
Sources
- 1. OpenSourceMalaria:Triazolopyrazine (TP) Series - OpenWetWare [openwetware.org]
- 2. New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amodiaquine resistance in Plasmodium berghei is associated with PbCRT His95Pro mutation, loss of chloroquine, artemisinin and primaquine sensitivity, and high transcript levels of key transporters - PMC [pmc.ncbi.nlm.nih.gov]
Comparing 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine to other kinase inhibitors
A Guide for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the triazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of targeted cancer therapies and treatments for inflammatory diseases. While specific data on 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is not extensively available in the public domain, a comprehensive analysis of its structural analogs provides critical insights into the therapeutic promise of this chemical class. This guide offers a comparative overview of triazolo[1,5-a]pyrazine derivatives and other prominent kinase inhibitors, supported by experimental data and mechanistic insights to inform future drug development efforts.
The Triazolopyrazine Scaffold: A Versatile Kinase Binding Moiety
The triazolo[1,5-a]pyrazine core is a heterocyclic structure that serves as a versatile scaffold for designing kinase inhibitors. Its nitrogen-rich composition allows for multiple points of interaction within the ATP-binding pocket of various kinases, a key target for therapeutic intervention in diseases driven by aberrant signaling pathways.[1][2] The trifluoromethyl group, when appended to this scaffold, can significantly enhance properties such as metabolic stability, cell permeability, and binding affinity through favorable hydrophobic and electronic interactions.
Numerous studies have explored derivatives of the triazolopyrazine and the closely related triazolopyrimidine and triazolopyridine scaffolds, revealing a broad spectrum of kinase inhibitory activities.[3][4][5] These compounds have shown potent inhibition of key kinases implicated in cancer and inflammation, including c-Met, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and p38 MAP kinase.[1][3][4][6]
Comparative Kinase Inhibitory Profiles
The efficacy of kinase inhibitors is determined by their potency against the target kinase and their selectivity over other kinases in the kinome. High selectivity is crucial for minimizing off-target effects and associated toxicities. The following table provides a comparative summary of the inhibitory activities of various triazolo-fused heterocyclic compounds against different kinases, alongside established kinase inhibitors.
| Compound Class/Drug | Target Kinase(s) | IC₅₀ (nM) | Key Therapeutic Area(s) | Reference(s) |
| Triazolo[4,3-a]pyrazine Derivatives | c-Met, VEGFR-2 | c-Met: 26.00; VEGFR-2: 2600 | Cancer | [6][7] |
| Triazolopyridine Analogs | p38α MAP Kinase | 15 - 100 | Inflammation | [3] |
| Pyrazolo[1,5-a]pyrazine Derivatives | JAK1, JAK2, TYK2 | JAK1: 3; JAK2: 8.5; TYK2: 7.7 | Inflammatory Disorders | [1] |
| Triazolo[1,5-a]pyrimidine Derivatives | EGFR, VEGFR-2, FAK | EGFR: 2190-7000; VEGFR-2: 2950-8210; FAK: 6300 | Cancer | [5] |
| Crizotinib | c-Met, ALK | c-Met: ~4; ALK: ~20 | Non-Small Cell Lung Cancer | [6][7] |
| Foretinib | c-Met, VEGFR-2 | c-Met: 19; VEGFR-2: ~1.5 | Cancer | [6][7] |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3; JAK2: 2.8 | Myelofibrosis, Polycythemia Vera | [1] |
| Doramapimod (BIRB 796) | p38 MAP Kinase | p38α: 0.1 | Inflammatory Diseases | [3] |
Signaling Pathways and Points of Intervention
The therapeutic efficacy of these inhibitors stems from their ability to modulate specific signaling pathways critical for disease progression.
c-Met and VEGFR-2 Signaling in Angiogenesis and Cancer
The c-Met and VEGFR-2 receptor tyrosine kinases are key drivers of tumor growth, invasion, and angiogenesis.[6][7] Upon activation by their respective ligands, Hepatocyte Growth Factor (HGF) and VEGF, these receptors initiate downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration. Triazolo[4,3-a]pyrazine derivatives have been designed as dual inhibitors of c-Met and VEGFR-2, offering a multi-pronged approach to cancer therapy by simultaneously blocking these critical pathways.[6][7]
JAK-STAT Pathway in Inflammation
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is central to the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[4] Dysregulation of this pathway is implicated in autoimmune diseases. Pyrazolo[1,5-a]pyrazine derivatives have demonstrated potent and selective inhibition of JAK family members, thereby blocking the downstream inflammatory cascade.[1]
Experimental Methodologies for Kinase Inhibitor Comparison
The objective comparison of kinase inhibitors relies on a standardized set of robust and reproducible experimental assays. The following protocols outline key methodologies for characterizing the performance of novel inhibitors like triazolo[1,5-a]pyrazine derivatives.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Protocol:
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compound (e.g., triazolo[1,5-a]pyrazine derivative), and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. In a microplate, add the kinase, its substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature and time for the specific kinase. e. Stop the reaction and measure the kinase activity using the chosen detection method (e.g., luminescence for ADP formation or fluorescence for substrate phosphorylation). f. Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.
Protocol:
-
Cell Lines: Select cancer cell lines with known dependence on the target kinase (e.g., A549, MCF-7, or Hela for c-Met/VEGFR-2 inhibitors).[6][7]
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add a viability reagent such as MTT or resazurin and incubate. e. Measure the absorbance or fluorescence to determine the percentage of viable cells relative to an untreated control. f. Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Western Blot Analysis for Target Engagement
This technique confirms that the inhibitor engages its target within the cell and blocks downstream signaling.
Protocol:
-
Cell Treatment and Lysis: Treat cultured cells with the test compound for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate. c. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). d. Add a chemiluminescent substrate and detect the signal using an imager. e. Strip and re-probe the membrane with an antibody for the total protein as a loading control.
Conclusion and Future Directions
The triazolo[1,5-a]pyrazine scaffold and its analogs represent a promising class of kinase inhibitors with the potential for broad therapeutic applications in oncology and inflammatory diseases. The structure-activity relationship studies of various derivatives highlight the tunability of this scaffold to achieve potent and selective inhibition of diverse kinases. While direct experimental data for 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine remains to be fully elucidated in publicly accessible literature, the comparative analysis of its close analogs strongly supports its potential as a valuable lead structure.
Future research should focus on the synthesis and detailed biological evaluation of a focused library of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine derivatives. Comprehensive profiling against a panel of kinases, coupled with cell-based assays and in vivo studies, will be crucial to fully understand their therapeutic potential and guide the development of next-generation targeted therapies.
References
- BenchChem. Navigating the Structure-Activity Landscape of Triazolopyridine Analogs as p38 MAP Kinase Inhibitors.
- El-Gamal, M. I., et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2023.
- Abdel-Maksoud, M. S., et al. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][3][8][9]triazine derivatives as CDK2 inhibitors. Bioorganic Chemistry, 94, 103403, 2020.
- Richardson, C. M., et al. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(5), 1353-1357, 2006.
- ResearchGate. Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors.
- Wang, W., et al. Discovery of[1][3][10]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 44(39), 16863-16874, 2020.
- Siles, R., et al. 7-Amino-[1][3][10]triazolo[1,5-a][3][8][9]triazines as CK1δ inhibitors. European Journal of Medicinal Chemistry, 225, 113793, 2021.
- Li, Y., et al. Design, Synthesis, and Biological Evaluation of[1][3][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534, 2022.
- Li, Y., et al. Design, Synthesis, and Biological Evaluation of[1][3][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534, 2022.
- El-Gamal, M. I., et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2023.
- Menet, C. J., et al. Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 57(10), 4093-4109, 2014.
- Sławiński, J., et al. The activity of pyrazolo[4,3-e][1][3][10]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][10]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 12(1), 1-15, 2022.
- Eldeeb, A. H., et al. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry, 115, 105220, 2021.
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
The Trifluoromethyl Group: A Key Player in the Bioactivity of Triazolo[1,5-a]pyrazine Analogs
A Comparative Guide to Structure-Activity Relationships
The 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in modern medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group at the 2-position of the triazolopyrazine core profoundly influences the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine analogs and their isomers across various therapeutic areas, offering insights for researchers and drug development professionals.
The Versatility of the Trifluoromethyl-Triazolopyrazine Core
The triazolo[1,5-a]pyrazine ring system, being isoelectronic with purines, serves as a versatile scaffold for designing molecules that can interact with a wide array of biological targets. The addition of the electron-withdrawing trifluoromethyl group often enhances the potency and modulates the selectivity of these compounds. This has led to the exploration of these analogs as kinase inhibitors for cancer therapy, antimicrobial agents, and therapeutics for neurodegenerative diseases. Notably, the isomeric 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine moiety is a key pharmacophore in several marketed drugs, underscoring the therapeutic potential of this structural motif[1].
I. Anticancer Activity: Targeting Kinases with Precision
Derivatives of the trifluoromethyl-triazolopyrazine scaffold have emerged as potent inhibitors of various protein kinases implicated in cancer progression. The SAR studies in this area have been particularly fruitful, providing clear guidance for optimizing the anticancer activity of these analogs.
Dual c-Met/VEGFR-2 Inhibition
A notable example is the development of[1][2][3]triazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases that play crucial roles in tumor angiogenesis and metastasis[4]. In a key study, compound 17l demonstrated excellent antiproliferative activity against A549 (lung), MCF-7 (breast), and Hela (cervical) cancer cell lines, with IC50 values of 0.98, 1.05, and 1.28 µM, respectively[4]. This compound also exhibited potent kinase inhibitory activity with a c-Met IC50 of 26.00 nM and a VEGFR-2 IC50 of 2.6 µM[4].
The SAR for this series of compounds can be summarized as follows:
-
Substitution on the Phenoxy Group: The introduction of a fluorine atom on the phenoxy group was generally favorable for antiproliferative activity[4].
-
Linker between Moieties: The presence of a 5-(trifluoromethyl)-1H-pyrazole as the five-atom linker between the triazolopyrazine core and another aromatic moiety was associated with better antiproliferative and kinase activity[4][5].
-
Substitution on the Benzene Ring: In some cases, the absence of a fluorine atom on a terminal benzene ring led to higher antiproliferative activity[4].
Table 1: Antiproliferative and Kinase Inhibitory Activities of Key[1][2][3]triazolo[4,3-a]pyrazine Analogs [4]
| Compound | R1 | R2 | A549 IC50 (µM) | MCF-7 IC50 (µM) | Hela IC50 (µM) | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) |
| 17e | H | 5-(trifluoromethyl)-1H-pyrazol-1-yl | 1.23 | 1.54 | 1.87 | 77 | ND |
| 17l | F | 4-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl | 0.98 | 1.05 | 1.28 | 26 | 2.6 |
| Foretinib | - | - | 0.71 | 0.93 | 1.18 | 19 | 1.9 |
ND: Not Determined
Experimental Protocol: In Vitro Kinase Assay (c-Met)
A representative protocol for assessing the in vitro kinase inhibitory activity of the synthesized compounds against c-Met is as follows:
-
Preparation of Reagents:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Reconstitute recombinant human c-Met enzyme in the reaction buffer.
-
Prepare a solution of the substrate, Poly(Glu, Tyr) 4:1, in the reaction buffer.
-
Prepare a solution of ATP in the reaction buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of the test compound solution to the wells of a 96-well plate.
-
Add 20 µL of the c-Met enzyme solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 25 µL of a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of a stop solution containing EDTA.
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay with an anti-phosphotyrosine antibody.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Logical Relationship of Kinase Inhibition SAR
Caption: Key structural modifications influencing the anticancer activity of trifluoromethyl-triazolopyrazine analogs.
II. Antimicrobial Activity: A New Frontier
The trifluoromethyl-triazolopyrazine scaffold has also demonstrated promising potential in the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.
Antibacterial and Antifungal Activity
Studies on peptide-linked trifluoromethyl triazolo-pyrazine derivatives have revealed that these compounds can exhibit significant antibacterial and antifungal activity. For instance, compounds 7a and 7b displayed minimum inhibitory concentration (MIC) values of 20-35 µg/mL against certain bacteria, which is comparable to or better than the standard drug chloramphenicol (16-26 µg/mL)[3]. In terms of antifungal activity, compound 10d showed notable efficacy with MIC values of 67-82 µg/mL, superior to griseofulvin (130-160 µg/mL)[3].
The SAR in this context highlights the importance of the appended peptide moiety in determining the spectrum of activity and potency. The structural diversity of the peptide-triazolopyrazine conjugates plays a crucial role in their interaction with microbial targets[3].
Further investigations into a series of novel triazolo[4,3-a]pyrazine derivatives have identified compounds with moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Compound 2e from this series exhibited superior antibacterial activity with MICs of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to ampicillin[1][6].
Table 2: Antimicrobial Activity of Selected Trifluoromethyl-Triazolopyrazine Derivatives [1][3]
| Compound | Organism | MIC (µg/mL) | Reference Drug | Ref. Drug MIC (µg/mL) |
| 7a | Bacteria | 20-35 | Chloramphenicol | 16-26 |
| 7b | Bacteria | 20-35 | Chloramphenicol | 16-26 |
| 10d | Fungi | 67-82 | Griseofulvin | 130-160 |
| 2e | S. aureus | 32 | Ampicillin | - |
| 2e | E. coli | 16 | Ampicillin | - |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
A standard microbroth dilution method to determine the MIC of the synthesized compounds is as follows:
-
Preparation of Inoculum:
-
Culture the bacterial or fungal strains in an appropriate broth medium overnight at 37°C (for bacteria) or 28°C (for fungi).
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive control wells (inoculum without compound) and negative control wells (broth without inoculum).
-
Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
-
Determination of MIC:
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Experimental Workflow for Antimicrobial Screening
Caption: A streamlined workflow for the in vitro antimicrobial evaluation of novel compounds.
III. Potential in Neurodegenerative Diseases
While direct SAR studies on 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine analogs for neurodegenerative diseases are still emerging, research on the closely related triazolo[1,5-a]pyrimidine scaffold provides valuable insights. These compounds have been investigated as microtubule-stabilizing agents, a therapeutic strategy for conditions like Alzheimer's disease[7]. The structural similarity suggests that trifluoromethyl-triazolopyrazine analogs could also modulate microtubule dynamics.
Furthermore, triazolo[1,5-a]pyrazines have been synthesized and evaluated as adenosine A2A receptor antagonists, a target relevant to Parkinson's disease. This indicates that the core scaffold is capable of crossing the blood-brain barrier and interacting with central nervous system targets. The introduction of a trifluoromethyl group could enhance the metabolic stability and brain penetration of these analogs, making them attractive candidates for further investigation in the context of neurodegenerative disorders.
Conclusion and Future Directions
The 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine scaffold and its isomers represent a highly versatile platform for the development of novel therapeutics. The trifluoromethyl group plays a pivotal role in enhancing the biological activity of these compounds across a range of applications, from oncology to infectious diseases.
The existing structure-activity relationship data, particularly in the realm of kinase inhibition, provides a solid foundation for the rational design of more potent and selective drug candidates. Future research should focus on:
-
Systematic SAR studies of the 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine core to delineate the precise effects of substitutions at various positions.
-
Exploration of a wider range of biological targets , including those relevant to neurodegenerative and inflammatory diseases.
-
In-depth investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds to assess their potential for clinical development.
By leveraging the insights from current SAR studies and employing innovative drug design strategies, the full therapeutic potential of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine analogs can be realized.
References
- Stevenson, R. J., et al. (2018). An SAR study of hydroxy-trifluoromethylpyrazolines as inhibitors of Orai1-mediated store operated Ca2+ entry in MDA-MB-231 breast cancer cells using a convenient Fluorescence Imaging Plate Reader assay. Bioorganic & Medicinal Chemistry, 26(12), 3406-3413. [Link]
- Li, J., et al. (2023).
- Li, J., et al. (2023).
- Reddy, T. S., et al. (2023). Peptide Science Synthesis, Molecular Docking Studies and In Vitro Antimicrobial Evaluation of Peptide Linked Trifluoromethyl Triazolo-Pyrazine Derivatives.
- Moro, S., et al. (2024). 7-Amino-[1][2][3]triazolo[1,5-a][2][6][8]triazines as CK1δ inhibitors. University of Padua. [Link]
- Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]
- Zhang, B., et al. (2023). Microtubule-Stabilizing 1,2,4-Triazolo[1,5- a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure-Activity Insights. Journal of Medicinal Chemistry, 66(1), 435-459. [Link]
- El-Sayed, M. A.-A., et al. (2013). Synthesis and antimicrobial activity of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4809-4813. [Link]
- Gao, H., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10. [Link]
- El-Gamal, M. I., et al. (2021). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Molecules, 26(19), 5941. [Link]
- Pipzine Chemicals. (n.d.). 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine.
- Petrie, C. R., et al. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. [Link]
- Khan, M. A., et al. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][2][6][8]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry, 67, 325-334. [Link]
- Ojo, O. S., et al. (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]
- Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1084. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An SAR study of hydroxy-trifluoromethylpyrazolines as inhibitors of Orai1-mediated store operated Ca2+ entry in MDA-MB-231 breast cancer cells using a convenient Fluorescence Imaging Plate Reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-c]pyrimidine Derivatives as A2A Receptor-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microtubule-Stabilizing 1,2,4-Triazolo[1,5- a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure-Activity Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Heterocyclic Cores in Drug Discovery: 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine vs. Triazolo[1,5-c]pyrimidine
In the intricate landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. This choice dictates not only the potential for biological activity but also governs critical ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This guide provides an in-depth, objective comparison of two prominent nitrogen-rich fused heterocyclic cores: the 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine and the triazolo[1,5-c]pyrimidine.
Our analysis moves beyond a simple recitation of facts, delving into the causality behind experimental observations and strategic choices in scaffold utilization. We aim to equip researchers, scientists, and drug development professionals with field-proven insights to guide their own scaffold selection processes.
Structural and Physicochemical Distinctions: More Than Just Isomers
At first glance, both scaffolds are fused, bicyclic heteroaromatic systems containing a triazole ring. However, their isomeric nature, stemming from the fusion of the triazole to either a pyrazine or a pyrimidine ring, and the specific substitution on the pyrazine core, creates significant differences in their electronic and physical properties.
The[1][2][3]triazolo[1,5-a]pyrimidine system is recognized as a purine isostere, where the ring system is isoelectronic with that of purines.[4] This has made it a valuable template in medicinal chemistry.[3][4] In contrast, the[1][2][3]triazolo[1,5-a]pyrazine core is isomeric with the[1][2][3]triazolo[1,5-c]pyrimidine core and has been explored for applications such as adenosine A2A receptor antagonists.[5]
The defining feature of the first core is the presence of a trifluoromethyl (-CF3) group at the 2-position. This single substituent dramatically alters the molecule's profile. The -CF3 group is a strong electron-withdrawing group and is highly lipophilic. Its inclusion is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity by engaging in specific interactions with target proteins.[6] For instance, in the context of the PARP inhibitor Fluzoparib, the -CF3 group is critical for enhancing metabolic stability and penetration of the blood-brain barrier.[6]
Below is a comparative summary of their core physicochemical properties.
| Property | 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine | [1][2][7]Triazolo[1,5-c]pyrimidine (unsubstituted) | Rationale for Differences |
| Molecular Formula | C6H3F3N4[2] | C5H4N4[8] | Presence of the -CF3 group and the pyrazine vs. pyrimidine ring. |
| Molar Mass | 188.11 g/mol [2][9] | 120.11 g/mol [8] | The addition of a carbon and three fluorine atoms significantly increases the mass. |
| Predicted Density | ~1.69 g/cm³[2][6] | Not readily available | Fluorinated heterocycles typically exhibit higher densities.[6] |
| Predicted logP | ~2.5[6] | -0.1[8] | The trifluoromethyl group is highly hydrophobic, drastically increasing lipophilicity. |
| Solubility | Low in water; high in polar aprotic solvents (DMF, DMSO).[6] | Higher aqueous solubility expected due to lower lipophilicity. | The hydrophobic -CF3 group reduces aqueous solubility.[6] |
Synthetic Pathways: A Tale of Two Cyclizations
The synthetic accessibility of a scaffold is a crucial consideration. Both cores are accessible through established synthetic routes, but the specifics of their construction differ significantly, reflecting their distinct ring systems.
Synthesis of 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine
The synthesis of this core often starts from commercially available pyrazine derivatives. A common strategy involves the cyclization of a hydrazinopyrazine intermediate with a trifluoroacetic acid equivalent. One documented method involves an acid-catalyzed cyclodehydration, where trifluoroacetic anhydride serves as both a dehydrating agent and the source of the trifluoromethyl group.[6] Another approach involves reacting 2-chloropyrazine with hydrazine hydrate, followed by cyclization with trifluoroacetic anhydride.[10]
A key intermediate, 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, can be synthesized from ethyl trifluoroacetate and hydrazine hydrate, followed by reactions with chloroacetyl chloride and phosphorus oxychloride.[11] This highlights the versatility of building the fused ring system from different starting materials.
Illustrative Synthetic Workflow:
Caption: General workflow for synthesizing the triazolo[1,5-a]pyrazine core.
Experimental Protocol: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride (Key Intermediate) [11]
-
Preparation of Intermediate V: To a solution of intermediate IV (not detailed here) in methanol, add 3 equivalents of ethylenediamine at -20 °C and stir for 1 hour.
-
Acidification and Crystallization: Heat the resulting white slurry to 55 °C. Slowly add 37% concentrated hydrochloric acid and maintain the temperature for 1 hour.
-
Isolation: Partially evaporate the solvent under reduced pressure at 20 °C until crystals precipitate.
-
Purification: Collect the crystals by filtration, wash with cold methanol, and dry to yield the hydrochloride salt.
Causality: The use of a strong acid like HCl is essential for protonating the basic nitrogen atoms, forming a stable, crystalline salt that is easily isolated and purified from the reaction mixture.
Synthesis of the Triazolo[1,5-c]pyrimidine Core
The synthesis of this scaffold frequently involves the construction of a pyrimidine ring followed by the annulation of the triazole. A classic and powerful method is the Dimroth rearrangement.[1][12] This rearrangement typically involves the conversion of a kinetically favored[1][2][3]triazolo[4,3-c]pyrimidine isomer into the thermodynamically more stable[1][2][3]triazolo[1,5-c]pyrimidine.[12]
The general sequence involves reacting an arylamidine with a suitable three-carbon electrophile (like sodium ethyl formylacetate) to form a pyrimidinone. This is followed by chlorination, hydrazinolysis, and subsequent cyclization with a one-carbon unit (like cyanogen bromide) to yield the fused system, which may then undergo the Dimroth rearrangement.[1][13]
Illustrative Synthetic Workflow:
Caption: Synthesis of the triazolo[1,5-c]pyrimidine core via Dimroth rearrangement.
Experimental Protocol: General Synthesis of 5-Aryl-2-amino[1][2][3]triazolo[1,5-c]pyrimidines [1][13]
-
Pyrimidinone Formation: React an appropriate arylamidine with sodium ethyl formylacetate or ethyl propiolate to form the corresponding pyrimidinone.
-
Chlorination: Treat the pyrimidinone with phosphorus oxychloride (POCl3) to yield the chloropyrimidine derivative.
-
Hydrazinolysis: Convert the chloropyrimidine to a hydrazinopyrimidine by reacting it with hydrazine.
-
Cyclization and Rearrangement: Treat the hydrazinopyrimidine with cyanogen bromide. This induces cyclization, and a subsequent Dimroth rearrangement affords the final triazolo[1,5-c]pyrimidine product.
Causality: The Dimroth rearrangement is driven by the formation of a more thermodynamically stable aromatic system. The presence of heat, acid, or base facilitates the ring-opening and ring-closing cascade required for the isomer interconversion.[12]
Biological Activity and Therapeutic Applications: A Comparative Analysis
The choice of a heterocyclic core is fundamentally linked to its potential to interact with biological targets. Both scaffolds have proven to be fertile ground for the discovery of potent, biologically active molecules.
| Feature | 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine Derivatives | Triazolo[1,5-c]pyrimidine Derivatives |
| Primary Therapeutic Areas | Oncology,[6] Neurology[5] | Inflammation (Asthma),[1][13] Oncology,[14] various others. |
| Known Biological Targets | PARP,[6] Adenosine A2A Receptor[5] | Kinases (e.g., EGFR),[14] Histamine Release Pathways,[13] c-Met[15] |
| Key Role in Medicinal Chemistry | Bioisostere, metabolic blocker, lipophilicity modulator.[6] | Purine bioisostere,[4][16] versatile pharmacophore.[3][17] |
Case Study 1: 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine in Oncology
The 2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine core is a key intermediate in the synthesis of the PARP inhibitor Fluzoparib .[6] In this context, the scaffold serves two primary purposes. First, the triazolopyrazine nucleus acts as a pharmacophore that correctly orients other functional groups for optimal interaction with the PARP enzyme. Second, the -CF3 group acts as a metabolic shield, preventing oxidative metabolism at that position, thereby increasing the drug's half-life and overall exposure. This strategic incorporation of fluorine is a testament to its utility in overcoming pharmacokinetic challenges.
Case Study 2: Triazolo[1,5-c]pyrimidines as Kinase Inhibitors and Anti-inflammatory Agents
The triazolo[1,5-c]pyrimidine scaffold is exceptionally versatile. Its structural resemblance to purine has made it a prime candidate for developing kinase inhibitors, which often bind to the ATP-binding pocket of enzymes. Novel pyrazolo-[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives have been synthesized and shown to act as EGFR kinase inhibitors with anticancer activity.[14] Compound 1 from this series inhibited the activation of EGFR and downstream signaling pathways in cancer cells.[14]
Furthermore, early research identified 5-aryl-2-amino[1][2][3]triazolo[1,5-c]pyrimidines as potent inhibitors of histamine release, highlighting their potential as prophylactic treatments for asthma.[1][13] This demonstrates the scaffold's ability to be decorated with different substituents to target a wide array of biological processes, from intracellular signaling to immune responses.
Senior Application Scientist's Perspective and Strategic Recommendations
The choice between these two cores is not a matter of inherent superiority but of strategic alignment with the goals of a drug discovery campaign.
-
Choose 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine when:
-
Metabolic Stability is a Known Issue: If initial leads suffer from rapid oxidative metabolism, incorporating this core can provide a "metabolic shield" at the 2-position, a common site of P450-mediated oxidation.
-
Increased Lipophilicity is Desired: For targets requiring cell membrane or blood-brain barrier penetration, the lipophilic -CF3 group can be a significant advantage.[6] This was a critical factor for the CNS-targeting application of Fluzoparib.[6]
-
Targeting Specific Adenosine Receptors: The triazolo[1,5-a]pyrazine nucleus has shown promise as a scaffold for potent and selective adenosine A2A receptor antagonists.[5]
-
-
Choose Triazolo[1,5-c]pyrimidine when:
-
A Purine Mimic is Required: This core is an excellent starting point for targeting ATP-binding sites, such as those in kinases, or other purine-recognizing enzymes.[4]
-
Broad SAR Exploration is the Goal: The unsubstituted core offers multiple positions (C2, C5, C7, C8) for chemical modification, allowing for a comprehensive exploration of the chemical space around the scaffold to optimize potency and selectivity.
-
Aqueous Solubility is a Priority: For targets where high aqueous solubility is beneficial and high lipophilicity is a liability, this less lipophilic core provides a more favorable starting point compared to its trifluoromethylated counterpart.
-
Self-Validating System Trustworthiness: The protocols and insights described are derived from peer-reviewed chemical literature. The synthetic routes are well-established, with the Dimroth rearrangement being a classic named reaction in heterocyclic chemistry.[12] The biological activities cited are supported by quantitative data (e.g., IC50 values) from robust cellular and enzymatic assays.[14][15] By understanding the underlying principles—such as the thermodynamic driving force for the Dimroth rearrangement or the metabolic blocking effect of a -CF3 group—a researcher can logically predict and validate their experimental choices.
References
- Paul, R., Brockman, J. A., Hallett, W. A., Hanifin, J. W., Tarrant, M. E., Torley, L. W., ... & Wissner, A. (1985). Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. Journal of Medicinal Chemistry, 28(11), 1704–1716. [Link]
- ChemBK. (n.d.). 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE.
- Kowalska, P., & Wujec, M. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4721. [Link]
- ResearchGate. (n.d.). Representative examples of biologically active triazolopyrimidine derivatives.
- Costa, M. F., Boechat, N., & Pinheiro, L. C. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(11), 2657. [Link]
- Pipzine Chemicals. (n.d.). 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine.
- Fayed, B. E., Abdel-Rahman, H. M., & El-Gazzar, M. G. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(23), 2603–2631. [Link]
- Abdel-Aziz, A. A. M., El-Azab, A. S., ElTahir, K. E. H., & Al-Obaid, A. M. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 23(10), 2547. [Link]
- National Center for Biotechnology Information. (n.d.). [1][2][7]Triazolo[1,5-c]pyrimidine. PubChem Compound Database.
- ResearchGate. (n.d.). Synthesis of[1][2][7]triazolo[1,5‐c]pyrimidine derivatives 159 and 160.
- ResearchGate. (n.d.). Triazolopyrimidine compounds and its biological activities.
- ResearchGate. (n.d.). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents.
- PubMed. (1991). Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents.
- ResearchGate. (n.d.). Synthesis of s-Triazolo[1,5-c]pyrimidines.
- ResearchGate. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design.
- National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo(1,5-a)pyrimidine. PubChem Compound Database.
- PubMed. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity.
- National Center for Biotechnology Information. (2019). Discovery of[1][2][7]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors.
- National Center for Biotechnology Information. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
- ACS Publications. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition.
- ACS Publications. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors.
- ZaiQi Bio-Tech. (n.d.). 2-(TRIFLUOROMETHYL)-[1][2][3]TRIAZOLO[1,5-A]PYRAZINE.
- Semantic Scholar. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design.
- National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.
- OUCI. (n.d.). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs.
- PubMed. (2005). Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists.
- ResearchGate. (n.d.). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs.
- Google Patents. (n.d.). CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride.
- PubMed. (2021). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents.
- Frontiers. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (681249-56-9) for sale [vulcanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. [1,2,3]Triazolo[1,5-c]pyrimidine | C5H4N4 | CID 12440242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound: Properties, Applications, Safety Data & Supplier Info | China Manufacturer [pipzine-chem.com]
- 10. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 11. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine derivatives
An In-Depth Technical Guide to the Efficacy of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine Derivatives and Their Isomers in Drug Discovery
Introduction: The Triazolopyrazine Scaffold in Medicinal Chemistry
The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure in modern drug discovery. As a purine isostere, it presents a versatile framework for designing molecules that can interact with a wide array of biological targets. The fusion of the electron-rich triazole ring with the electron-deficient pyrazine ring creates a unique electronic and structural profile, making it a cornerstone for the development of novel therapeutic agents. The introduction of a trifluoromethyl (-CF3) group is a common and highly effective strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through favorable interactions, and increase cell permeability.
While direct and extensive comparative data on the 2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine series is emerging, a wealth of high-quality experimental data exists for its closely related isomer, the[1][2][3]triazolo[4,3-a]pyrazine scaffold. Derivatives of this isomeric core have been extensively evaluated as potent kinase inhibitors, offering a robust and scientifically sound basis for comparison and for predicting the potential efficacy of the [1,5-a] series. This guide will delve into the efficacy of these compounds, using the well-documented triazolo[4,3-a]pyrazine derivatives as a primary case study to establish a benchmark for performance, mechanism of action, and experimental validation.
Case Study: Trifluoromethylated Triazolo[4,3-a]pyrazine Derivatives as Dual c-Met/VEGFR-2 Kinase Inhibitors
A significant area of application for this class of compounds is in oncology, particularly as inhibitors of receptor tyrosine kinases (RTKs) that drive tumor growth, proliferation, and metastasis. The mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2) are two such RTKs whose aberrant signaling is a hallmark of many aggressive cancers.[4] Dual inhibition of these pathways is a promising strategy to overcome drug resistance and improve therapeutic outcomes.[4]
Rationale for Targeting c-Met and VEGFR-2
The choice to target both c-Met and VEGFR-2 simultaneously is rooted in their complementary roles in tumor progression. The HGF/c-Met pathway is crucial for cell migration, invasion, and epithelial-mesenchymal transition (EMT), while the VEGF/VEGFR-2 pathway is the primary driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting both, a single therapeutic agent can exert a multi-pronged attack on the cancer's growth and survival mechanisms.
Below is a diagram illustrating the targeted signaling pathways and the point of inhibition.
Comparative Efficacy Against Kinase Targets
Researchers have synthesized and evaluated a series of[1][2][3]triazolo[4,3-a]pyrazine derivatives, leading to the identification of highly potent compounds.[4][5] The lead compound, 17l , which incorporates a trifluoromethyl group, demonstrated exceptional inhibitory activity against c-Met kinase at the nanomolar level, comparable to the established multi-kinase inhibitor foretinib.[4] This underscores the importance of the triazolo[4,3-a]pyrazine core as an active pharmacophore.[4][5]
Table 1: Comparative Kinase Inhibitory Activity
| Compound | Key Substituents | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 17l | 3-fluoro-4-(5-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy | 26.0 | 2.6 | [4] |
| 17a | 4-(5-methyl-1H-pyrazol-1-yl)phenoxy | 55.0 | >50 | [4] |
| 17e | 4-(5-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy | 77.0 | >50 | [4] |
| Foretinib | (Positive Control) | 19.0 | Not Reported in Study | [4] |
IC₅₀ values represent the concentration required for 50% inhibition.
Expert Insight: The data in Table 1 reveals a clear structure-activity relationship (SAR). The introduction of a trifluoromethyl group on the pyrazole moiety (compare 17a to 17e ) and a fluorine atom on the phenoxy linker (17l ) significantly enhances inhibitory potency against c-Met.[4] This is likely due to favorable hydrophobic and electronic interactions within the ATP-binding pocket of the kinase.
Antiproliferative Activity in Cancer Cell Lines
The ultimate measure of an anticancer agent's efficacy is its ability to halt the proliferation of cancer cells. The most promising compounds were tested against a panel of human cancer cell lines, including lung adenocarcinoma (A549), breast cancer (MCF-7), and cervical carcinoma (Hela).
Table 2: Comparative Antiproliferative Activity (IC₅₀, µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | Hela (Cervical) | Reference |
|---|---|---|---|---|
| 17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | [4][5] |
| Foretinib | 0.71 ± 0.05 | 0.93 ± 0.09 | 1.18 ± 0.25 | [4] |
IC₅₀ values represent the concentration that inhibits cell growth by 50%.
The data confirms that compound 17l exhibits potent, broad-spectrum antiproliferative activity at the sub-micromolar to low-micromolar level, with efficacy on par with the positive control, foretinib.[4][5]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
To validate that the observed antiproliferative effects were due to the intended mechanism, further cellular assays were conducted. Treatment of A549 lung cancer cells with compound 17l resulted in a significant accumulation of cells in the G0/G1 phase of the cell cycle, effectively halting their progression towards division.[4][5] Furthermore, the compound was shown to induce late-stage apoptosis (programmed cell death) in A549 cells, confirming its cancer-killing capabilities.[4] Western blot analysis verified that 17l successfully inhibited the c-Met signaling pathway within the cells.[4]
Experimental Protocols: A Guide to Validation
Reproducibility and validation are the cornerstones of trustworthy scientific research. The following section provides detailed, step-by-step protocols for the key experiments used to determine the efficacy of these compounds.
General Experimental Workflow
The evaluation of novel kinase inhibitors follows a logical progression from initial biochemical assays to complex cellular mechanism studies.
Protocol 1: In Vitro Antiproliferative CCK-8 Assay
This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀).
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a positive control drug (e.g., foretinib).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for an additional 1-4 hours until a visible color change occurs.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on cell cycle progression.
-
Cell Treatment: Seed A549 cells in 6-well plates and grow until they reach approximately 70% confluency. Treat the cells with the test compound (e.g., at its IC₅₀ and 2x IC₅₀ concentration) or vehicle (control) for 48-72 hours.
-
Cell Harvesting: Detach the cells using trypsin, then collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS). Resuspend the cells in 1 mL of ice-cold 70% ethanol and incubate at 4°C for at least 2 hours (or overnight) for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in each phase.
Alternative Applications and Broader Context
While the focus here has been on anticancer applications, the triazolopyrazine scaffold is remarkably versatile. Various derivatives have shown promise in other therapeutic areas, including:
-
Antimalarial Activity: The Open Source Malaria (OSM) consortium has investigated the[1][2][3]triazolo[4,3-a]pyrazine scaffold, identifying compounds with moderate to potent activity against Plasmodium falciparum.[3][6]
-
Antibacterial Agents: Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.[7]
-
Anti-inflammatory Effects: Certain triazolo[1,5-a]pyridine derivatives have been developed as potent JAK1/2 inhibitors for treating inflammatory diseases like rheumatoid arthritis.[2]
Conclusion and Future Directions
The collective body of evidence strongly supports the efficacy of trifluoromethyl-substituted triazolopyrazine derivatives as potent biological agents, particularly in the realm of oncology. The detailed investigation of the[1][2][3]triazolo[4,3-a]pyrazine isomer 17l provides a compelling blueprint for success, demonstrating nanomolar potency against key cancer targets, excellent antiproliferative activity, and a validated mechanism of action through cell cycle arrest and apoptosis induction.[4][5]
This guide establishes a robust benchmark for evaluating the efficacy of the isomeric 2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine series. Future research should focus on a direct, side-by-side comparison of these isomers to determine if alterations in the nitrogen atom's position within the fused ring system can further enhance potency, refine selectivity, or improve pharmacokinetic properties. The continued exploration of this privileged scaffold holds immense promise for the development of next-generation targeted therapies.
References
- Albrecht, B. K., et al. (2008). Discovery of Potent, Orally Bioavailable, and Selective c-Met Kinase Inhibitors. Journal of Medicinal Chemistry, 51(10), 2857–2860. [Link]
- Chen, Y., et al. (2020). Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link]
- Furge, K. A., et al. (2000). Met receptor tyrosine kinase: a new target for cancer therapy. Gene, 257(1), 1-15. [Link]
- Hay, M. P., et al. (2022). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 27(19), 6598. [Link]
- Zhao, W., et al. (2021). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 211, 113108. [Link]
- Liu, X., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]
- Hay, M. P., et al. (2022). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 27(19), 6598. [Link]
- Liu, X., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]
- Wang, C., et al. (2018).
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine as a Novel Antimalarial Candidate
The relentless evolution of drug resistance in Plasmodium species, the causative agents of malaria, necessitates a continuous search for novel chemotherapeutic agents. This guide provides a comprehensive benchmark analysis of a promising new scaffold, 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, against established antimalarial drugs. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of its performance, supported by experimental data and a thorough examination of its potential mechanism of action.
Introduction: The Imperative for New Antimalarials
Malaria remains a significant global health challenge, with hundreds of thousands of deaths annually. The efficacy of frontline treatments, particularly artemisinin-based combination therapies (ACTs), is threatened by the emergence of parasite resistance.[1] The 1,2,4-triazolo[4,3-a]pyrazine scaffold has shown a range of biological activities and has recently been explored for its antimalarial potential.[2] This guide focuses on derivatives of this scaffold, specifically 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, and evaluates its standing against the current antimalarial arsenal.
Comparative In Vitro Efficacy
The initial assessment of any potential antimalarial compound lies in its ability to inhibit the growth of Plasmodium falciparum in vitro. The 50% inhibitory concentration (IC50) is a critical metric for this evaluation.
Experimental Rationale
The SYBR Green I-based fluorescence assay is a widely adopted method for high-throughput screening of antimalarial compounds.[3][4][5][6][7] This assay relies on the intercalation of the SYBR Green I dye into the DNA of the parasite. The resulting fluorescence is directly proportional to the amount of parasitic DNA, providing a robust measure of parasite proliferation. This method offers a non-radioactive and sensitive alternative to traditional tritiated hypoxanthine incorporation assays.[4][5]
Data Summary
The following table summarizes the in vitro activity of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine analogs against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum, compared to standard antimalarial drugs.
| Compound/Drug | Target/Mechanism of Action | IC50 (μM) vs. P. falciparum 3D7 | IC50 (μM) vs. P. falciparum Dd2 | Cytotoxicity (HEK293) | Reference(s) |
| 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine Analogues | Putative: Dihydroorotate Dehydrogenase (DHODH) | 0.2 - >80 | 0.3 - >20 | No toxicity observed at 80 µM | [2][8][9][10][11] |
| Chloroquine | Heme Polymerization | ~0.01-0.02 | ~0.1-0.3 | >100 µM | [12][13][14][15] |
| Artemisinin | Heme-activated free radical formation, PfATP6 inhibition | ~0.001-0.01 | ~0.001-0.01 | >100 µM | [16][17][18][19][20] |
| Atovaquone | Cytochrome bc1 complex | ~0.001-0.005 | ~0.001-0.005 | >50 µM | [21][22][23][24][25] |
| Mefloquine | 80S ribosome, protein synthesis inhibition | ~0.01-0.03 | ~0.02-0.05 | ~10-20 µM | [26][27][28][29][30] |
| Doxycycline | Apicoplast protein translation | ~0.5-1.5 | ~0.5-1.5 | >100 µM | [31][32][33][34][35] |
Note: IC50 values for known antimalarials are approximate and can vary based on specific laboratory conditions and parasite strains.
The data indicates that while some fluorinated triazolopyrazine analogues exhibit moderate antimalarial activity, with IC50 values in the sub-micromolar range, they are generally less potent than frontline antimalarials like artemisinin and atovaquone.[2][8][10] However, their lack of cytotoxicity at high concentrations is a promising feature.[2][8][10]
Comparative In Vivo Efficacy
Demonstrating efficacy in a living organism is a crucial step in drug development. The murine malaria model, typically using Plasmodium berghei, is a standard for these initial in vivo assessments.[36][37][38][39][40]
Experimental Rationale
The 4-day suppressive test (Peter's test) is a widely used in vivo assay to evaluate the schizonticidal activity of a test compound.[37] Mice are infected with P. berghei, and the compound is administered daily for four days. The reduction in parasitemia compared to an untreated control group is the primary measure of efficacy.
Data Summary
| Compound/Drug | Mouse Model | Dosing Regimen | Efficacy | Reference(s) |
| Triazolopyrimidine Derivative (DSM74) | P. berghei in mice | Oral administration | Suppression of parasitemia | [42] |
| Chloroquine | P. berghei in mice | 10 mg/kg/day (oral) | High suppression of parasitemia | [37] |
| Artesunate | P. berghei in mice | 5 mg/kg/day (intraperitoneal) | Rapid and significant reduction in parasitemia | [39] |
Further in vivo studies on 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine are warranted to establish its efficacy and pharmacokinetic profile.
Mechanistic Insights: A Comparative Overview
Understanding the mechanism of action is fundamental to predicting a drug's effectiveness, potential for resistance, and its place in combination therapies.
Proposed Mechanism of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
Docking simulations for the related 2-(trifluoromethyl)[21][22][31]triazolo[1,5-a]pyrimidine derivatives suggest that they may interact with and inhibit the P. falciparum dihydroorotate dehydrogenase (PfDHODH).[41][43] This enzyme is crucial for pyrimidine biosynthesis in the parasite, a pathway essential for DNA and RNA synthesis.[41] Inhibition of PfDHODH would thus halt parasite replication.
Mechanisms of Established Antimalarials
-
Chloroquine : This weak base accumulates in the acidic food vacuole of the parasite.[12][15] It interferes with the detoxification of heme, a byproduct of hemoglobin digestion, by inhibiting the formation of hemozoin.[12][13][14][15] The resulting accumulation of free heme is toxic to the parasite.[12][13][44]
-
Artemisinin and its derivatives : The endoperoxide bridge in the artemisinin structure is activated by heme-iron within the parasite, generating cytotoxic carbon-centered free radicals.[17][18][19] These radicals damage parasite proteins and other macromolecules, leading to parasite death.[20] Artemisinins have also been shown to inhibit the parasite's sarco/endoplasmic reticulum Ca2+-ATPase (PfATP6).[20]
-
Atovaquone : This drug is a structural analog of ubiquinone and acts as a selective inhibitor of the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex.[21][22][23][24] This disrupts mitochondrial function and inhibits pyrimidine biosynthesis.[21][22][24]
-
Mefloquine : While its exact mechanism is not fully elucidated, mefloquine is known to be a blood schizonticide.[27][28] Evidence suggests it targets the parasite's 80S ribosome, thereby inhibiting protein synthesis.[26][29]
-
Doxycycline : This tetracycline antibiotic targets the prokaryotic-like ribosomes within the parasite's apicoplast, an essential organelle.[31][32][33][34] By inhibiting protein translation in the apicoplast, it disrupts vital metabolic pathways, including fatty acid and heme biosynthesis.[31][33][34]
Caption: Comparative Mechanisms of Action.
Experimental Protocols
For reproducibility and standardization, detailed experimental protocols are provided below.
In Vitro Antimalarial Assay (SYBR Green I Method)
-
Parasite Culture : Maintain asynchronous P. falciparum cultures (e.g., 3D7 and Dd2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation : Prepare stock solutions of test compounds and reference drugs in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium in a 96-well microtiter plate.
-
Assay Setup : Add parasite culture (1-2% hematocrit, 0.5% parasitemia) to each well of the drug-containing plate. Include positive (parasitized RBCs without drug) and negative (non-parasitized RBCs) controls.
-
Incubation : Incubate the plates for 72 hours under the same culture conditions.
-
Lysis and Staining : Add lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for 1-2 hours.
-
Data Acquisition : Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis : Subtract the background fluorescence of non-parasitized RBCs. Plot the fluorescence values against the drug concentration and determine the IC50 values using a non-linear regression analysis.
Caption: In Vitro SYBR Green I Assay Workflow.
In Vivo Antimalarial Assay (4-Day Suppressive Test)
-
Animal Model : Use Swiss albino mice (e.g., BALB/c) weighing 18-22g.
-
Parasite Inoculation : Inoculate mice intraperitoneally with P. berghei-infected red blood cells (1x10^7 parasites per mouse).
-
Drug Administration : Two to four hours post-infection, administer the test compound orally or via the desired route. Administer the drug daily for four consecutive days. Include a vehicle control group and a positive control group (e.g., treated with chloroquine).
-
Parasitemia Monitoring : On day 5, prepare thin blood smears from the tail blood of each mouse.
-
Microscopy : Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by counting under a microscope.
-
Data Analysis : Calculate the average parasitemia for each group. Determine the percentage of parasitemia suppression using the formula: [ (A - B) / A ] * 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.
Conclusion and Future Directions
The 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine scaffold represents a novel class of potential antimalarial agents. While in vitro potency may not yet match that of established drugs like artemisinin, the favorable cytotoxicity profile and the potential for a distinct mechanism of action targeting PfDHODH make it a valuable area for further investigation.
Future research should focus on:
-
Lead Optimization : Structure-activity relationship (SAR) studies to enhance the potency of the triazolopyrazine scaffold.
-
In Vivo Efficacy and Pharmacokinetics : Comprehensive in vivo studies to determine the efficacy, safety, and pharmacokinetic profile of lead compounds.
-
Mechanism of Action Validation : Experimental validation of PfDHODH as the primary target and investigation of potential off-target effects.
-
Resistance Studies : Assessment of the potential for resistance development and cross-resistance with existing antimalarials.
By pursuing these research avenues, the scientific community can better ascertain the potential of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine derivatives to contribute to the next generation of antimalarial therapies.
References
- Dahl, E. L., et al. (2006). Doxycycline has distinct apicoplast-specific mechanisms of antimalarial activity. eLife, 9, e60244. [Link]
- Funnell, S. G. P., et al. (2013). Antimalarial pharmacology and therapeutics of atovaquone. Journal of Antimicrobial Chemotherapy, 68(5), 977-987. [Link]
- Golenser, J., et al. (2006). Current perspectives on the mechanism of action of artemisinins. International Journal for Parasitology, 36(14), 1427-1441. [Link]
- Srivastava, I. K., & Vaidya, A. B. (1999). A mechanism for the synergistic antimalarial action of atovaquone and proguanil. Antimicrobial Agents and Chemotherapy, 43(6), 1334-1339. [Link]
- Wikipedia contributors. (2024, May 1). Artemisinin. In Wikipedia, The Free Encyclopedia. [Link]
- de Villiers, K. A., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]
- Meshnick, S. R. (2002). Artemisinin: mechanisms of action, resistance and toxicity. International Journal for Parasitology, 32(13), 1655-1660. [Link]
- Wikipedia contributors. (2024, May 1). Chloroquine. In Wikipedia, The Free Encyclopedia. [Link]
- Gaillard, T., et al. (2020). Doxycycline has distinct apicoplast-specific mechanisms of antimalarial activity. eLife, 9, e60244. [Link]
- Wikipedia contributors. (2024, April 20). Atovaquone. In Wikipedia, The Free Encyclopedia. [Link]
- Zhang, Y., et al. (2022).
- Synapse. (2024). What is the mechanism of Atovaquone?
- The Pharmaceutical Journal. (2017). Researchers uncover the mechanism of mefloquine. The Pharmaceutical Journal. [Link]
- Synapse. (2024). What is the mechanism of Chloroquine Phosphate?
- Pediatric Oncall. (n.d.). Mefloquine. Drug Index. [Link]
- U.S. Food and Drug Administration. (n.d.). MALARONE (atovaquone and proguanil hydrochloride) Tablets and MALARONE (atovaquone and proguanil hydrochloride) Pediatric Tablets.
- MIMS. (n.d.). Mefloquine. MIMS Philippines. [Link]
- Synapse. (2024). What is the mechanism of Artemisinin?
- Aslam, F., et al. (2023). A Review of Doxycycline-Based Malaria Treatment Regimens: Efficacy, Safety, and Resistance Patterns. Acta Scientific Medical Sciences, 7(5), 10-15. [Link]
- National Center for Biotechnology Information. (n.d.). Mefloquine. PubChem. [Link]
- Bacon, D. J., et al. (2010). The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples. The American Journal of Tropical Medicine and Hygiene, 82(3), 398-401. [Link]
- Slideshare. (2015). Mefloquine. [Link]
- Wikipedia contributors. (2024, May 5). Doxycycline. In Wikipedia, The Free Encyclopedia. [Link]
- YouTube. (2020). Chloroquine Mechanism of action. [Link]
- RxList. (n.d.). Antimalarials. [Link]
- WebMD. (n.d.). Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
- UK Meds. (2024). How does Doxycycline protect against Malaria? [Link]
- Foley, M., & Tilley, L. (1998). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 79(1), 55-87. [Link]
- de Villiers, K. A., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed. [Link]
- Hyde, J. E. (2007). Antimalarial drugs: modes of action and mechanisms of parasite resistance. Future Microbiology, 2(5), 571-582. [Link]
- Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926-1933. [Link]
- Li, C., et al. (2017). In vivo antimalarial activity of synthetic hepcidin against Plasmodium berghei in mice. Pharmaceutical Biology, 55(1), 1035-1041. [Link]
- Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926–1933. [Link]
- Gathirwa, J. W., et al. (2007). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Parasitology Research, 102(3), 441-446. [Link]
- Ten-Hove, R. J., et al. (2023). Antimalarial Medications. In StatPearls.
- de Souza, M. V. N., et al. (2012). New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodium falciparum Agents. Molecules, 17(7), 8196-8211. [Link]
- Katsoulis, O., et al. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 26(16), 4983. [Link]
- World Journal of Biology and Biotechnology. (2023). Evaluation of Plasmodium berghei Models in Malaria Research. World Journal of Biology and Biotechnology, 8(3), 29-37. [Link]
- Wikipedia contributors. (2024, May 1). Antimalarial medication. In Wikipedia, The Free Encyclopedia. [Link]
- MalariaWorld. (2023).
- Smilkstein, M., et al. (2004). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 70(3), 252-256. [Link]
- Semantic Scholar. (n.d.).
- de Villiers, K. A., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 107-116. [Link]
- de Souza, M. V. N., et al. (2012). New trifluoromethyl triazolopyrimidines as anti-Plasmodium falciparum agents. PubMed. [Link]
- Medscape. (2024).
- ResearchGate. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. [Link]
- P. BERGHEI. (n.d.). Plasmodium berghei malaria model – biology and technologies. [Link]
- Phillips, M. A., et al. (2008). Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice. Journal of Medicinal Chemistry, 51(12), 3649-3653. [Link]
Sources
- 1. Antimalarial drugs: modes of action and mechanisms of parasite resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. malariaworld.org [malariaworld.org]
- 7. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds | Semantic Scholar [semanticscholar.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Chloroquine - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current perspectives on the mechanism of action of artemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Artemisinin - Wikipedia [en.wikipedia.org]
- 18. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 21. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 23. Atovaquone - Wikipedia [en.wikipedia.org]
- 24. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 27. Mefloquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 28. mims.com [mims.com]
- 29. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. Mefloquine | PPTX [slideshare.net]
- 31. Doxycycline has distinct apicoplast-specific mechanisms of antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Doxycycline has distinct apicoplast-specific mechanisms of antimalarial activity | eLife [elifesciences.org]
- 33. actascientific.com [actascientific.com]
- 34. Doxycycline - Wikipedia [en.wikipedia.org]
- 35. ukmeds.co.uk [ukmeds.co.uk]
- 36. In vivo antimalarial activity of synthetic hepcidin against Plasmodium berghei in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 38. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 39. scientificarchives.com [scientificarchives.com]
- 40. Plasmodium berghei malaria model – biology and technologies – P.BERGHEI [pberghei.nl]
- 41. New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 42. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 43. New trifluoromethyl triazolopyrimidines as anti-Plasmodium falciparum agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
A Comparative Analysis of Trifluoromethyl-Substituted Triazolopyrazine Isomers: A Guide for Researchers
For Immediate Release
A Deep Dive into the Structural and Functional Nuances of Key Trifluoromethyl-Triazolopyrazine Isomers for Drug Discovery and Development Professionals
The triazolopyrazine scaffold, a nitrogen-rich heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities. The introduction of a trifluoromethyl (CF₃) group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comparative analysis of key isomers of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, offering insights into their synthesis, physicochemical properties, and biological potential to aid researchers in drug design and development.
Introduction to Triazolopyrazine Isomers
The fusion of a triazole ring with a pyrazine ring can result in several isomeric scaffolds, with the most explored in medicinal chemistry being the[1][2][3]triazolo[1,5-a]pyrazine and[1][2][3]triazolo[4,3-a]pyrazine systems. The position of the trifluoromethyl group on these scaffolds further diversifies the isomeric landscape, leading to distinct physicochemical and pharmacological profiles. This guide will focus on the comparative aspects of the well-characterized 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine and 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine, while also touching upon other potential, yet less explored, positional isomers.
Isomeric Scaffolds at a Glance
The two primary triazolopyrazine scaffolds discussed herein are the [1,5-a] and [4,3-a] fused systems. Their core structures are depicted below:
Caption: Synthetic overview for 2-(CF₃)-t[1][2][3]riazolo[1,5-a]pyrazine.
This method is noted for its high yield (87.8%) and scalability, making the 2-CF₃ isomer readily accessible for further derivatization.
Synthesis of 3-(Trifluoromethyl)-t[1][2][3]riazolo[4,3-a]pyrazine
The synthesis of the 3-CF₃ isomer often starts from more basic building blocks and involves a multi-step sequence. A common route is depicted below. [4]
Caption: Multi-step synthesis of the 3-(CF₃)-t[1][2][3]riazolo[4,3-a]pyrazine scaffold. [4] This pathway highlights the versatility of chemical transformations that can be employed to construct the [4,3-a] isomeric system.
Biological Activity and Applications: A Study in Contrasts
The known biological activities and applications of these isomers showcase their distinct potential in drug discovery.
2-(Trifluoromethyl)-t[1][2][3]riazolo[1,5-a]pyrazine: A Key Synthetic Intermediate
This isomer is a crucial building block in the synthesis of Fluzoparib, a poly(ADP-ribose) polymerase (PARP) inhibitor investigated for oncology applications. The trifluoromethyl group in this position is thought to enhance the metabolic stability and blood-brain barrier penetration of the final drug molecule. [5]Its derivatives have also been explored as precursors for herbicides and fungicides. [5]
3-(Trifluoromethyl)-t[1][2][3]riazolo[4,3-a]pyrazine: A Privileged Pharmacophore
The 3-(Trifluoromethyl)-t[1][2][3]riazolo[4,3-a]pyrazine moiety is a key pharmacophore in several marketed drugs, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, used for the treatment of type 2 diabetes. [6] Beyond its role in antidiabetic agents, this scaffold has been extensively derivatized to explore other therapeutic areas:
-
Anticancer Activity: Derivatives of 3-(trifluoromethyl)-5,6-dihydro-t[1][2][3]riazolo[4,3-a]pyrazine have demonstrated promising anticancer properties against human colon cancer cell lines (HCT-116 and HT-29). [7]One derivative, in particular, was found to induce the mitochondrial apoptotic pathway. [7]Further studies have shown that derivatives can act as dual c-Met/VEGFR-2 inhibitors, with some compounds exhibiting excellent antiproliferative activities against various cancer cell lines. [1]* Antibacterial Activity: Novel derivatives of this scaffold have been synthesized and evaluated for their antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some compounds showing promising minimum inhibitory concentrations (MICs). [4]* Antimalarial Activity: Thet[1][2][3]riazolo[4,3-a]pyrazine scaffold is of interest to the Open Source Malaria (OSM) consortium, with derivatives showing significant potency against Plasmodium falciparum. [8] The diverse biological activities associated with the 3-CF₃ isomer underscore its importance as a "privileged scaffold" in medicinal chemistry.
Other Positional Isomers: An Uncharted Territory
While the 2-CF₃-[1,5-a] and 3-CF₃-[4,3-a] isomers have been the focus of significant research, other positional isomers remain largely unexplored. Information on the synthesis, properties, and biological activities of 5-, 7-, and 8-trifluoromethyl substitutedt[1][2][3]riazolo[1,5-a]pyrazines is scarce in the public domain.
The lack of data on these isomers represents a significant knowledge gap and a potential opportunity for new discoveries. Computational studies could provide initial insights into the predicted stability, electronic properties, and potential reactivity of these under-investigated molecules, guiding future synthetic and biological evaluation efforts.
Conclusion and Future Directions
This comparative analysis highlights the profound impact of both the core heterocyclic scaffold and the position of the trifluoromethyl substituent on the properties and applications of triazolopyrazine isomers.
-
2-(Trifluoromethyl)-t[1][2][3]riazolo[1,5-a]pyrazine has established itself as a valuable and readily accessible intermediate for the synthesis of complex molecules like PARP inhibitors.
-
3-(Trifluoromethyl)-t[1][2][3]riazolo[4,3-a]pyrazine stands out as a privileged pharmacophore, with its derivatives demonstrating a broad spectrum of biological activities, including antidiabetic, anticancer, and antibacterial properties.
The significant disparity in the available research on the different positional isomers of trifluoromethyl-triazolopyrazines presents a clear opportunity for future investigation. A systematic exploration of the less-studied isomers could uncover novel structure-activity relationships and lead to the development of new therapeutic agents with unique pharmacological profiles. Researchers are encouraged to leverage both synthetic and computational approaches to unlock the full potential of this versatile class of compounds.
References
- Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]
- Synthesis and Anti-tumor Activities of Novelt[1][2][3]riazolo[1,5-a]pyrimidines.
- Synthesis and SAR ofT[1][2][3]riazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition.
- 5,6,7,8-Tetrahydro-2-(trifluoromethyl)t[1][2][3]riazolo[1,5-a]pyrazine. PubChem. [Link]
- New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
- Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[1][2][3]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. [Link]
- Regioselective Synthesis of 5-(Trifluoromethyl)t[1][2][3]riazolo[1,5-a]pyrimidines from β-Enamino Diketones.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- (PDF) Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[1][2][3]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies.
- Biological activities oft[1][2][3]riazolo[1,5-a]pyrimidines and analogs.
- Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. [Link]
- 2-(Trifluoromethyl)-t[1][2][3]riazolo[1,5-a]pyrazine. Pipzine Chemicals. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydro-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrazine | C6H7F3N4 | CID 34176329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
In Vitro Validation of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine Activity: A Comparative Guide for Kinase Inhibition Profiling
This guide provides a comprehensive framework for the in vitro validation of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, a heterocyclic compound with significant potential in kinase-targeted drug discovery. Drawing from the established bioactivity of the broader triazolopyrimidine and triazolopyrazine families—known for their roles as purine bio-isosteres and scaffolds for potent kinase inhibitors—we hypothesize that the title compound is a candidate kinase inhibitor.[1] This document outlines a systematic approach to characterize its inhibitory activity, benchmark it against established drugs, and elucidate its cellular effects. We will focus on two prominent and therapeutically relevant kinase families as primary hypothetical targets: the Janus kinases (JAKs) and the receptor tyrosine kinases c-Met and VEGFR-2.
Rationale and Strategic Approach
The triazolo[1,5-a]pyrimidine scaffold has demonstrated remarkable versatility, with derivatives showing inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs) and Janus kinases (JAKs).[1][2] Similarly, the triazolo[4,3-a]pyrazine core is a privileged structure in the development of inhibitors for targets like c-Met and VEGFR-2.[3][4] The inclusion of a trifluoromethyl group often enhances metabolic stability and binding affinity.[5]
Given this background, a logical first step in the validation of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine is to screen it against a panel of kinases implicated in inflammatory diseases and oncology. This guide will detail the experimental workflows for this characterization, beginning with direct enzymatic assays and progressing to cell-based assessments of viability and pathway modulation.
Our validation strategy is structured as a two-tiered approach:
-
Tier 1: Biochemical Potency and Selectivity. Direct enzymatic assays to determine the half-maximal inhibitory concentration (IC50) against target kinases.
-
Tier 2: Cellular Activity and Cytotoxicity. Cell-based assays to confirm target engagement in a physiological context and to assess the compound's effect on cell viability.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: High-level workflow for in vitro validation.
Tier 1: Biochemical Validation - In Vitro Kinase Assays
The cornerstone of validating a novel kinase inhibitor is the direct measurement of its effect on the enzymatic activity of the purified target kinase. We will utilize a luminescence-based kinase assay, which quantifies the amount of ATP consumed during the phosphorylation of a substrate. A decrease in ATP consumption correlates with an increase in kinase inhibition.[6]
Comparative Compounds
To contextualize the potency of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine ("Compound-TTP"), it is essential to benchmark it against well-characterized inhibitors of the target kinases.
| Target Family | Comparator Drug | Primary Target(s) | Reported IC50 (nM) |
| JAK | Tofacitinib | Pan-JAK | JAK1: 112, JAK2: 20, JAK3: 1 |
| JAK | Ruxolitinib | JAK1/JAK2 | JAK1: 3.3, JAK2: 2.8 |
| c-Met/VEGFR-2 | Cabozantinib | c-Met, VEGFR-2 | c-Met: 1.3, VEGFR-2: 0.035 |
| c-Met/VEGFR-2 | Foretinib | c-Met, VEGFR-2 | c-Met: 1.1, VEGFR-2: 0.4 |
Note: IC50 values are literature-derived and can vary based on assay conditions.
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol is adapted for a 96-well plate format and is suitable for determining the IC50 of Compound-TTP against JAK1, JAK2, c-Met, and VEGFR-2.
Materials:
-
Recombinant human kinases (JAK1, JAK2, c-Met, VEGFR-2)
-
Kinase-specific peptide substrates (e.g., Poly(Glu, Tyr) 4:1 for c-Met/VEGFR-2)
-
ATP, high purity
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Compound-TTP and comparator drugs, dissolved in DMSO
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of Compound-TTP and comparator drugs in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Prepare a kinase/substrate mixture in kinase assay buffer. The optimal concentration of each should be determined empirically.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Incubate at room temperature for 10 minutes to allow for compound-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should ideally be close to the Km for each kinase.
-
Add 5 µL of the ATP solution to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Workflow for the in vitro kinase assay.
Tier 2: Cellular Validation - Target Engagement and Cytotoxicity
While biochemical assays are crucial for determining direct inhibitory potency, cell-based assays are necessary to confirm that a compound can penetrate the cell membrane, engage its target in a complex cellular environment, and exert a biological effect.
Signaling Pathways of Interest
-
JAK-STAT Pathway: This pathway is central to signaling for numerous cytokines and growth factors involved in immunity and inflammation.[4][7] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT transcription factors, which then translocate to the nucleus to regulate gene expression.[4][8]
Caption: Simplified JAK-STAT signaling pathway.
-
c-Met and VEGFR-2 Pathways: These receptor tyrosine kinases are critical drivers of angiogenesis, tumor growth, and metastasis.[9][10] Ligand binding (HGF for c-Met, VEGF for VEGFR-2) leads to receptor dimerization, autophosphorylation, and activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[11]
Caption: c-Met and VEGFR-2 signaling pathways.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]
Materials:
-
Cancer cell lines with known dependence on the target kinases (e.g., BaF3 cells expressing JAK1/2, A549 or MCF-7 for c-Met/VEGFR-2).
-
Complete cell culture medium.
-
Compound-TTP and comparator drugs.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear tissue culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of Compound-TTP or comparator drugs to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Synthesis and Interpretation
The successful completion of these assays will yield a comprehensive in vitro profile of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine.
Expected Data Summary:
| Compound | Target | Biochemical IC50 (nM) | Cellular GI50 (nM) |
| Compound-TTP | JAK1 | Experimental Result | Experimental Result |
| JAK2 | Experimental Result | Experimental Result | |
| c-Met | Experimental Result | Experimental Result | |
| VEGFR-2 | Experimental Result | Experimental Result | |
| Tofacitinib | JAKs | ~1-112 | Experimental Result |
| Cabozantinib | c-Met/VEGFR-2 | ~0.035-1.3 | Experimental Result |
Interpretation of Results:
-
A potent biochemical IC50 that translates to a potent cellular GI50 suggests good cell permeability and effective target engagement in a cellular context.
-
A significant difference between the biochemical and cellular potencies may indicate poor cell permeability, compound efflux, or metabolic instability.
-
By comparing the IC50 values across different kinases, a selectivity profile can be established. High selectivity is often a desirable trait to minimize off-target effects.
-
Benchmarking against established drugs like Tofacitinib and Cabozantinib provides a clear indication of the relative potency and potential of Compound-TTP.
This structured, comparative approach ensures a robust and objective in vitro validation of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, providing the critical data necessary to guide further preclinical development.
References
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (URL: [Link])
- Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed. (URL: [Link])
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
- MTT Assay Protocol for Cell Viability and Prolifer
- Design, Synthesis, and Biological Evaluation of[1][5][12]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC - NIH. (URL: [Link])
- Design, Synthesis, and Biological Evaluation of[1][5][12]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - Frontiers. (URL: [Link])
- Basic Mechanisms of JAK Inhibition - PMC - PubMed Central. (URL: [Link])
- The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed. (URL: [Link])
- Mechanism of Action of JAK Inhibitors - YouTube. (URL: [Link])
- The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer - AACR Journals. (URL: [Link])
- VEGF and c-Met Blockade Amplify Angiogenesis Inhibition in Pancre
- The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC - NIH. (URL: [Link])
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. VEGF and c-Met Blockade Amplify Angiogenesis Inhibition in Pancreatic Islet Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Cross-Reactivity Profiling of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine and Novel Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous characterization. A critical, and often challenging, aspect of this process is understanding the compound's selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities through polypharmacology.[1][2][3][4] This guide provides an in-depth, comparative framework for evaluating the cross-reactivity of novel kinase inhibitors, using the representative scaffold, 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine, as our central example.
While specific experimental data for this exact molecule is not yet publicly available, the triazolo[1,5-a]pyrazine and related triazolopyrimidine cores are prevalent in kinase inhibitor research, targeting a range of kinases including c-Met, VEGFR-2, and various cyclin-dependent kinases (CDKs).[5] This guide, therefore, is built upon established principles and methodologies in kinase inhibitor profiling, providing a robust template for your own research endeavors. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative methodologies.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, all sharing a structurally conserved ATP-binding pocket.[1] This homology presents a significant hurdle in designing truly selective inhibitors. A compound designed to inhibit a specific cancer-driving kinase, for instance, might inadvertently inhibit other kinases crucial for normal cellular function, leading to toxicity.[3] Conversely, a "dirty" drug that hits multiple targets might be more efficacious in complex diseases.[3] Therefore, a comprehensive understanding of a compound's interaction landscape across the kinome is not just a regulatory requirement but a fundamental aspect of its pharmacological characterization.
This guide will compare three state-of-the-art techniques for assessing kinase inhibitor cross-reactivity:
-
Biochemical Kinome Scanning: Large-panel activity or binding assays.
-
Cellular Thermal Shift Assay (CETSA): Target engagement in a cellular context.
-
Chemoproteomics (Kinobeads): Affinity capture of kinase targets from cell lysates.
Biochemical Kinome Scanning: A Global View of Interactions
Biochemical kinome scanning is the workhorse of selectivity profiling. It provides a broad, quantitative assessment of a compound's interaction with a large panel of purified kinases.[6][7][8] Companies like Eurofins Discovery (KINOMEscan®) and Reaction Biology offer services that cover a significant portion of the human kinome.[6][7]
Expertise & Experience: The "Why" Behind the Method
We choose kinome scanning as the first-line approach due to its high-throughput nature and the direct, quantitative data it provides on biochemical interactions. This allows for a rapid and broad understanding of the compound's potential targets and off-targets, which is crucial for early-stage decision-making and guiding structure-activity relationship (SAR) studies.[9]
There are two main flavors of this technique:
-
Competition Binding Assays (e.g., KINOMEscan®): These assays are ATP-independent and measure the ability of a test compound to displace a known, immobilized ligand from the kinase active site.[10][11][12] The amount of kinase bound to the solid support is quantified, often using qPCR for a DNA-tagged kinase.[10][11] This method provides a true equilibrium dissociation constant (Kd), which is a measure of binding affinity.
-
Activity-Based Assays (e.g., KinaseProfiler™): These assays measure the direct inhibition of the phosphotransferase activity of each kinase in the panel.[6] Results are typically reported as percent inhibition at a given concentration or as an IC50 value (the concentration required to inhibit 50% of the kinase activity).
Authoritative Grounding: KINOMEscan® Workflow
The KINOMEscan® platform provides a robust and widely cited method for assessing inhibitor selectivity.[10][12]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation: Visualizing Target Stabilization
The results of a CETSA experiment are typically presented as melting curves. For our hypothetical 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine targeting c-Met, the data might look like this:
| Temperature (°C) | Vehicle (% Soluble c-Met) | 2-TF-Triazolo[1,5-a]pyrazine (% Soluble c-Met) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 99 |
| 55 | 50 | 95 |
| 60 | 15 | 70 |
| 65 | 5 | 30 |
| 70 | <1 | 10 |
This data clearly shows a rightward shift in the melting curve for c-Met in the presence of the compound, confirming target engagement and stabilization in living cells.
Chemoproteomics (Kinobeads): Unbiased Off-Target Discovery
While kinome scanning is broad, it is limited to the kinases on the panel. Chemoproteomics, particularly using "kinobeads," offers a less biased approach to identify both known and unexpected kinase targets directly from a native cellular proteome. [13][14][15][16]
Expertise & Experience: The "Why" Behind the Method
Kinobeads are sepharose beads derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors. [13][15]When incubated with a cell lysate, these beads capture a large portion of the expressed kinome. [16][17]In a competitive binding experiment, the lysate is pre-incubated with the test compound. If the compound binds to a particular kinase, it will prevent that kinase from binding to the beads. The proteins captured on the beads are then identified and quantified using mass spectrometry. This method is invaluable for identifying unanticipated off-targets that might be missed by panel screens and for profiling inhibitor selectivity in a complex biological matrix. [13][14]
Authoritative Grounding: Kinobeads Workflow
Caption: Chemoproteomics workflow using Kinobeads.
Data Presentation: Quantitative Off-Target Profiling
The output is a list of kinases identified by mass spectrometry, with their relative abundance in the compound-treated sample compared to the vehicle control. This allows for the generation of dose-response curves and the determination of IC50 values for a multitude of endogenous kinases simultaneously.
| Kinase Identified | IC50 (nM) from Kinobeads Assay | Notes |
| c-Met | 8 | Confirms primary target engagement in lysate. |
| AXL | 65 | Confirms off-target interaction seen in kinome scan. |
| DDR1 | 500 | Newly identified potential off-target. |
| FYN | >10,000 | Non-target. |
| LCK | >10,000 | Non-target. |
This approach not only validates expected interactions but can also reveal novel, functionally relevant off-targets like DDR1 in our hypothetical example, which would have been missed by a standard kinase panel.
Synthesis and Comparative Analysis
Each of these methods provides a unique and complementary piece of the cross-reactivity puzzle. A robust profiling cascade integrates all three.
Caption: Integrated workflow for cross-reactivity profiling.
-
Kinome scanning provides the initial, broad landscape of potential interactions. It is excellent for SAR, but lacks cellular context.
-
CETSA validates that the compound reaches and binds its intended target(s) in a living cell, a critical step for confirming cellular activity.
-
Kinobeads offers an unbiased look at the compound's interactions within the native proteome, providing the highest physiological relevance for target identification and uncovering unexpected off-targets.
By employing this multi-faceted approach, researchers can build a comprehensive and trustworthy selectivity profile for their lead compounds. This not only de-risks preclinical development by identifying potential liabilities early but also builds a deep mechanistic understanding that is essential for the successful translation of a molecule into a safe and effective therapeutic.
References
- Médard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]
- Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.
- Luchinat, E., & Sintim, H. O. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
- Duncan, J. S., et al. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Biondo, M. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
- Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform.
- ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF.
- KinomeMETA. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. [Link]
- M-L, R., et al. (2018). Chemical Proteomic Analysis Reveals the Drugability of the Kinome of Trypanosoma brucei. PMC. [Link]
- Karaman, M. W., & van der Vliet, A. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
- Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. [Link]
- Golkowski, M., et al. (2017). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PMC. [Link]
- ResearchGate. (2025). Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors.
- Rich, R. L., et al. (n.d.). Advancing kinase drug discovery through massively parallel SPR fragment screening. News-Medical.Net. [Link]
- Kitas, E. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]
- Kim, H., et al. (2023).
- PubMed. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors.
- HMS LINCS Project. (n.d.). Assays.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- Pelago Bioscience. (n.d.). CETSA.
- Frontiers. (2022). Design, Synthesis, and Biological Evaluation oft[6][9][23]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- Wujec, M., et al. (2022). The activity of pyrazolo[4,3-e]t[6][9][23]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[6][9][23]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PMC. [Link]
Sources
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chayon.co.kr [chayon.co.kr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Proteomic Analysis Reveals the Drugability of the Kinome of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine
Introduction: Beyond the Benchtop
In the fast-paced environment of drug discovery and chemical research, our focus is often on synthesis, characterization, and application. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of research materials like 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine are paramount, not only for regulatory compliance but for the safety of our colleagues and the protection of our environment. This guide moves beyond mere instruction to provide a framework for thinking about chemical waste, grounded in the specific physicochemical properties of this fluorinated heterocyclic compound.
Part 1: Core Chemical Profile & Hazard Assessment
Before we can discuss disposal, we must understand the inherent nature of the molecule. 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine is a complex organic molecule characterized by two key features relevant to its disposal: a nitrogen-rich triazolopyrazine heterocyclic core and a highly stable trifluoromethyl (-CF3) group.
The Safety Data Sheet (SDS) provides our primary hazard information[4].
Key Hazard Information:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These hazards necessitate careful handling with appropriate Personal Protective Equipment (PPE) at all times. The presence of the trifluoromethyl group places this compound firmly in the category of a halogenated organic compound [1][3][5]. This is the single most critical piece of information for determining its disposal pathway. During incineration, halogenated compounds can produce acidic and highly corrosive gases (e.g., hydrogen fluoride), requiring specialized disposal facilities[6].
Personal Protective Equipment (PPE) Summary:
| PPE Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles, addressing the H319 (serious eye irritation) hazard[2][7]. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact, mitigating the H315 (skin irritation) hazard. Always inspect gloves before use and use proper removal technique[1][6]. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination[2][7]. |
| Respiratory | Use only in a certified chemical fume hood. | Prevents inhalation of dust or vapors, addressing the H335 (respiratory irritation) hazard[1][3]. |
Part 2: The Cardinal Rule: Segregation of Halogenated Waste
The cornerstone of proper chemical disposal is meticulous waste segregation. Mixing different waste classes is not only a violation of safety protocols but can also lead to dangerous chemical reactions and significantly increase disposal costs[3].
Due to its fluorine content, 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container[1][2][5]. Never mix this waste with non-halogenated organic waste[3][8].
The following diagram illustrates the decision-making process for waste stream selection.
Caption: Waste Segregation and Disposal Workflow.
Part 3: Step-by-Step Disposal Protocols
Follow these procedures based on the type of waste generated. Always perform these actions inside a chemical fume hood.
Protocol 1: Disposal of Unused or Expired Pure Compound
-
Do Not Open: If the compound is in its original, sealed container, do not open it.
-
Label as Waste: Affix a "Hazardous Waste" label to the container. Fill out all required information, including the full chemical name: "2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine".
-
Segregate: Place the container in a designated secondary containment bin for halogenated solid waste.
-
Arrange Disposal: Contact your institution's Environmental Health & Safety (EHS) department for collection.
Protocol 2: Disposal of Contaminated Solid Materials
This includes items like contaminated gloves, pipette tips, weigh boats, and absorbent pads used for spill cleanup.
-
Collection: Place all contaminated solid items into a designated, compatible hazardous waste container (e.g., a puncture-resistant container or a double-bagged waste bag).
-
Labeling: Clearly label the container as "Halogenated Organic Solid Waste". List the chemical contaminant: "2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine".
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area until it is collected by EHS[3].
Protocol 3: Disposal of Contaminated Liquid Waste
This applies to reaction mixtures, mother liquors, and solvent rinses containing the compound.
-
Select Container: Use a designated "Halogenated Organic Liquid Waste" carboy or bottle that is compatible with the solvents used.
-
Transfer Waste: Carefully pour or transfer the liquid waste into the container, using a funnel to prevent spills.
-
Log Contents: Meticulously log the chemical name and estimated volume of all constituents added to the container on the attached waste log or tag[5].
-
Seal Container: Keep the container tightly capped when not actively adding waste[3][8]. Store in secondary containment.
-
Do Not Overfill: Do not fill the container beyond 80% of its capacity to allow for vapor expansion.
Part 4: Essential Support Protocols
Spill Management Protocol
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.
-
Contain: If safe to do so, contain the spill using an inert absorbent material like kitty litter or a commercial sorbent pad[3][7]. Work from the outside of the spill inward to prevent spreading[9].
-
Collect: Carefully scoop the absorbed material into a sealable container[7][10].
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., acetone or ethanol), followed by a wipe with soap and water.
-
Dispose: All cleanup materials (absorbent, gloves, wipes) must be disposed of as Halogenated Organic Solid Waste[3][10].
Equipment & Glassware Decontamination Protocol
This procedure is for cleaning equipment that will be reused.
-
Initial Rinse (in Fume Hood): Rinse the equipment three times with a small amount of an organic solvent in which the compound is soluble (e.g., dichloromethane, chloroform)[11]. This initial rinseate is hazardous and must be collected and disposed of as Halogenated Organic Liquid Waste.
-
Secondary Rinse: Rinse the equipment with a water-miscible solvent like acetone or ethanol. This rinseate should also be disposed of as Halogenated Organic Liquid Waste.
-
Wash: Wash the equipment thoroughly with laboratory detergent and warm water[9][12].
-
Final Rinse: Rinse with deionized water and allow to air dry completely[12].
Empty Stock Container Disposal Protocol
Empty containers may retain chemical residues and must be treated as hazardous waste until properly decontaminated[10].
-
Triple Rinse: Following the Equipment Decontamination Protocol, triple rinse the empty container with a suitable solvent. The first rinse should be with a solvent that can dissolve the compound, followed by a water-miscible solvent.
-
Collect Rinseate: All rinseate must be collected and disposed of as Halogenated Organic Liquid Waste.
-
Air Dry: Allow the container to air dry completely in a fume hood.
-
Deface Label: Completely remove or deface the original manufacturer's label.
-
Final Disposal: Once decontaminated, the container may be disposed of in the regular laboratory glass or plastic recycling stream, pending approval from your institution's EHS department.
References
- Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
- Temple University Environmental Health and Radiation Safety.
- Bucknell University.
- Braun Research Group, University of Illinois Urbana-Champaign.
- Pipzine Chemicals. 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine. [Link]
- U.S. Environmental Protection Agency.
- Capot Chemical. 3-(Trifluoromethyl)
- University of Toronto Environmental Health & Safety.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine | 681249-56-9 [sigmaaldrich.com]
- 5. bucknell.edu [bucknell.edu]
- 6. capotchem.com [capotchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Equipment Decontamination Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound: Properties, Applications, Safety Data & Supplier Info | China Manufacturer [pipzine-chem.com]
- 12. epa.gov [epa.gov]
Mastering the Safe Handling of 2-(Trifluoromethyl)-triazolo[1,5-a]pyrazine: A Guide for Drug Development Professionals
Mastering the Safe Handling of 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine: A Guide for Drug Development Professionals
As novel heterocyclic compounds like 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine become increasingly integral to pharmaceutical research and development, a deep, practical understanding of their safe handling is not merely a procedural formality—it is a cornerstone of scientific integrity and operational excellence. This guide moves beyond generic protocols to provide a comprehensive operational and safety framework, grounded in the specific hazards of this trifluoromethylated triazolopyrazine. Our objective is to empower researchers with the knowledge to build a self-validating system of safety, ensuring that both personnel and experimental integrity are rigorously protected.
Hazard Analysis: Understanding the Intrinsic Risks
2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine is a solid compound whose primary hazards, as identified by the Globally Harmonized System (GHS), demand a multi-faceted approach to personal protection. The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The trifluoromethyl (-CF3) group, while generally conferring metabolic stability to a molecule, necessitates careful handling to prevent inhalation of the solid particulate or its absorption through the skin.[2][4] The triazolopyrazine core is a heterocyclic aromatic system; such structures can have complex toxicological profiles, and skin or eye contact should be diligently avoided.
Hazard Summary Table
| Hazard Statement | GHS Classification | Primary Route of Exposure | Potential Health Effect |
| H302 | Acute Toxicity, Oral (Category 4) | Ingestion | Harmful if swallowed |
| H315 | Skin Corrosion/Irritation (Category 2) | Dermal Contact | Skin irritation, redness, inflammation |
| H319 | Serious Eye Damage/Irritation (Category 2A) | Eye Contact | Serious eye irritation, pain, tearing |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) | Inhalation | Respiratory tract irritation, coughing |
The Core of Protection: A Multi-Layered PPE Strategy
The selection of Personal Protective Equipment (PPE) is not a static checklist but a dynamic risk assessment. For 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine, protection must be robust against solid particulates and potential chemical permeation.
Step-by-Step PPE Selection and Donning Protocol
-
Engineering Controls First : Before any PPE is selected, ensure all handling of the solid compound occurs within a certified chemical fume hood. This is the primary barrier to prevent inhalation of airborne particulates.
-
Body Protection : A flame-resistant laboratory coat must be worn and kept fully fastened. This protects against incidental contact and minor spills.
-
Hand Protection : Double-gloving is mandatory.
-
Inner Glove : A lightweight, disposable nitrile glove.
-
Outer Glove : A heavier-duty, chemical-resistant glove. While specific permeation data for this compound is not available, butyl or neoprene gloves offer broad protection against a range of organic and aromatic compounds and are a prudent choice. Always consult the manufacturer's compatibility chart for the specific gloves being used.[5] Gloves should be changed immediately if contamination is suspected.
-
-
Eye and Face Protection : ANSI Z87.1-rated chemical splash goggles are required at all times. If there is a significant risk of splash or powder aerosolization outside of a fume hood (e.g., during large-scale transfers), a full face shield must be worn in addition to safety goggles.
-
Respiratory Protection : For routine handling of small quantities within a fume hood, respiratory protection is not typically required. However, for weighing larger quantities, cleaning up spills, or when engineering controls are not available or sufficient, an air-purifying respirator is necessary.
-
Respirator Type : A half-mask or full-facepiece air-purifying respirator.
-
Cartridge Selection : A combination cartridge with an Organic Vapor (OV) component (NIOSH color code: black) and a P100 particulate filter (NIOSH color code: magenta) is required.[3][6][7] This combination ensures protection from any potential organic vapors and, critically, from inhaling the fine, irritating solid powder. All personnel requiring a respirator must be medically cleared and fit-tested annually as per OSHA regulations.[8]
-
Caption: PPE Selection Workflow for Handling the Compound.
Operational Plans: From Benchtop to Disposal
Safe handling extends beyond PPE to encompass the entire lifecycle of the compound in the laboratory.
Standard Handling Protocol
-
Designated Area : Designate a specific area within a chemical fume hood for handling this compound.
-
Weighing : Use a disposable weigh boat or creased weighing paper. Handle the solid with a dedicated spatula. After weighing, carefully tap the spatula and weigh boat to dislodge any remaining powder before removing them from the balance.
-
Solubilization : If preparing a solution, add the solvent to the vessel containing the pre-weighed solid inside the fume hood. Cap the vessel before removing it from the hood for sonication or vortexing.
-
Cleaning : Decontaminate the spatula and work surface with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Dispose of all contaminated wipes as hazardous waste.
Disposal Plan
All waste streams containing 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine, whether solid or in solution, must be treated as hazardous waste.
-
Solid Waste : Collect unused compound, contaminated weigh boats, gloves, and wipes in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing the compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[9]
-
Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name.
-
Pickup : Follow your institution's guidelines for hazardous waste disposal and arrange for pickup by the Environmental Health and Safety (EHS) department.
Emergency Response: A Validated Plan of Action
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.
Emergency Protocol: Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[9]
-
Inhalation : Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services immediately.[6]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Emergency Protocol: Spill Cleanup
This protocol is for small spills (<1 gram) that can be managed by trained laboratory personnel. For larger spills, evacuate the area, post a warning, and contact EHS immediately.
-
Alert Personnel : Notify others in the immediate area.
-
Don PPE : At a minimum, don the full PPE ensemble described in Section 2, including the OV/P100 respirator.
-
Containment : Gently cover the solid spill with a chemical absorbent pad or sand to prevent it from becoming airborne. Do not sweep the dry powder.
-
Collection : Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.
-
Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a wipe with soap and water.
-
Disposal : Place all cleaning materials (pads, cloths, gloves) into the hazardous waste container.
-
Report : Report the incident to your laboratory supervisor and EHS department.
Caption: Emergency Response Flowchart for Spills and Exposures.
References
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrazine Safety Data Sheet.
- ResearchGate. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study.
- Northwestern University. (n.d.). Cartridge Selection.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
- Safetec of America, Inc. (2024). Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety.
- Unicomposite. (n.d.). Respirator Cartridges & Filters: How to Choose the Right One for Your Hazard.
- Utah State University. (n.d.). Glove Chemical Compatibility Guide.
- University of California, Riverside. (n.d.). OSHA Glove Selection Chart.
- OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.
- Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory).
- National Center for Biotechnology Information. (2022). OSHA Chemical Hazards And Communication.
- OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters.
- United Nations Office on Drugs and Crime. (n.d.). Safe Handling and Disposal of Chemicals.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.
- National Center for Biotechnology Information. (2015). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. northwestern.edu [northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. Glove Chemical Compatibility Guide | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 6. parcilsafety.com [parcilsafety.com]
- 7. workwearsolutions.net [workwearsolutions.net]
- 8. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
